Product packaging for Methyl 2,5-dihydroxycinnamate(Cat. No.:CAS No. 123064-80-2)

Methyl 2,5-dihydroxycinnamate

Cat. No.: B3022664
CAS No.: 123064-80-2
M. Wt: 194.18 g/mol
InChI Key: BQCNSTFWSKOWMA-GORDUTHDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,5-dihydroxycinnamic acid methyl ester is a cinnamate ester that is the methyl ester of 2,5-dihydroxycinnamic acid. It has a role as a human urinary metabolite, a plant metabolite, a geroprotector and an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor. It is a cinnamate ester, a member of hydroquinones and a methyl ester.
Methyl 2,5-dihydroxycinnamate has been reported in Azadirachta indica and Murraya paniculata with data available.
This compound is a cell-permeable analog of erbstatin, a compound isolated from Streptomyces that inhibits the autophosphorylation of epidermal growth factor receptor. Erbstatin analogue competitively inhibits epidermal growth factor receptor-associated tyrosine kinase, inhibiting the activation of v-abl tyrosine kinase. In addition, this agent has induced apoptosis in mouse thymocytes and inhibits the G2/M phase of the cell cycle. (NCI)
structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O4 B3022664 Methyl 2,5-dihydroxycinnamate CAS No. 123064-80-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-14-10(13)5-2-7-6-8(11)3-4-9(7)12/h2-6,11-12H,1H3/b5-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCNSTFWSKOWMA-GORDUTHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=C(C=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=C(C=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63177-57-1
Record name Methyl 2,5-dihydroxycinnamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063177571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2,5-dihydroxycinnamate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16769
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2,5-Dihydroxycinnamic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Methyl 2,5-dihydroxycinnamate: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,5-dihydroxycinnamate (MDC) is a synthetic analog of erbstatin, a naturally occurring substance known for its inhibitory effects on protein tyrosine kinases.[1] This technical document provides an in-depth exploration of the multifaceted mechanism of action of MDC, consolidating current research findings into a comprehensive resource. The primary modes of action discussed are its well-established role as an Epidermal Growth Factor Receptor (EGFR) kinase inhibitor and a less conventional mechanism involving the induction of protein cross-linking at higher concentrations.[1][2] Furthermore, this guide explores the potential anti-inflammatory and antioxidant properties of MDC through the modulation of the NF-κB and Nrf2 signaling pathways, respectively. While direct evidence for its interaction with the STAT3 pathway is limited, its inclusion in a JAK/STAT compound library suggests a potential avenue for future investigation.[1] This document presents quantitative data in a structured format, details relevant experimental protocols, and provides visual representations of key signaling pathways and workflows to facilitate a deeper understanding of MDC's therapeutic potential.

Core Mechanisms of Action

This compound exhibits a dual mechanism of action that is concentration-dependent. At lower concentrations, it primarily functions as a competitive inhibitor of EGFR kinase, while at higher concentrations, it can induce cytotoxicity through chemical protein cross-linking.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

MDC is recognized as a potent inhibitor of EGFR-associated tyrosine kinase activity.[3] EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine residues.[4] This autophosphorylation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[5][6]

By competitively binding to the ATP-binding site of the EGFR kinase domain, MDC blocks the autophosphorylation of the receptor.[7] This inhibition prevents the activation of downstream signaling molecules, ultimately leading to a reduction in cell proliferation and the induction of apoptosis in EGFR-dependent cancer cells.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binding pEGFR p-EGFR EGFR->pEGFR Autophosphorylation MDC This compound MDC->pEGFR Inhibition RAS RAS pEGFR->RAS PI3K PI3K pEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Apoptosis Apoptosis Inhibition Akt->Apoptosis

Diagram 1. Inhibition of the EGFR Signaling Pathway by MDC.
Induction of Protein Cross-linking

At concentrations ranging from 0.05 to 1 mM, MDC has been shown to induce protein cross-linking, leading to cytotoxicity through a mechanism independent of tyrosine kinase inhibition.[2] This effect is not specific to cancer cells and has been observed in normal keratinocytes as well. The proposed mechanism involves the chemical cross-linking of proteins, forming structures that resemble cornified envelopes, which is a terminal event in the differentiation of epidermal cells.[2] Western blot analysis has demonstrated that MDC can directly cross-link the purified EGF receptor in vitro.[2] This process is thought to be a non-physiological event and can be inhibited by the reducing agent dithiothreitol (DTT), suggesting an oxidative component to the cross-linking mechanism.[2]

Crosslinking_Workflow Protein Purified Protein (e.g., EGFR) Incubation Incubation Protein->Incubation MDC This compound (High Concentration) MDC->Incubation Crosslinked_Protein Cross-linked Protein Aggregates Incubation->Crosslinked_Protein Analysis Analysis (e.g., SDS-PAGE, Western Blot) Crosslinked_Protein->Analysis

Diagram 2. Conceptual Workflow for MDC-induced Protein Cross-linking.

Potential Anti-inflammatory and Antioxidant Mechanisms

While direct studies on MDC are limited, its structural similarity to other cinnamic acid derivatives and its classification as a phenolic compound suggest potential roles in modulating inflammatory and oxidative stress pathways.

Modulation of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[8] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.[9] Phenolic compounds are known to exert anti-inflammatory effects by inhibiting the NF-κB pathway. It is plausible that MDC could inhibit NF-κB activation, thereby reducing the production of inflammatory mediators.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) pIKK p-IKK Stimuli->pIKK IKK IKK NFkB_IkBa NF-κB-IκBα Complex pIKK->NFkB_IkBa Phosphorylation of IκBα IkBa IκBα pIkBa p-IκBα NFkB NF-κB NFkB_IkBa->NFkB IκBα Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Nuclear Translocation MDC This compound MDC->pIKK Potential Inhibition Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Nuclear Translocation MDC This compound ROS Oxidative Stress MDC->ROS Potential Induction ROS->Keap1_Nrf2 Induces Dissociation ARE ARE Nrf2_nuc->ARE Binds to HO1 HO-1 Gene Transcription ARE->HO1 Antioxidant Antioxidant Response HO1->Antioxidant

References

An In-depth Technical Guide on the Synthesis and Characterization of Methyl 2,5-dihydroxycinnamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2,5-dihydroxycinnamate, a compound of interest for its potential applications in pharmacology and materials science. This document details experimental protocols, presents key characterization data in a structured format, and visualizes relevant biological pathways and experimental workflows.

Introduction

This compound, also known as methyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate, is a cinnamate ester and a member of the hydroquinone family.[1] It is recognized for its antioxidant properties and has been identified as a stable and potent inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase activity, making it a subject of interest in cancer research and drug development.[2][3] This guide serves as a technical resource for professionals engaged in the synthesis, analysis, and application of this and related compounds.

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies. Two common and effective methods are the Horner-Wadsworth-Emmons (HWE) reaction and the Fischer esterification of 2,5-dihydroxycinnamic acid.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction is a widely used method for the stereoselective synthesis of alkenes.[4] In this case, it involves the reaction of 2,5-dihydroxybenzaldehyde with a phosphonate ylide, typically derived from a methyl phosphonoacetate, to yield the desired (E)-alkene stereoisomer with high selectivity.

Experimental Protocol:

A detailed experimental protocol for the Horner-Wadsworth-Emmons synthesis of a similar methyl cinnamate ester is provided below and can be adapted for this compound.[5]

Materials:

  • 2,5-dihydroxybenzaldehyde

  • Methyl (triphenylphosphoranylidene)acetate or a suitable phosphonate ylide precursor (e.g., trimethyl phosphonoacetate)

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Deuterated solvent for NMR analysis (e.g., CDCl₃, DMSO-d₆)

  • Reagents for workup and purification (e.g., saturated ammonium chloride solution, ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • Ylide Formation (if starting from a phosphonate precursor): To a solution of trimethyl phosphonoacetate in anhydrous THF at 0 °C under an inert atmosphere, add a slight molar excess of a strong base like sodium hydride. Stir the mixture at this temperature for 30 minutes to an hour to ensure complete formation of the phosphonate carbanion.

  • Reaction with Aldehyde: Slowly add a solution of 2,5-dihydroxybenzaldehyde in anhydrous THF to the ylide solution at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: The purified product should be characterized by spectroscopic methods (NMR, IR, MS) and its melting point determined.

Fischer Esterification

An alternative synthetic route is the Fischer esterification of 2,5-dihydroxycinnamic acid with methanol in the presence of a strong acid catalyst. This method is a direct and often high-yielding approach to the synthesis of esters.[6][7]

Experimental Protocol:

The following is a general procedure for Fischer esterification that can be applied to the synthesis of this compound.[8]

Materials:

  • 2,5-dihydroxycinnamic acid

  • Methanol (in excess, to act as both reagent and solvent)

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution

  • Deuterated solvent for NMR analysis (e.g., CDCl₃, DMSO-d₆)

  • Reagents for workup and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • Reaction Setup: Dissolve 2,5-dihydroxycinnamic acid in an excess of methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography.

  • Characterization: Characterize the purified ester by spectroscopic methods and melting point determination.

Characterization Data

The structural confirmation and purity assessment of the synthesized this compound are performed using various analytical techniques.

Physical Properties
PropertyValueReference
Molecular Formula C₁₀H₁₀O₄[9]
Molecular Weight 194.19 g/mol [9]
Appearance Yellow solid[9]
Melting Point 180 - 184 °C[9]
CAS Number 63177-57-1[9]
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinylic protons of the acrylate moiety, and the methyl ester protons. The coupling constant between the vinylic protons is indicative of the (E)-stereochemistry.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the olefinic carbons, the aromatic carbons (including those bearing hydroxyl groups), and the methyl carbon of the ester.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional GroupExpected Absorption Range (cm⁻¹)
O-H (phenolic)3500-3200 (broad)
C-H (aromatic & vinylic)3100-3000
C=O (ester)~1715
C=C (alkene & aromatic)1650-1450
C-O (ester)1300-1000

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

IonPredicted m/z
[M+H]⁺195.0652
[M-H]⁻193.0506

Biological Activity and Signaling Pathway

This compound is known to be an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[2][3] EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates its tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[1][10] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.

By inhibiting the kinase activity of EGFR, this compound can block these downstream signaling events, leading to an anti-proliferative effect on cancer cells.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_hwe Horner-Wadsworth-Emmons Synthesis cluster_fischer Fischer Esterification 2,5-Dihydroxybenzaldehyde 2,5-Dihydroxybenzaldehyde HWE Reaction HWE Reaction 2,5-Dihydroxybenzaldehyde->HWE Reaction Phosphonate Ylide Phosphonate Ylide Phosphonate Ylide->HWE Reaction Crude Product 1 Crude Product 1 HWE Reaction->Crude Product 1 Workup Workup Crude Product 1->Workup 2,5-Dihydroxycinnamic Acid 2,5-Dihydroxycinnamic Acid Fischer Esterification Fischer Esterification 2,5-Dihydroxycinnamic Acid->Fischer Esterification Methanol Methanol Methanol->Fischer Esterification Crude Product 2 Crude Product 2 Fischer Esterification->Crude Product 2 Crude Product 2->Workup Purification Purification Workup->Purification This compound This compound Purification->this compound Characterization Characterization This compound->Characterization EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AKT AKT PI3K->AKT AKT->Transcription Factors Regulates Gene Expression Gene Expression Transcription Factors->Gene Expression Controls Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival This compound This compound This compound->EGFR Inhibits Kinase Activity

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2,5-dihydroxycinnamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,5-dihydroxycinnamate, an analog of erbstatin, is a compound of significant interest in the fields of cosmetics, food science, and pharmaceuticals.[1] Recognized for its antioxidant and anti-inflammatory properties, it is utilized in skincare for protection against environmental damage and in the food industry as a natural preservative.[1] In pharmacological research, it is noted as a potent and stable inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase activity, a key target in oncology.[2][3][4] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, complete with experimental methodologies and a visualization of its role in EGFR signaling.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀O₄[1]
Molecular Weight 194.19 g/mol [1]
Appearance Yellow solid[1]
Melting Point 180 - 184 °C[1]
Boiling Point 150°C at 15 mmHg
Solubility Soluble in ethanol (10 mg/mL)[3]
Predicted Water Solubility: 1.55 mg/mL
pKa (Strongest Acidic) 9.48 (Predicted)
logP 1.91 - 2.03 (Predicted)
Purity ≥ 96% (HPLC)[1]
CAS Number 63177-57-1[1]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a compound is a critical indicator of its purity. A common and reliable method for determining the melting point of a crystalline solid like this compound is the capillary method using a melting point apparatus.[5][6][7][8]

Protocol:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow, typically within 1-2 °C.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[9]

Protocol:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., ethanol or water) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation followed by filtration through a non-adsorptive filter (e.g., 0.22 µm PTFE).

  • Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Quantification: A calibration curve is generated using standard solutions of known concentrations to quantify the amount of the compound in the saturated solution.

pKa Determination (Spectrophotometric Method)

The acid dissociation constant (pKa) of a compound with a chromophore, such as the phenolic hydroxyl groups in this compound, can be determined spectrophotometrically. This method relies on the difference in the UV-Vis absorbance spectra of the protonated and deprotonated forms of the molecule.[10][11]

Protocol:

  • Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) is also prepared.

  • Spectral Measurement: A small, constant volume of the stock solution is added to each buffer solution. The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

  • Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species have significantly different molar absorptivities is plotted against the pH.

  • pKa Calculation: The pKa is determined as the pH at which the absorbance is halfway between the minimum and maximum absorbance values, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.

logP Determination (HPLC Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A common experimental method for its determination is through reversed-phase high-performance liquid chromatography (RP-HPLC).[12][13][14]

Protocol:

  • Standard Selection: A series of standard compounds with known logP values that bracket the expected logP of this compound are selected.

  • Chromatographic Conditions: An RP-HPLC system with a C18 column is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

  • Retention Time Measurement: The retention times of the standard compounds and this compound are measured under isocratic conditions.

  • Calibration Curve: A calibration curve is constructed by plotting the logarithm of the retention factor (k') of the standard compounds against their known logP values. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the column.

  • logP Determination: The logP of this compound is determined by interpolating its measured retention factor onto the calibration curve.

Signaling Pathway and Experimental Workflow Visualization

This compound is known to be an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The following diagram illustrates a simplified representation of this pathway and the point of inhibition.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Autophosphorylation & Recruitment MDMC This compound MDMC->EGFR Inhibits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Cell Proliferation, Survival) ERK->Transcription Translocates to nucleus Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_biological Biological Evaluation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification MeltingPoint Melting Point Purification->MeltingPoint Solubility Solubility Purification->Solubility pKa pKa Purification->pKa logP logP Purification->logP InVitro In Vitro Assays (e.g., Kinase Inhibition) MeltingPoint->InVitro Solubility->InVitro pKa->InVitro logP->InVitro CellBased Cell-Based Assays (e.g., Cytotoxicity) InVitro->CellBased

References

Methyl 2,5-dihydroxycinnamate: A Technical Guide to its Function as an EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,5-dihydroxycinnamate, a synthetic analog of the natural product erbstatin, has emerged as a noteworthy inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Dysregulation of the EGFR signaling pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, inhibitory activity, and the experimental protocols necessary for its evaluation. The information presented herein is intended to support researchers and drug development professionals in the exploration and application of this compound in oncology research.

Introduction to EGFR and its Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Upon binding of its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This autophosphorylation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways, which ultimately drive cellular responses. In many cancer types, aberrant EGFR activity, due to overexpression or mutation, leads to uncontrolled cell growth and tumor progression.

This compound as an EGFR Inhibitor

This compound is recognized as an inhibitor of EGFR-associated tyrosine kinases.[2][3] As an analog of erbstatin, it is believed to exert its inhibitory effects by competing with ATP for binding to the kinase domain of EGFR, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[4]

Mechanism of Action

The primary mechanism of action for this compound is the inhibition of the intrinsic tyrosine kinase activity of EGFR. By competitively binding to the ATP-binding pocket of the EGFR kinase domain, it blocks the transfer of phosphate from ATP to the tyrosine residues on the receptor. This lack of phosphorylation prevents the recruitment and activation of downstream signaling molecules, effectively abrogating the pro-proliferative and pro-survival signals mediated by EGFR.

EGFR_Inhibition cluster_membrane Cell Membrane EGFR_inactive EGFR (Inactive) EGFR_dimer EGFR Dimer (Active) EGFR_inactive->EGFR_dimer Ligand Binding Phosphorylation Autophosphorylation EGFR_dimer->Phosphorylation ATP ATP ATP->Phosphorylation ADP ADP MDHC This compound MDHC->EGFR_dimer Inhibition Phosphorylation->ADP P Downstream Downstream Signaling Phosphorylation->Downstream

Mechanism of EGFR Inhibition by this compound.

Quantitative Data

Assay Type Cell Line Parameter Value Reference
CytotoxicityA549 (Human Lung Carcinoma)Dose-dependent protein cross-linking0.05 - 1 mM[4]

Note: This data reflects the cytotoxic effect and may not solely represent direct EGFR inhibition.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a general synthesis can be inferred from the synthesis of its precursor, 2,5-dihydroxybenzaldehyde, followed by a condensation reaction.

Step 1: Synthesis of 2,5-Dihydroxybenzaldehyde

A common method for the synthesis of 2,5-dihydroxybenzaldehyde involves the formylation of hydroquinone. One described method utilizes paraformaldehyde and magnesium oxide nanocrystals under microwave irradiation, followed by acidic workup.[5][6]

Protocol Outline:

  • Combine the phenol derivative, dry paraformaldehyde, and MgO nanocrystalline in a reaction vessel.

  • Expose the mixture to microwave irradiation.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, add sulfuric acid to the reaction mixture and heat.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer and evaporate the solvent.

  • Purify the crude product by column chromatography.

Step 2: Condensation to form this compound

Following the synthesis of 2,5-dihydroxybenzaldehyde, a Wittig or Horner-Wadsworth-Emmons reaction with a suitable phosphonium ylide or phosphonate ester, respectively, containing a methyl acrylate moiety would yield this compound.

Synthesis_Workflow start Hydroquinone step1 Formylation (e.g., with Paraformaldehyde) start->step1 intermediate 2,5-Dihydroxy- benzaldehyde step1->intermediate step2 Condensation Reaction (e.g., Wittig or HWE) intermediate->step2 product This compound step2->product

General Synthetic Workflow for this compound.
EGFR Kinase Assay (General Protocol)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT, BSA)

  • ATP

  • Tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • This compound

  • Phosphotyrosine-specific antibody conjugated to a detectable label (e.g., HRP)

  • Detection reagent (e.g., TMB substrate)

  • 96-well microplate

  • Plate reader

Procedure:

  • Coat the wells of a 96-well plate with the peptide substrate.

  • Wash the wells to remove any unbound substrate.

  • Add the EGFR kinase, this compound (at various concentrations), and ATP to the wells.

  • Incubate the plate to allow the kinase reaction to proceed.

  • Wash the wells to stop the reaction and remove ATP and the inhibitor.

  • Add the phosphotyrosine-specific antibody and incubate.

  • Wash the wells to remove any unbound antibody.

  • Add the detection reagent and measure the signal using a plate reader.

  • Calculate the percent inhibition and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cells that overexpress EGFR.

Materials:

  • EGFR-overexpressing cancer cell line (e.g., A431)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidic isopropanol)

  • 96-well cell culture plate

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound.

  • Incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to untreated controls.

Western Blot for EGFR Phosphorylation

This technique is used to directly observe the inhibitory effect of the compound on EGFR autophosphorylation in a cellular context.

Materials:

  • EGFR-overexpressing cancer cell line

  • Complete cell culture medium

  • This compound

  • EGF

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-EGFR and anti-total-EGFR)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to a desired confluency.

  • Serum-starve the cells to reduce basal EGFR activity.

  • Pre-treat the cells with this compound for a specified time.

  • Stimulate the cells with EGF to induce EGFR phosphorylation.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phospho-EGFR.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the bands using an imaging system.

  • Strip the membrane and re-probe with an antibody against total EGFR for loading control.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Evaluation cluster_cellular Cellular Evaluation synthesis Synthesis of Methyl 2,5-dihydroxycinnamate kinase_assay EGFR Kinase Assay synthesis->kinase_assay cell_culture Culture EGFR-overexpressing Cancer Cells synthesis->cell_culture ic50_determination IC50 Determination kinase_assay->ic50_determination treatment Treatment with Compound cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay western_blot Western Blot for p-EGFR treatment->western_blot

Overall Experimental Workflow for Evaluating the Inhibitor.

Conclusion

This compound presents itself as a valuable tool for researchers studying EGFR signaling and for those in the early stages of anticancer drug discovery. Its role as an erbstatin analog and a competitive inhibitor of EGFR tyrosine kinase activity positions it as a lead compound for further optimization. The experimental protocols outlined in this guide provide a framework for the synthesis and comprehensive evaluation of its inhibitory potential in both biochemical and cellular contexts. Further investigation to determine its precise IC50 value against EGFR and to elucidate its detailed binding kinetics will be crucial for advancing its development as a potential therapeutic agent.

References

A Technical Guide to the Natural Sources of Methyl 2,5-dihydroxycinnamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,5-dihydroxycinnamate, a phenolic compound of significant interest to the pharmaceutical and cosmeceutical industries, is a naturally occurring bioactive molecule. This technical guide provides a comprehensive overview of its known natural sources, detailing its presence in various plant species and its production by microorganisms. The document outlines established experimental protocols for the extraction, isolation, and quantification of this compound. Furthermore, it delves into the molecular mechanisms of its key biological activities, including its role as an Epidermal Growth Factor Receptor (EGFR) kinase inhibitor and its modulation of antioxidant and anti-inflammatory signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and the development of novel therapeutic agents.

Natural Occurrences of this compound

This compound has been identified in a variety of natural sources, spanning the plant and microbial kingdoms. The primary reported plant sources belong to the Meliaceae, Rutaceae, Proteaceae, and Paeoniaceae families. Additionally, this compound is a known metabolite of certain Streptomyces species.

Plant Sources

Current scientific literature has identified the following plant species as natural sources of this compound:

  • Azadirachta indica (Neem): This plant, belonging to the Meliaceae family, is a well-documented source of a wide array of bioactive compounds. This compound has been reported to be present in its leaves.[1]

  • Murraya paniculata (Orange Jessamine): A member of the Rutaceae family, the leaves of this plant have been found to contain this compound.[1]

  • Grevillea robusta (Silky Oak): This species from the Proteaceae family has been shown to contain this compound in its leaves.[2][3]

  • Paeonia emodi (Himalayan Peony): Belonging to the Paeoniaceae family, the roots of this plant are another reported natural source of the compound.

Microbial Sources
  • Streptomyces sp. : this compound is known to be an analog of erbstatin, a compound originally isolated from Streptomyces.[1] This suggests that certain strains of Streptomyces are capable of producing this valuable metabolite.

Quantitative Analysis of this compound in Natural Sources

To date, there is a limited amount of published quantitative data on the concentration of this compound in its natural sources. The table below summarizes the available information. Further research is required to establish the typical yield of this compound from various plant parts and microbial fermentation broths.

Natural SourcePlant Part/MatrixMethod of AnalysisReported Concentration/YieldReference
Grevillea robustaLeavesNot SpecifiedIsolated, but no quantitative data provided[2][3]
Paeonia emodiRootsNot SpecifiedIdentified, but no quantitative data for the specific compound
Azadirachta indicaLeavesGC-MSIdentified, but not explicitly quantified in the available literature
Murraya paniculataLeavesLC-MSIdentified, but no quantitative data provided[4]
Streptomyces sp.Fermentation BrothNot SpecifiedProduction confirmed, but specific yield data is not readily available[1]

Experimental Protocols

This section details generalized experimental protocols for the extraction, isolation, and quantification of this compound from natural sources. These protocols are based on established methodologies for the analysis of phenolic compounds in complex matrices.

Extraction from Plant Material

A common method for extracting this compound from plant materials is through solvent extraction.

Protocol: Maceration Extraction of this compound from Grevillea robusta Leaves [2]

  • Sample Preparation: Air-dry the leaves of Grevillea robusta at room temperature and then grind them into a fine powder.

  • Maceration: Soak the powdered leaf material in methanol at room temperature for an extended period (e.g., 24-48 hours), with occasional agitation.

  • Filtration: Separate the solvent extract from the plant debris by filtration through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water) to enrich the fraction containing this compound.

Isolation by Column Chromatography

Silica gel column chromatography is a standard technique for the isolation of pure this compound from a crude extract.

Protocol: Isolation of this compound [2]

  • Column Packing: Prepare a silica gel (60-120 mesh) column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Sample Loading: Dissolve the crude extract (or the enriched fraction) in a minimal amount of the initial mobile phase and load it onto the top of the column.

  • Elution: Elute the column with a solvent gradient of increasing polarity. For example, start with 100% hexane and gradually increase the proportion of ethyl acetate.

  • Fraction Collection: Collect the eluate in fractions of a fixed volume.

  • Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable visualization agent (e.g., UV light or an appropriate staining reagent) to identify the fractions containing this compound.

  • Pooling and Concentration: Combine the pure fractions and concentrate them to obtain the isolated compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC-UV method is essential for the accurate quantification of this compound in extracts.

Protocol: HPLC-UV Quantification of this compound

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of two solvents: Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation of the target analyte from other matrix components.

  • Detection: The UV detector should be set to the wavelength of maximum absorbance for this compound (approximately 320-330 nm).

  • Standard Preparation: Prepare a stock solution of pure this compound in a suitable solvent (e.g., methanol). From this stock, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dissolve a known weight of the dried extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Calibration and Quantification: Inject the calibration standards to generate a calibration curve by plotting peak area against concentration. Inject the sample and determine the concentration of this compound by interpolating its peak area on the calibration curve.

Biological Activities and Signaling Pathways

This compound exhibits several important biological activities, primarily as an inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase and as a modulator of antioxidant and anti-inflammatory pathways.

Inhibition of EGFR Signaling Pathway

This compound is a known inhibitor of the EGFR-associated tyrosine kinase.[5][6] This inhibition disrupts the downstream signaling cascade that is often hyperactivated in various cancers, leading to uncontrolled cell proliferation and survival.

EGFR_Inhibition EGF EGF EGFR EGFR EGF->EGFR P_EGFR P-EGFR EGFR->P_EGFR Autophosphorylation MDHC This compound MDHC->P_EGFR RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus MDHC This compound Keap1 Keap1 MDHC->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitin Nrf2->Ub Ubiquitination Nucleus Nucleus Nrf2->Nucleus Translocation Proteasome Proteasome Ub->Proteasome Degradation ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Stimuli->IKK IkB IκB IKK->IkB Phosphorylation MDHC This compound MDHC->IKK Inhibition NFkB NF-κB IkB->NFkB P_IkB P-IκB Nucleus Nucleus NFkB->Nucleus Translocation Proteasome Proteasome P_IkB->Proteasome Degradation Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS) Nucleus->Inflammatory_Genes Transcription

References

An In-depth Technical Guide to the Erbstatin Analog: Methyl 2,5-dihydroxycinnamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,5-dihydroxycinnamate, a synthetic analog of the natural product erbstatin, has garnered significant attention in the scientific community for its potent inhibitory effects on Epidermal Growth Factor Receptor (EGFR) associated tyrosine kinases. This technical guide provides a comprehensive overview of this compound, consolidating its chemical properties, synthesis, and multifaceted biological activities. The document delves into its primary mechanism of action as an EGFR inhibitor and explores a secondary, tyrosine kinase-independent mechanism involving protein cross-linking. Detailed experimental protocols for key biological assays are provided to facilitate reproducible research. All quantitative data is presented in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized through detailed diagrams.

Introduction

This compound is a cell-permeable compound that serves as a stable and potent inhibitor of EGFR kinase activity.[1][2][3] As an analog of erbstatin, a compound isolated from Streptomyces, it has been instrumental in the study of signal transduction pathways mediated by tyrosine kinases.[4] The overexpression and mutation of EGFR are hallmarks of numerous cancers, making it a critical target for therapeutic intervention. This compound's ability to competitively inhibit the autophosphorylation of EGFR underscores its potential as a lead compound in the development of novel anti-cancer agents.[4] This guide aims to provide a detailed technical resource for researchers and professionals engaged in drug discovery and development, offering insights into the experimental evaluation and mechanistic understanding of this promising molecule.

Chemical Properties and Synthesis

This compound is a yellow solid with the molecular formula C₁₀H₁₀O₄ and a molecular weight of 194.19 g/mol .[5] It is also known by its synonyms, 2,5-Dihydroxycinnamic acid methyl ester and Erbstatin analog.[5]

Table 1: Chemical Properties of this compound

PropertyValueReference(s)
IUPAC Name methyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate[4]
Synonyms This compound, 2,5-Dihydroxycinnamic acid methyl ester, Erbstatin analog[5]
CAS Number 63177-57-1[5]
Molecular Formula C₁₀H₁₀O₄[5]
Molecular Weight 194.19 g/mol [5]
Appearance Yellow solid[5]
Melting Point 180 - 184 °C[5]
Solubility Soluble in Ethanol (10 mg/mL)[5]
Synthesis

The synthesis of this compound can be achieved through several established organic chemistry reactions, including the Perkin reaction, Knoevenagel condensation, or Heck coupling, followed by esterification. A common laboratory-scale synthesis involves the following conceptual steps:

  • Formation of the Cinnamic Acid Backbone: This is typically achieved via a condensation reaction between 2,5-dihydroxybenzaldehyde and an appropriate acetyl donor. The Perkin reaction, for instance, utilizes an acid anhydride and its corresponding carboxylate salt as a base.[2][6][7] The Knoevenagel condensation offers an alternative route using a compound with an active methylene group.[8]

  • Esterification: The resulting 2,5-dihydroxycinnamic acid is then esterified to yield the methyl ester. This can be accomplished by reacting the carboxylic acid with methanol in the presence of an acid catalyst.[9]

A generalized workflow for the synthesis is depicted below.

G cluster_synthesis Synthesis Workflow Reactants 2,5-dihydroxybenzaldehyde + Acetic Anhydride Condensation Perkin Reaction (Base Catalyst) Reactants->Condensation Intermediate 2,5-dihydroxycinnamic acid Condensation->Intermediate Esterification Esterification (Methanol, Acid Catalyst) Intermediate->Esterification Product This compound Esterification->Product

Caption: Generalized synthesis workflow for this compound.

Biological Activities and Mechanism of Action

Inhibition of EGFR Tyrosine Kinase

The primary and most well-characterized biological activity of this compound is the inhibition of EGFR-associated tyrosine kinase activity.[6] EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., Epidermal Growth Factor, EGF), dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This autophosphorylation creates docking sites for various downstream signaling proteins, initiating cascades that regulate cell proliferation, survival, and differentiation.

This compound acts as a competitive inhibitor at the ATP-binding site of the EGFR kinase domain, thereby preventing the transfer of a phosphate group from ATP to the tyrosine residues. This inhibition of autophosphorylation blocks the downstream signaling pathways.

G cluster_pathway EGFR Signaling Pathway and Inhibition EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., Ras-Raf-MAPK, PI3K-Akt) Dimerization->Downstream P MD This compound MD->Dimerization Inhibits Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation

Caption: Inhibition of EGFR signaling by this compound.

Cytotoxic Activity

As a consequence of its inhibitory effect on EGFR signaling, this compound exhibits cytotoxic activity against various cancer cell lines, particularly those with upregulated EGFR expression.

Table 2: Cytotoxicity of this compound

Cell LineCell TypeIC₅₀ (µM)AssayReference(s)
A549 Human Lung Adenocarcinoma4.14MTT Assay (72h)[10]
HaCaT Human Keratinocyte9.69MTT Assay (72h)[10]
Protein Cross-linking

Interestingly, some studies have reported that this compound can induce protein cross-linking, leading to cytotoxicity in both normal and neoplastic epithelial cells.[4] This effect appears to be independent of its tyrosine kinase inhibitory activity and may involve the oxidation of the compound or a target protein.[4] This suggests a dual mechanism of action that could be advantageous in overcoming certain forms of drug resistance.

G cluster_crosslinking Proposed Protein Cross-linking Mechanism MD This compound Oxidation Oxidation MD->Oxidation ReactiveIntermediate Reactive Intermediate Oxidation->ReactiveIntermediate Protein Cellular Proteins ReactiveIntermediate->Protein Crosslinking Protein Cross-linking Protein->Crosslinking Cytotoxicity Cytotoxicity Crosslinking->Cytotoxicity

Caption: Proposed mechanism of protein cross-linking by this compound.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a generalized procedure for assessing the cytotoxic effects of this compound on a cell line such as A549.

Materials:

  • A549 cells (or other target cell line)

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • DMSO (for stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO at the highest concentration used for the compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro EGFR Kinase Inhibition Assay

This is a general protocol for determining the inhibitory activity of this compound on EGFR kinase.

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • This compound

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare solutions of EGFR kinase, ATP, and the peptide substrate in kinase buffer at the desired concentrations. Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • Inhibitor solution (or vehicle control)

    • EGFR kinase solution

    • A mixture of ATP and the peptide substrate to initiate the reaction.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using a detection reagent like the ADP-Glo™ system, following the manufacturer's instructions. This typically involves a two-step process of depleting the remaining ATP and then converting the ADP to ATP, which is then measured via a luciferase-based reaction.

  • Luminescence Measurement: Read the luminescence signal using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each concentration of the inhibitor relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.

G cluster_assay In Vitro Kinase Assay Workflow Setup Prepare Reaction Mix (EGFR, Substrate, ATP, Inhibitor) Incubation Incubate at RT Setup->Incubation Detection Add ADP Detection Reagent Incubation->Detection Measurement Measure Luminescence Detection->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis

Caption: A generalized workflow for an in vitro EGFR kinase inhibition assay.

Conclusion

This compound stands out as a valuable research tool for investigating EGFR-mediated signaling and as a potential scaffold for the development of novel anticancer therapeutics. Its well-defined inhibitory action on EGFR tyrosine kinase, coupled with a potential secondary mechanism of protein cross-linking, presents exciting avenues for further exploration. The detailed protocols and compiled data within this guide are intended to support and stimulate future research into the therapeutic applications of this and related compounds. A thorough understanding of its synthesis, biological activities, and mechanisms of action is crucial for harnessing its full potential in the field of drug discovery and development.

References

An In-depth Technical Guide to Methyl 2,5-dihydroxycinnamate (CAS Number: 63177-57-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,5-dihydroxycinnamate, a synthetic analog of Erbstatin, is a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) associated tyrosine kinases. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities, with a particular focus on its mechanism of action. Detailed experimental protocols for key assays are provided, and its role in signaling pathways is visualized through diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, cell biology, and drug development.

Chemical and Physical Properties

This compound is a stable, yellow solid compound. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference
CAS Number 63177-57-1
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
Synonyms Erbstatin analog, 2,5-Dihydroxycinnamic acid methyl ester, Methyl (2E)-3-(2,5-dihydroxyphenyl)prop-2-enoate
Appearance Yellow solid
Purity ≥96% (HPLC)
Melting Point 180 - 184 °C
Solubility Soluble in DMSO and ethanol
Stability Reported to be approximately four times more stable than Erbstatin in aqueous solution.[1]

Synthesis

While a specific, detailed synthesis protocol for this compound was not found in the available literature, a general approach can be inferred from the synthesis of its rigid analogues. The synthesis likely involves the condensation of 2,5-dihydroxybenzaldehyde with a suitable methyl ester under conditions that favor the formation of the α,β-unsaturated ester.

A plausible synthetic route is outlined below:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2_5_dihydroxybenzaldehyde 2,5-Dihydroxybenzaldehyde condensation Condensation Reaction (e.g., Wittig or Horner-Wadsworth-Emmons) 2_5_dihydroxybenzaldehyde->condensation methyl_acetate_enolate Methyl acetate enolate (or related reagent) methyl_acetate_enolate->condensation product This compound condensation->product

Caption: A potential synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This compound is primarily recognized for its inhibitory activity against EGFR-associated tyrosine kinases. This inhibition disrupts the downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.

Inhibition of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of intracellular signaling events. The two major downstream pathways are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway, both of which are critical for cell cycle progression and survival.

This compound acts as a competitive inhibitor at the ATP-binding site of the EGFR tyrosine kinase domain, thereby preventing the autophosphorylation of the receptor and blocking the activation of downstream signaling.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Autophosphorylation Grb2_SOS Grb2/SOS P->Grb2_SOS PI3K PI3K P->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor This compound Inhibitor->P Inhibits

Caption: Inhibition of the EGFR signaling pathway by this compound.

Effects on Calcium Signaling in Platelets

Studies have shown that this compound can inhibit thrombin-induced tyrosine phosphorylation and subsequent calcium influx in human platelets. This suggests a role for tyrosine kinases in the regulation of calcium entry in these cells. The inhibition of calcium mobilization can have significant effects on platelet activation and aggregation.

Protein Cross-linking and Cytotoxicity

At concentrations significantly higher than its IC50 for EGFR inhibition, this compound has been observed to induce protein cross-linking and cytotoxicity in both normal and neoplastic epithelial cells. This effect appears to be independent of its tyrosine kinase inhibitory activity. It is hypothesized that the compound may be oxidized to reactive quinone species, which can then cross-link cellular proteins, leading to cell death.[2]

Protein_Crosslinking_Mechanism cluster_compound Compound cluster_process Cellular Process MDC This compound (High Concentration) Oxidation Oxidation MDC->Oxidation Quinone Reactive Quinone Species Oxidation->Quinone Proteins Cellular Proteins Quinone->Proteins Reacts with Crosslinking Protein Cross-linking Proteins->Crosslinking Cytotoxicity Cytotoxicity Crosslinking->Cytotoxicity

Caption: Proposed mechanism of protein cross-linking and cytotoxicity.

Quantitative Data

The biological activity of this compound has been quantified in several studies. A summary of the available data is presented in Table 2.

AssayCell Line / SystemIC₅₀ ValueReference
EGFR-associated Tyrosine Kinase Inhibition (in vitro)-0.15 µg/mL
Cytotoxicity (MTT Assay)A549 (Human lung carcinoma)4.14 µM
Cytotoxicity (MTT Assay)HaCaT (Human keratinocytes)9.69 µM
DPPH Radical Scavenging Activity-0.53 µM[3]
Tyrosinase Inhibition (L-DOPA oxidation)Mushroom Tyrosinase69.22 µM[3]

Experimental Protocols

EGFR Kinase Inhibition Assay (In Vitro)

This protocol is a general representation based on common methodologies for assessing tyrosine kinase inhibition.

Objective: To determine the in vitro inhibitory activity of this compound on EGFR-associated tyrosine kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • Biotinylated poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound (dissolved in DMSO)

  • Streptavidin-coated plates

  • Anti-phosphotyrosine antibody conjugated to a detectable enzyme (e.g., HRP)

  • Detection substrate (e.g., TMB)

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a streptavidin-coated microplate, add the biotinylated substrate.

  • Add the EGFR kinase enzyme to each well.

  • Add the different concentrations of this compound or vehicle control (DMSO) to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Wash the plate to remove unbound reagents.

  • Add the anti-phosphotyrosine antibody and incubate to allow binding to the phosphorylated substrate.

  • Wash the plate to remove unbound antibody.

  • Add the detection substrate and measure the signal using a plate reader.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

EGFR_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor/Vehicle prep_inhibitor->add_inhibitor prep_plate Coat Plate with Substrate add_enzyme Add EGFR Kinase prep_plate->add_enzyme add_enzyme->add_inhibitor start_reaction Add ATP to Initiate add_inhibitor->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Stop Reaction with EDTA incubation->stop_reaction wash1 Wash Plate stop_reaction->wash1 add_antibody Add Anti-Phosphotyrosine Ab wash1->add_antibody incubation2 Incubate add_antibody->incubation2 wash2 Wash Plate incubation2->wash2 add_substrate Add Detection Substrate wash2->add_substrate read_plate Read Plate add_substrate->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50

Caption: Workflow for an in vitro EGFR kinase inhibition assay.

Calcium Mobilization Assay in Human Platelets

This protocol is a general representation for measuring intracellular calcium levels in platelets.

Objective: To assess the effect of this compound on agonist-induced calcium mobilization in human platelets.

Materials:

  • Freshly isolated human platelets

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • Platelet buffer (e.g., Tyrode's buffer)

  • Platelet agonist (e.g., thrombin)

  • This compound (dissolved in DMSO)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Load the isolated platelets with the calcium-sensitive dye (e.g., Fura-2 AM) by incubating at 37°C.

  • Wash the platelets to remove extracellular dye.

  • Resuspend the platelets in a calcium-containing buffer.

  • Pre-incubate the platelets with different concentrations of this compound or vehicle control (DMSO).

  • Place the platelet suspension in the fluorometer and record a baseline fluorescence signal.

  • Add the platelet agonist (e.g., thrombin) to stimulate the platelets.

  • Record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

  • Analyze the data to determine the effect of the inhibitor on the peak and sustained calcium levels.

Calcium_Assay_Workflow cluster_prep Platelet Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis load_dye Load Platelets with Fura-2 AM wash_platelets Wash Platelets load_dye->wash_platelets resuspend Resuspend in Buffer wash_platelets->resuspend preincubate Pre-incubate with Inhibitor/Vehicle resuspend->preincubate baseline Record Baseline Fluorescence preincubate->baseline stimulate Add Agonist (Thrombin) baseline->stimulate record_signal Record Fluorescence Change stimulate->record_signal analyze_data Analyze Calcium Mobilization record_signal->analyze_data

Caption: Workflow for a calcium mobilization assay in human platelets.

Conclusion

This compound is a valuable research tool for studying EGFR signaling and its role in various cellular processes. Its well-defined inhibitory action on EGFR tyrosine kinase, coupled with its effects on calcium signaling and its potential for inducing protein cross-linking at higher concentrations, makes it a compound of interest for further investigation in cancer research and other related fields. The provided data and protocols in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this compound.

References

The Early Discovery of Methyl 2,5-dihydroxycinnamate: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide on the Initial Synthesis, Biological Characterization, and Mechanism of Action of a Key Tyrosine Kinase Inhibitor.

This technical guide provides a comprehensive overview of the early discovery and characterization of Methyl 2,5-dihydroxycinnamate, a pivotal molecule in the study of signal transduction and a precursor in the development of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the foundational studies that established its significance.

Introduction: The Quest for Stable Tyrosine Kinase Inhibitors

The late 1980s and early 1990s marked a significant era in cancer research, with a growing understanding of the role of protein tyrosine kinases in cell growth and proliferation. A key focus of this period was the epidermal growth factor receptor (EGFR), a tyrosine kinase frequently implicated in cancer. The natural product erbstatin, isolated from Streptomyces, was identified as a potent inhibitor of EGFR kinase. However, its instability in serum limited its therapeutic potential. This challenge spurred the development of more stable analogs, leading to the synthesis and investigation of this compound.

This document details the early milestones in the journey of this compound, from its initial synthesis as a stable erbstatin analog to its characterization as an inhibitor of EGFR-mediated signaling and calcium influx.

Early Synthesis and Natural Occurrence

While the definitive first synthesis of this compound is not definitively documented in the seminal biological studies, a key 1990 publication by Umezawa and colleagues in FEBS Letters describes its preparation as a stable analog of erbstatin. This synthesis was a critical step in enabling the detailed biological investigations that followed.

Subsequent research has also identified this compound as a naturally occurring compound. It has been isolated from the leaves of the Australian silky oak, Grevillea robusta. This dual identity as both a synthetic analog and a natural product highlights its significance in the chemical and biological landscape.

Quantitative Analysis of Early Biological Activity

The initial biological studies of this compound focused on its ability to inhibit tyrosine kinase activity and its subsequent effects on cellular processes. The following tables summarize the key quantitative data from these foundational papers.

Parameter Value Cell/System Reference
IC50 for EGFR Kinase Inhibition0.15 µg/mLIn vitroUmezawa K, et al. (1990)[1]

Table 1: In vitro inhibition of EGFR kinase by this compound.

Experiment Concentration of this compound Effect Cell/System Reference
ADP-evoked Protein-Tyrosine Phosphorylation1 µg/mLReduction in phosphorylationFura-2-loaded human plateletsSargeant P, et al. (1993)[2]
ADP-evoked [Ca2+]i Rises (in the presence of external Ca2+)1 µg/mLReduction in Ca2+ elevationFura-2-loaded human plateletsSargeant P, et al. (1993)[2]
Thapsigargin-evoked Ca2+ Influx1 µg/mLSignificant reduction in Ca2+ influxFura-2-loaded human plateletsSargeant P, et al. (1993)[2]

Table 2: Effects of this compound on platelet signaling.

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the early publications on this compound.

Inhibition of EGFR-Associated Tyrosine Kinase (Umezawa K, et al., 1990)

Objective: To determine the in vitro inhibitory effect of this compound on EGFR kinase activity.

Protocol:

  • Enzyme Preparation: EGFR was purified from A431 cells.

  • Kinase Assay: The kinase reaction was carried out in a total volume of 50 µL containing:

    • 20 mM HEPES buffer (pH 7.4)

    • 50 µM ATP

    • 1 µCi of [γ-³²P]ATP

    • 10 mM MnCl₂

    • 0.1% Triton X-100

    • Purified EGFR

    • Various concentrations of this compound.

  • Incubation: The reaction mixture was incubated at 0°C for 10 minutes.

  • Termination: The reaction was stopped by the addition of EDTA.

  • Analysis: The phosphorylated proteins were separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE), and the radioactivity of the EGFR band was measured to determine the extent of inhibition.

Measurement of Intracellular Calcium ([Ca²⁺]i) in Human Platelets (Sargeant P, et al., 1993)

Objective: To investigate the effect of this compound on agonist-evoked changes in intracellular calcium concentration in human platelets.

Protocol:

  • Platelet Preparation: Human platelets were isolated from whole blood and loaded with the fluorescent Ca²⁺ indicator Fura-2.

  • Incubation with Inhibitor: Platelets were pre-incubated with this compound (1 µg/mL) for 30 minutes.

  • Stimulation: Platelets were stimulated with either ADP or thapsigargin.

  • Fluorimetry: Changes in Fura-2 fluorescence were measured using a fluorimeter with excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.

  • Calculation of [Ca²⁺]i: The ratio of fluorescence intensities at the two excitation wavelengths was used to calculate the intracellular calcium concentration.

Analysis of Protein-Tyrosine Phosphorylation in Human Platelets (Sargeant P, et al., 1993)

Objective: To determine the effect of this compound on protein tyrosine phosphorylation in response to platelet agonists.

Protocol:

  • Platelet Treatment: Fura-2-loaded human platelets were pre-incubated with this compound (1 µg/mL) for 30 minutes and then stimulated with ADP.

  • Lysis: The reaction was stopped, and the platelets were lysed.

  • SDS-PAGE and Western Blotting: The cell lysates were subjected to SDS-PAGE to separate proteins by size. The separated proteins were then transferred to a nitrocellulose membrane.

  • Immunodetection: The membrane was probed with a specific anti-phosphotyrosine antibody to detect phosphorylated proteins.

  • Visualization: The bands corresponding to tyrosine-phosphorylated proteins were visualized using a secondary antibody conjugated to a detection enzyme.

Signaling Pathways and Mechanisms of Action

The early research on this compound elucidated its role as an inhibitor of key signaling pathways involved in cell growth and activation.

Inhibition of the EGFR Signaling Pathway

This compound was shown to directly inhibit the tyrosine kinase activity of the Epidermal Growth Factor Receptor. This inhibition prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the downstream signaling cascade that leads to DNA synthesis and cell proliferation.[1]

EGFR_Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR p-EGFR EGFR->P_EGFR Autophosphorylation Downstream Downstream Signaling P_EGFR->Downstream Proliferation Cell Proliferation Downstream->Proliferation MDHCA Methyl 2,5- dihydroxycinnamate MDHCA->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by this compound.

Modulation of Calcium Signaling in Platelets

In human platelets, this compound was found to inhibit the rise in intracellular calcium following stimulation with ADP or thapsigargin. This effect is attributed to the inhibition of tyrosine kinases that are involved in regulating calcium entry into the cell. Specifically, it was shown to reduce both receptor-mediated and store-operated calcium entry.[2]

Calcium_Signaling_Inhibition cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist (e.g., ADP) Receptor Receptor Agonist->Receptor TK Tyrosine Kinase Receptor->TK SOCE_Channel Store-Operated Ca2+ Channel Ca_int [Ca2+]i ↑ SOCE_Channel->Ca_int Ca_ext Ca2+ (extracellular) Ca_ext->SOCE_Channel Influx TK->SOCE_Channel Regulates MDHCA Methyl 2,5- dihydroxycinnamate MDHCA->TK Inhibits Thapsigargin Thapsigargin ER_Store Ca2+ Store Thapsigargin->ER_Store Depletes ER_Store->SOCE_Channel Activates

Caption: Inhibition of agonist- and store-operated calcium entry by this compound.

Conclusion

The early investigations into this compound laid a critical foundation for the field of tyrosine kinase inhibitors. Its development as a stable analog of erbstatin provided researchers with a valuable tool to probe the intricacies of the EGFR signaling pathway and its role in cell proliferation. Furthermore, the discovery of its effects on calcium signaling in platelets broadened the understanding of its potential biological activities. The foundational research summarized in this guide not only established this compound as a significant molecule in its own right but also paved the way for the development of more sophisticated and targeted therapies for a range of diseases, including cancer.

References

A Technical Guide to Methyl 2,5-dihydroxycinnamate in Cell Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,5-dihydroxycinnamate is a synthetic analog of erbstatin, a compound originally isolated from Streptomyces. Structurally, it is the methyl ester of 2,5-dihydroxycinnamic acid and is classified as a member of the hydroquinones and a cinnamate ester. This cell-permeable molecule has garnered significant interest in biomedical research primarily for its activity as a potent inhibitor of protein-tyrosine kinases, most notably the Epidermal Growth Factor Receptor (EGFR). Its ability to modulate critical cell signaling pathways makes it a valuable tool for studying cellular processes and a potential candidate for therapeutic development, particularly in oncology. This document provides a technical overview of its mechanism of action, summarizes its effects on key signaling pathways, and presents detailed experimental protocols for its characterization.

Core Mechanism of Action: EGFR Kinase Inhibition

The primary and most well-documented role of this compound in cell signaling is the inhibition of EGFR-associated tyrosine kinase activity. EGFR is a transmembrane receptor that, upon binding to ligands such as Epidermal Growth Factor (EGF), dimerizes and activates its intrinsic intracellular protein-tyrosine kinase domain. This triggers autophosphorylation of specific tyrosine residues on the receptor, creating docking sites for various signaling proteins and initiating multiple downstream cascades that regulate cell proliferation, survival, and migration.

This compound acts as a competitive inhibitor at the ATP-binding site of the EGFR kinase domain, thereby preventing receptor autophosphorylation and subsequent activation of downstream signaling pathways. This blockade of the initial signal transduction event is central to its biological effects. Studies have also indicated its ability to inhibit tyrosine phosphorylation in other contexts, such as in human platelets stimulated by thrombin or collagen, suggesting a broader, though less characterized, inhibitory effect on other tyrosine kinases.

Affected Signaling Pathways

By inhibiting EGFR, this compound effectively dampens two major downstream signaling axes:

  • Ras-Raf-MEK-ERK (MAPK) Pathway: This cascade is crucial for cell proliferation. Inhibition of EGFR prevents the recruitment of adaptor proteins like Grb2, which activates the Ras GTPase, leading to the sequential activation of Raf, MEK, and ERK kinases.

  • PI3K-Akt Pathway: This pathway is a key regulator of cell survival and apoptosis. EGFR activation normally recruits and activates Phosphoinositide 3-kinase (PI3K), which generates PIP3, leading to the activation of the serine/threonine kinase Akt.

The inhibitory action of this compound on EGFR is depicted in the following signaling pathway diagram.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival MDHC Methyl 2,5- dihydroxycinnamate T_bar MDHC->T_bar T_bar->EGFR Inhibition Kinase_Assay_Workflow start Start: Reagent Preparation prep_inhibitor 1. Prepare serial dilutions of This compound in DMSO, then dilute in Kinase Buffer. start->prep_inhibitor prep_enzyme 2. Dilute EGFR enzyme and substrate in Kinase Buffer. prep_inhibitor->prep_enzyme dispense_inhibitor 3. Dispense inhibitor dilutions and controls (DMSO only) into plate. prep_enzyme->dispense_inhibitor add_enzyme 4. Add diluted EGFR enzyme/ substrate mix to all wells. dispense_inhibitor->add_enzyme start_reaction 5. Add ATP to initiate reaction. (Final [ATP] ≈ Km) add_enzyme->start_reaction incubation 6. Incubate at 30°C for 60 minutes. start_reaction->incubation stop_reaction 7. Add Kinase-Glo® Reagent to stop reaction and generate signal. incubation->stop_reaction incubation2 8. Incubate at RT for 10 minutes (in the dark). stop_reaction->incubation2 read_plate 9. Measure luminescence on a plate reader. incubation2->read_plate analyze 10. Calculate % inhibition and determine IC₅₀ value. read_plate->analyze

In Vitro Effects of Methyl 2,5-dihydroxycinnamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,5-dihydroxycinnamate (MC), an analog of erbstatin, is a cell-permeable compound that has garnered significant interest in the scientific community for its potential as an anti-cancer agent.[1] In vitro studies have primarily focused on its role as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in various cancers. Furthermore, evidence suggests a secondary, distinct mechanism of action involving the induction of protein cross-linking, which contributes to its cytotoxic effects. This technical guide provides a comprehensive overview of the in vitro effects of this compound, detailing its biological activities, the experimental protocols used to elucidate these effects, and the signaling pathways it modulates.

Quantitative Biological Activity

The cytotoxic and inhibitory activities of this compound have been quantified across various human cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of MC required to inhibit 50% of a biological process, are summarized below.

Cell LineCell TypeAssayIncubation TimeIC50 (µM)Reference
A549Human Lung CarcinomaMTT Assay72 hours4.14[1]
NCI-H460Human Lung CarcinomaMTT Assay72 hours3.77[1]
NCI-H661Human Lung CarcinomaMTT Assay72 hours5.85[1]
HeLaHuman Cervical CarcinomaMTT Assay72 hours8.51[1]
HaCaTHuman Keratinocyte (non-cancerous)MTT Assay72 hours9.69[1]

Core Mechanisms of Action

This compound exerts its biological effects through at least two distinct in vitro mechanisms: inhibition of the EGFR signaling pathway and induction of protein cross-linking.

Inhibition of EGFR Signaling Pathway

MC is a potent inhibitor of EGFR kinase activity.[1] EGFR is a receptor tyrosine kinase that, upon activation by ligands such as Epidermal Growth Factor (EGF), dimerizes and autophosphorylates its intracellular tyrosine residues. This phosphorylation creates docking sites for various adaptor proteins, initiating downstream signaling cascades that promote cell proliferation, survival, and migration. The primary pathways activated by EGFR include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. By inhibiting the kinase activity of EGFR, MC blocks these downstream signals, leading to cell cycle arrest and apoptosis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR Tyrosine Kinase Domain EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Recruits PI3K PI3K EGFR->PI3K Activates MC This compound MC->EGFR Inhibits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival

Figure 1: EGFR Signaling Pathway Inhibition by MC.
Induction of Protein Cross-Linking

In addition to its effects on EGFR, this compound has been shown to induce protein cross-linking within cells. This activity appears to be independent of its tyrosine kinase inhibitory function and is more pronounced at higher concentrations. This cross-linking of proteins can lead to cellular dysfunction and cytotoxicity.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the effects of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to determine the IC50 values of this compound in various cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, NCI-H460, NCI-H661) and/or normal cell lines (e.g., HaCaT)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (MC) stock solution (in DMSO)

  • 96-well cell culture plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing various concentrations of MC. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the MC concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Seed_Cells 1. Seed Cells in 96-well plate Treat_Cells 2. Treat with this compound Seed_Cells->Treat_Cells Incubate_72h 3. Incubate for 72 hours Treat_Cells->Incubate_72h Add_MTT 4. Add MTT reagent Incubate_72h->Add_MTT Incubate_4h 5. Incubate for 4 hours Add_MTT->Incubate_4h Solubilize 6. Solubilize formazan crystals Incubate_4h->Solubilize Measure_Absorbance 7. Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_IC50 8. Calculate IC50 value Measure_Absorbance->Calculate_IC50

Figure 2: Workflow for MTT-based cell viability assay.
Western Blot Analysis of EGFR Pathway Inhibition

This protocol is used to assess the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins.

Materials:

  • Cell line of interest (e.g., A549)

  • Complete cell culture medium

  • This compound (MC)

  • EGF

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat the cells with various concentrations of MC for a specified time (e.g., 2 hours). Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Normalize the protein amounts and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate. Detect the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the effect of MC on the phosphorylation of the target proteins relative to the total protein levels and the loading control.

In Vitro Protein Cross-Linking Assay

This protocol is designed to detect the induction of protein cross-linking by this compound in cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (MC)

  • Lysis buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting reagents and antibodies (as described above, targeting proteins of interest)

Procedure:

  • Cell Treatment: Culture cells and treat them with a high concentration of MC (e.g., 0.05-1 mM) for a specified period.

  • Cell Lysis and Protein Analysis: Lyse the cells and perform SDS-PAGE and Western blotting as described in the previous protocol.

  • Detection of Cross-Linking: Analyze the Western blot for the appearance of higher molecular weight bands corresponding to cross-linked protein complexes. These will appear as smears or distinct bands at higher molecular weights than the monomeric protein.

Conclusion

This compound demonstrates significant in vitro anti-cancer potential through a dual mechanism of action: the well-defined inhibition of the EGFR signaling pathway and the induction of protein cross-linking. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic applications of this promising compound. Future in vitro and in vivo studies are warranted to fully elucidate its efficacy and safety profile for potential clinical use.

References

Preliminary Screening of Methyl 2,5-dihydroxycinnamate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the preliminary screening of novel derivatives of Methyl 2,5-dihydroxycinnamate, focusing on their synthesis, cytotoxic activity, and underlying mechanisms of action. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering a consolidated resource of experimental data and protocols.

Introduction

This compound is a known analog of erbstatin and a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase activity.[1][2] Its derivatives are of significant interest in the development of novel therapeutic agents, particularly in oncology. This guide summarizes the findings from preliminary screenings of a series of synthesized this compound derivatives, with a focus on their cytotoxic effects against various cancer cell lines.

Synthesis of Derivatives

A series of rigid analogs of this compound were synthesized to enhance stability and biological activity. The synthetic route involved the condensation of 2,5-dihydroxybenzaldehyde with various cyclic ketones and other reactive methylene compounds. Further modifications, such as bromination and phenylation, were performed on the most promising scaffolds.[3]

Cytotoxicity Screening

The synthesized derivatives were evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined to quantify their potency.

Quantitative Cytotoxicity Data

The cytotoxic activities of the synthesized this compound derivatives are summarized in the table below.[3]

Compound IDStructureL1210 (IC50, µg/mL)K562 (IC50, µg/mL)A549 (IC50, µg/mL)
3a 2-(2',5'-dihydroxybenzylidene)cyclopentenone>30>30>30
3b 2-(2',5'-dihydroxybenzylidene)cyclohexanone>30>30>30
4a 2,6-bis(2',5'-dihydroxybenzylidene)cyclopentenone1.252.341.56
4b 2,6-bis(2',5'-dihydroxybenzylidene)cyclohexanone1.952.112.33
5 (E)-3-(2',5'-dihydroxybenzylidene)pyrrolidin-2-one>30>30>30
6 (E)-5-(2',5'-dihydroxybenzylidene)-1,2-isothiazolidine-1,1-dioxide>30>30>30
7 4-(2',5'-dihydroxyphenyl)-5H-furan-2-one0.390.550.98
8 3-(2',5'-dihydroxyphenyl)cyclopent-2-ene-1-one0.420.610.87
24 2-bromo-3-(2',5'-dihydroxyphenyl)cyclopent-2-ene-1-one0.210.330.45
27 3-(2',5'-dihydroxyphenyl)-2-phenylcyclopent-2-ene-1-one0.08 0.12 0.19
28 3-(2',5'-dihydroxyphenyl)-2-methylcyclopent-2-ene-1-one0.310.470.62

L1210: Murine leukemia; K562: Human chronic myelogenous leukemia; A549: Human lung carcinoma.

Experimental Protocols

General Synthesis Protocol for Benzylidene Derivatives (3a, 3b, 4a, 4b)

A mixture of 2,5-dihydroxybenzaldehyde (1 or 2 equivalents) and the respective cyclic ketone (1 equivalent) in 10 mL of ethanol was treated with 1 mL of 10% aqueous NaOH. The reaction mixture was stirred at room temperature for 24 hours. The resulting precipitate was collected by filtration, washed with water, and recrystallized from ethanol to yield the final product.[3]

Cytotoxicity Assay Protocol

The in vitro cytotoxicity of the compounds was determined using a sulforhodamine B (SRB) assay.

  • Cancer cells were seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours.

  • The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • After incubation, the cells were fixed with 10% trichloroacetic acid, washed, and stained with 0.4% SRB solution.

  • The protein-bound dye was solubilized with 10 mM Tris buffer, and the absorbance was measured at 540 nm.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.[3]

Signaling Pathways and Structure-Activity Relationships

This compound and its derivatives are known to inhibit EGFR-associated tyrosine kinases.[2][4] This inhibition disrupts downstream signaling pathways crucial for cell proliferation, survival, and metastasis.

Proposed Signaling Pathway Inhibition

EGFR_Pathway cluster_receptor Cell Membrane Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR Binds P_EGFR P-EGFR (Active) EGFR->P_EGFR Autophosphorylation Derivatives This compound Derivatives Derivatives->EGFR Inhibits Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_EGFR->Downstream Activates Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation Promotes Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_sar SAR Analysis Start Starting Materials (2,5-dihydroxybenzaldehyde, cyclic ketones) Synthesis Chemical Synthesis (Condensation Reaction) Start->Synthesis Purification Purification (Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Treatment Compound Treatment Characterization->Treatment Screening of Synthesized Derivatives Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assay (SRB Assay) Treatment->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50 Determination) Cytotoxicity_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Optimization Lead Compound Optimization SAR->Lead_Optimization

References

Methyl 2,5-dihydroxycinnamate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Plant Metabolite, its Bioactivities, and Associated Methodologies

Abstract

Methyl 2,5-dihydroxycinnamate is a naturally occurring phenolic compound found in a variety of plant species. This technical guide provides a comprehensive overview of its role as a plant metabolite, its significant bioactivities, and detailed experimental protocols for its study. The compound has garnered considerable interest within the scientific community for its potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer properties. A key mechanism of its action involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell proliferation and survival. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to facilitate further investigation into this promising plant metabolite.

Introduction

This compound, a derivative of cinnamic acid, is a secondary metabolite identified in several plant species, including Neem (Azadirachta indica), Orange Jasmine (Murraya paniculata), Silky Oak (Grevillea robusta), and Paeonia emodi.[1] As a phenolic compound, it plays a role in the plant's defense mechanisms and response to environmental stressors. Beyond its physiological function in plants, this compound has demonstrated a range of biological activities that are of significant interest to the pharmaceutical and biomedical research fields.

This guide aims to consolidate the current knowledge on this compound, with a focus on providing practical and technical information for researchers. It covers its known bioactivities with available quantitative data, detailed protocols for its extraction, isolation, and quantification, and a mechanistic look into its interaction with key cellular signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₀O₄[2]
Molecular Weight 194.18 g/mol [2]
Appearance Yellow solid
Melting Point 180 - 184 °C
CAS Number 63177-57-1[2]

Bioactivities and Quantitative Data

This compound exhibits a range of biological activities, with quantitative data available for several of these effects. The following tables summarize the key findings.

Cytotoxic Activity
Cell LineAssayIC₅₀ (µM)Reference
A549 (Human lung carcinoma)MTT Assay4.14
HaCaT (Human keratinocytes)MTT Assay9.69
Antioxidant Activity
AssayIC₅₀ (µM)Reference
DPPH Radical Scavenging0.53[3]
Enzyme Inhibition
EnzymeSubstrateIC₅₀ (µM)Reference
Mushroom TyrosinaseL-DOPA69.22[3][4]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and bioactivity assessment of this compound.

Extraction and Isolation from Grevillea robusta Flowers

This protocol is adapted from a study on the chemical constituents of Grevillea robusta flowers and describes a general procedure for the extraction and isolation of cinnamate derivatives.[5]

4.1.1. Extraction

  • Air-dry and powder the plant material (e.g., Grevillea robusta flowers).

  • Perform a cold maceration of the powdered material with methanol at room temperature. For every 750 g of powdered material, use a sufficient volume of methanol to ensure complete submersion.[5]

  • After extraction, concentrate the methanol extract in vacuo to obtain a gummy residue.[5]

  • Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity:

    • n-hexane

    • Chloroform

    • Ethyl acetate

    • n-butanol[5]

  • The ethyl acetate fraction is typically enriched with phenolic compounds, including cinnamate derivatives.

4.1.2. Isolation by Column Chromatography

  • Prepare a silica gel 60 (230-400 mesh) column. For 17 g of the ethyl acetate fraction, a 5x60 cm column with 500 g of silica gel can be used.[5]

  • Apply the concentrated ethyl acetate fraction to the top of the column.

  • Elute the column with a gradient of chloroform-methanol. Start with a mobile phase of 95:5 (v/v) chloroform:methanol and gradually increase the polarity up to 80:20 (v/v) chloroform:methanol.[5]

  • Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 8:2 v/v) and visualize under UV light or with a staining reagent (e.g., 10% H₂SO₄ spray).[5]

  • Pool fractions containing the compound of interest and concentrate.

  • Further purification can be achieved by recrystallization or by using reversed-phase chromatography (e.g., on an ODS column with a water:acetonitrile gradient).[5]

Bioactivity Assays

4.2.1. MTT Assay for Cell Viability

This protocol is a standard method to assess the cytotoxic effects of a compound on cultured cells.

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Treat the cells with serial dilutions of the compound and incubate for a specified period (e.g., 24-72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1]

  • Remove the medium and add 150 µL of MTT solvent (e.g., a mixture of 4 mM HCl and 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[1]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

  • Read the absorbance at 590 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

4.2.2. DPPH Radical Scavenging Assay

This assay measures the antioxidant capacity of a compound.

  • Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of this compound in methanol.

  • In a 96-well plate, add a specific volume of each compound dilution and then add the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

4.2.3. Tyrosinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzyme tyrosinase, which is involved in melanin production.

  • In a 96-well plate, mix 20 µL of the test compound (this compound) at various concentrations with 40 µL of mushroom tyrosinase solution (e.g., 30 U/mL in phosphate buffer, pH 6.8) and 100 µL of phosphate buffer.

  • Pre-incubate the mixture for 10 minutes at room temperature.

  • Initiate the reaction by adding 40 µL of L-DOPA solution (e.g., 10 mM).

  • Incubate at 37°C for 20 minutes.

  • Measure the absorbance at 475 nm to determine the amount of dopachrome produced.

  • Calculate the percentage of tyrosinase inhibition and determine the IC₅₀ value. Kojic acid can be used as a positive control.

Signaling Pathways and Mechanisms of Action

A primary mechanism of action for this compound is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Dysregulation of the EGFR pathway is a hallmark of many cancers.

This compound acts as a small molecule inhibitor, likely by competing with ATP for binding to the kinase domain of EGFR. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.

EGFR Signaling Pathway

The following diagram illustrates the EGFR signaling cascade and the putative point of inhibition by this compound.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGF EGF EGFR EGFR EGF->EGFR ADP ADP GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K P MDMC This compound MDMC->EGFR Inhibition ATP ATP RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Experimental_Workflow cluster_bioassays Bioassays PlantMaterial Plant Material (e.g., Grevillea robusta leaves) Grinding Drying and Grinding PlantMaterial->Grinding Extraction Cold Maceration (Methanol) Grinding->Extraction Partitioning Liquid-Liquid Partitioning (Hexane, Chloroform, Ethyl Acetate) Extraction->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction ColumnChrom Silica Gel Column Chromatography (Chloroform:Methanol gradient) EtOAc_Fraction->ColumnChrom Fractions Collect and Monitor Fractions (TLC) ColumnChrom->Fractions PureCompound Pure this compound Fractions->PureCompound StructureElucidation Structure Elucidation (NMR, MS) PureCompound->StructureElucidation Bioactivity Bioactivity Screening PureCompound->Bioactivity Cytotoxicity Cytotoxicity Assay (MTT) Bioactivity->Cytotoxicity Antioxidant Antioxidant Assay (DPPH) Bioactivity->Antioxidant Enzyme Enzyme Inhibition (Tyrosinase) Bioactivity->Enzyme

References

Spectroscopic and Biological Profile of Methyl 2,5-dihydroxycinnamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,5-dihydroxycinnamate, a synthetic analog of erbstatin, is a compound of significant interest in biomedical research due to its activity as an inhibitor of Epidermal Growth Factor Receptor (EGFR)-associated tyrosine kinases.[1][2] This technical guide provides a comprehensive overview of the spectroscopic data for this compound, detailed experimental protocols for its characterization, and a visualization of its role in inhibiting the EGFR signaling pathway. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Spectroscopic Data

The structural elucidation and characterization of this compound are supported by a range of spectroscopic techniques. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.71d16.0H-7
7.52-7.30m-Aromatic Protons
6.93-6.88m-Aromatic Protons
6.36d16.0H-8
5.25s--OCH₃
3.84s--OCH₃

Data adapted from similar cinnamate structures.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
167.3C=O
161.6Aromatic C-O
145.0C-7
136.4Aromatic C
129.9Aromatic C-H
128.7Aromatic C-H
128.4Aromatic C-H
128.3Aromatic C-H
127.2Aromatic C
115.5C-8
114.5Aromatic C-H
66.3-OCH₃
55.5-OCH₃

Data adapted from similar cinnamate structures.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound (C₁₀H₁₀O₄), which is 194.18 g/mol .[3]

Table 3: MS-MS Spectral Data for this compound

Precursor Ion (m/z)Precursor TypeFragment Ions (m/z)
193.0506[M-H]⁻161.1, 162.0, 133.3
195.0652[M+H]⁺163.1, 153.1, 163.9

Source: PubChem CID 5353609.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
3800-2600 (broad)O-H stretch (phenol, hydrogen-bonded)
~1710C=O stretch (α,β-unsaturated ester)
~1630C=C stretch (alkene)
~1600, 1450C=C stretch (aromatic)
~1200C-O stretch (ester)

Predictions based on typical values for similar compounds.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of cinnamate derivatives typically exhibits two major absorption bands.

Table 5: Predicted UV-Vis Absorption Maxima for this compound in Methanol

Bandλmax (nm)
Band I (B-ring cinnamoyl system)~300-380
Band II (A-ring benzoyl system)~240-280

Predictions based on typical values for cinnamate derivatives.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of this compound and similar compounds.

NMR Spectroscopy

Objective: To determine the chemical structure of the compound.

Instrumentation: 400 MHz NMR Spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence.

    • A longer acquisition time and a higher number of scans are typically required compared to ¹H NMR.

    • Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: Ion Trap Mass Spectrometer.

Procedure:

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI), in both positive and negative ion modes.

  • MS Scan: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻).

  • MS/MS Scan:

    • Select the molecular ion as the precursor ion.

    • Subject the precursor ion to collision-induced dissociation (CID) to generate fragment ions.

    • Acquire the tandem mass spectrum (MS/MS) of the fragment ions.

UV-Vis Spectroscopy

Objective: To determine the electronic absorption properties of the compound.

Instrumentation: UV-Vis Spectrophotometer.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as methanol or ethanol. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.

  • Blank Measurement: Record the spectrum of the pure solvent to be used as a blank.

  • Sample Measurement: Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-800 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Biological Activity and Signaling Pathway Visualization

This compound is recognized as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase activity.[1][2] EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation. Its aberrant activation is implicated in the development of various cancers.

EGFR Signaling Pathway

The following diagram illustrates the simplified EGFR signaling cascade and the point of inhibition by this compound.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates EGF EGF (Ligand) EGF->EGFR Binds MDMC This compound MDMC->Dimerization Inhibits Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Experimental Workflow for Kinase Inhibition Assay

The inhibitory effect of this compound on EGFR kinase activity can be quantified using a kinase inhibition assay.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - EGFR Kinase - ATP - Substrate Peptide - this compound start->reagents incubation Incubate Kinase with Inhibitor reagents->incubation reaction Initiate Kinase Reaction (Add ATP and Substrate) incubation->reaction stop_reaction Stop Reaction reaction->stop_reaction detection Detect Phosphorylated Substrate (e.g., ELISA, Fluorescence) stop_reaction->detection analysis Data Analysis (Calculate IC₅₀) detection->analysis end End analysis->end

Caption: Workflow for an in vitro EGFR Kinase Inhibition Assay.

References

Methodological & Application

Application Notes and Protocols: Utilizing Methyl 2,5-dihydroxycinnamate in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Methyl 2,5-dihydroxycinnamate (MC), a cell-permeable analog of erbstatin, is recognized for its potent inhibitory effects on Epidermal Growth Factor Receptor (EGFR) kinase activity.[1][2] Initially explored as a specific tyrosine kinase inhibitor, subsequent research has revealed a more complex mechanism of action underlying its cytotoxic effects.[3] Evidence suggests that in addition to EGFR inhibition, MC can induce apoptosis through the inhibition of topoisomerase II and cause cell death by inducing non-physiological protein cross-linking.[3][4][5] These multifaceted properties make MC a compound of interest for cancer research and drug development. These application notes provide a summary of its cytotoxic activity, detailed protocols for assessing its effects on cancer cell lines, and an overview of its known mechanisms of action.

Physicochemical Properties and Handling

Proper handling and storage of this compound are critical for maintaining its stability and activity.

PropertyDetails
Molecular Formula C₁₀H₁₀O₄
Appearance Powder
Solubility Soluble in DMSO and Ethanol.[1][6] For example, a 10 mg/mL solution can be prepared in Ethanol.[6]
Stock Solution Prep Prepare a concentrated stock solution (e.g., 10-50 mM) in DMSO. Once prepared, aliquot into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1]
Storage Store the powder at -20°C for up to three years. Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1]

Mechanism of Action

This compound exerts its cytotoxic effects through multiple mechanisms, making it a pleiotropic agent. Its activity is not solely dependent on tyrosine kinase inhibition.

  • EGFR Kinase Inhibition: As an erbstatin analog, MC is a potent inhibitor of EGFR's kinase activity, which can disrupt downstream signaling pathways responsible for cell proliferation and survival.[1][2][6]

  • Topoisomerase II Inhibition: Studies have shown that MC can inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.[4][5] This inhibition leads to DNA damage and can trigger apoptotic cell death, characterized by internucleosomal DNA fragmentation.[4][5]

  • Protein Cross-linking: A distinct mechanism, independent of its enzyme-inhibitory roles, is the ability of MC to induce non-physiological protein cross-linking.[3][7] This effect has been observed in various normal and neoplastic cell lines and can lead to the formation of insoluble protein aggregates, ultimately causing cell death.[3][8] This cross-linking can occur even at low temperatures (4°C), suggesting a direct chemical process rather than a physiological one.[3]

cluster_MC This compound cluster_Targets Molecular Targets & Processes cluster_Effects Cellular Effects cluster_Outcome Final Outcome MC MC EGFR EGFR Tyrosine Kinase MC->EGFR TopoII Topoisomerase II MC->TopoII Proteins Cellular Proteins MC->Proteins InhibitSignal Inhibition of Proliferation Signaling EGFR->InhibitSignal Inhibition DNA_Damage DNA Damage TopoII->DNA_Damage Inhibition Crosslinking Protein Cross-linking & Aggregation Proteins->Crosslinking Induction Apoptosis Apoptosis & Cytotoxicity InhibitSignal->Apoptosis DNA_Damage->Apoptosis Crosslinking->Apoptosis

Caption: Mechanisms of this compound cytotoxicity.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The following values have been reported for this compound.

Cell LineCell TypeAssay DurationIC50 Value (µM)Reference
A549 Human Lung Carcinoma72 hours4.14[1]
HaCaT Human Keratinocyte (non-cancerous)72 hours9.69[1]
MCF-7 Human Breast AdenocarcinomaNot SpecifiedCytotoxicity Observed[9][10]
NCI-H460 Human Lung CancerNot SpecifiedCytotoxicity Observed[9][10]
SF-268 Human GlioblastomaNot SpecifiedCytotoxicity Observed*[9][10]

*Note: While studies report that MC has potential cytotoxic effects against these cell lines, specific IC50 values were not provided in the referenced literature.[9][10] Further empirical investigation is required to determine them.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol describes a standard colorimetric assay to measure the reduction in cell viability caused by MC. The assay quantifies the metabolic activity of living cells.

node_start 1. Cell Seeding node_treat 2. Compound Treatment (24-72h incubation with MC) node_start->node_treat node_mtt 3. Add MTT Reagent (Incubate 2-4h) node_treat->node_mtt node_solubilize 4. Solubilize Formazan (Add DMSO or Solubilization Buffer) node_mtt->node_solubilize node_read 5. Measure Absorbance (570 nm) node_solubilize->node_read node_end 6. Data Analysis (Calculate % Viability & IC50) node_read->node_end

Caption: General workflow for an MTT-based cytotoxicity assay.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound (MC) stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of MC in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing different concentrations of MC. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.[1]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 2-4 hours. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Assessment of Apoptosis via DNA Fragmentation

This protocol is designed to qualitatively assess apoptosis by detecting the characteristic internucleosomal DNA fragmentation (DNA laddering) that occurs during programmed cell death.[4][11]

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • This compound (MC)

  • Cell lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)

  • RNase A (10 mg/mL)

  • Proteinase K (20 mg/mL)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • 100% Ethanol and 70% Ethanol

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Agarose gel (1.5%) with Ethidium Bromide or other DNA stain

  • 6X DNA loading dye

  • Gel electrophoresis system

Procedure:

  • Cell Treatment: Seed approximately 1-2 x 10⁶ cells in 6-well plates and allow them to attach overnight. Treat the cells with MC at concentrations around the predetermined IC50 value for 24-48 hours. Include a positive control (e.g., staurosporine) and a vehicle control.

  • Cell Lysis: Harvest both floating and attached cells. Centrifuge and wash with PBS. Resuspend the cell pellet in 500 µL of cell lysis buffer and incubate on ice for 30 minutes.

  • Lysate Clarification: Centrifuge the lysate at 13,000 x g for 20 minutes at 4°C to pellet high molecular weight DNA and cellular debris. Transfer the supernatant, containing fragmented DNA, to a new tube.

  • RNA and Protein Removal: Add RNase A to the supernatant to a final concentration of 100 µg/mL and incubate at 37°C for 1 hour. Follow this with the addition of Proteinase K to a final concentration of 200 µg/mL and incubate at 50°C for 1.5 hours.

  • DNA Extraction: Perform a phenol:chloroform extraction to purify the DNA. Precipitate the DNA from the aqueous phase by adding 1/10th volume of 3 M sodium acetate and 2.5 volumes of ice-cold 100% ethanol. Incubate at -20°C overnight.

  • DNA Pelletting: Centrifuge at 13,000 x g for 30 minutes at 4°C. Wash the DNA pellet with 70% ethanol and air dry.

  • Gel Electrophoresis: Resuspend the DNA pellet in 20-30 µL of TE buffer. Mix the DNA with 6X loading dye and load it onto a 1.5% agarose gel. Run the gel at 80-100 V until the dye front has migrated sufficiently.

  • Visualization: Visualize the DNA under UV light. Apoptotic cells will show a characteristic "ladder" pattern of DNA fragments in multiples of ~180-200 base pairs.

Conclusion

This compound is a valuable research tool for studying cytotoxicity and its underlying mechanisms. Its ability to target multiple cellular processes, including EGFR signaling, DNA topology, and protein integrity, distinguishes it from more specific inhibitors.[3][4] When conducting cytotoxicity assays, it is crucial to consider this pleiotropic activity. The provided protocols offer a starting point for characterizing the cytotoxic and apoptotic effects of MC on various cancer cell lines. Further investigation into its protein cross-linking activity and its effects on specific downstream signaling pathways is warranted to fully elucidate its therapeutic potential.

References

Protocol for Preparation of Methyl 2,5-dihydroxycinnamate Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl 2,5-dihydroxycinnamate is a phenolic compound and an analog of erbstatin, known for its inhibitory activity against epidermal growth factor receptor (EGFR)-associated tyrosine kinases.[1][2][3] Accurate and consistent preparation of stock solutions is crucial for reliable experimental outcomes in various research applications, including cancer research, cell signaling studies, and drug development. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Compound Information

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Synonyms 2,5-Dihydroxycinnamic acid methyl ester, Erbstatin analog[4]
CAS Number 63177-57-1[4]
Molecular Formula C₁₀H₁₀O₄[4][5]
Molecular Weight 194.19 g/mol [1][4]
Appearance Yellow solid[4]
Melting Point 180 - 184 °C[4]
Purity ≥ 96% (HPLC)[4]
Solubility Soluble in Ethanol (10 mg/mL) and DMSO[1][2][6]
Storage (Solid) Store at ≤ -10 °C for up to 3 years[1][4]
Storage (In Solvent) Store at -80°C for up to 1 year (Ethanol) or 6 months (DMSO)[1][2][3]

Experimental Protocol

This protocol outlines the procedure for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials and Equipment
  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.5%

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and gloves

Stock Solution Preparation Workflow

G cluster_0 Preparation cluster_1 Storage A Weigh Compound B Add Solvent A->B  Calculate Mass C Dissolve B->C  Add DMSO D Aliquot C->D  Ensure complete dissolution E Store at -80°C D->E

Caption: Workflow for this compound stock solution preparation and storage.

Step-by-Step Procedure
  • Calculate the required mass:

    • To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

      • Mass (mg) = Desired Concentration (mM) * Volume (mL) * Molecular Weight ( g/mol )

      • For 1 mL of a 10 mM stock solution:

        • Mass (mg) = 10 mM * 1 mL * 194.19 g/mol = 1.9419 mg

  • Weigh the compound:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh approximately 1.94 mg of this compound powder into the tube. Record the exact weight.

  • Add solvent:

    • Based on the actual mass weighed, calculate the precise volume of DMSO required to achieve a 10 mM concentration.

      • Volume (mL) = [Mass (mg) / 194.19 g/mol ] / 10 mM

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Dissolve the compound:

    • Vortex the tube thoroughly until the yellow solid is completely dissolved.

    • If necessary, gentle warming or sonication can be used to aid dissolution, particularly when using ethanol.[1]

  • Aliquot and store:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[3]

    • Label each aliquot clearly with the compound name, concentration, date, and your initials.

    • Store the aliquots at -80°C. When stored properly, the solution is stable for up to 6 months in DMSO and 1 year in ethanol.[1][2][3]

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound and DMSO.

  • Handle the powdered compound in a chemical fume hood to avoid inhalation.

  • DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

  • Refer to the Safety Data Sheet (SDS) for this compound for comprehensive safety information.

Conclusion

This protocol provides a standardized procedure for the preparation of this compound stock solutions, ensuring consistency and accuracy in experimental setups. Adherence to these guidelines for preparation, storage, and handling will contribute to the generation of reliable and reproducible data.

References

Application of Methyl 2,5-dihydroxycinnamate in Cancer Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,5-dihydroxycinnamate (MDHC) is a synthetic analog of erbstatin, a compound known for its inhibitory effects on epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] Emerging research has highlighted the potential of MDHC as an anti-cancer agent, demonstrating cytotoxicity against various cancer cell lines. Its mechanisms of action, while primarily linked to EGFR inhibition, also encompass other cellular effects, making it a compound of interest for further investigation in oncology.

These application notes provide a comprehensive overview of the current understanding of MDHC's role in cancer research, including its cytotoxic effects, proposed mechanisms of action, and detailed protocols for key experimental assays.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted approach. Primarily, it acts as a potent inhibitor of EGFR kinase activity.[1][2] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation. By inhibiting EGFR's kinase activity, MDHC can effectively block these pro-survival signals, leading to cell growth arrest and apoptosis.

Interestingly, at higher concentrations, MDHC has been observed to induce cytotoxicity through a mechanism independent of tyrosine kinase inhibition. This alternative pathway involves the chemical cross-linking of proteins, leading to the formation of cornified envelope-like structures and subsequent cell death.[3] This dual mechanism of action suggests that MDHC could be effective against a broader range of cancers, including those that may have developed resistance to conventional EGFR inhibitors.

Furthermore, studies have indicated that MDHC can induce apoptosis in cancer cells and cause cell cycle arrest at the G2/M phase, further contributing to its anti-proliferative properties.[4]

Data Presentation

The cytotoxic activity of this compound has been evaluated against several cancer cell lines. The following table summarizes the available quantitative data.

Cell LineCancer TypeAssayEndpointValueReference
A549Lung CarcinomaMTT AssayIC504.14 µM[1]
HaCaTHuman KeratinocytesMTT AssayIC509.69 µM[1]
SQCC-Y1Squamous CarcinomaProtein Cross-linkingEffective Concentration0.05 - 1 mM[3]
A431Epidermoid CarcinomaProtein Cross-linkingEffective Concentration0.05 - 1 mM[3]
308 (mouse)Neoplastic KeratinocytesProtein Cross-linkingEffective Concentration0.05 - 1 mM[3]
B16 (mouse)MelanomaProtein Cross-linkingEffective Concentration0.05 - 1 mM[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound in a laboratory setting.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of MDHC on cancer cells.

Materials:

  • Cancer cell line of interest

  • This compound (MDHC)

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of MDHC in DMSO. Make serial dilutions of MDHC in complete culture medium to achieve the desired final concentrations. Remove the overnight culture medium from the wells and replace it with 100 µL of the medium containing different concentrations of MDHC. Include a vehicle control (medium with DMSO, at the same concentration as the highest MDHC concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of MDHC that inhibits cell growth by 50%).

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis in cancer cells treated with MDHC using flow cytometry.

Materials:

  • Cancer cell line of interest

  • This compound (MDHC)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with MDHC at the desired concentrations for the specified time. Include a vehicle control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour of staining.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Protocol 3: Western Blot Analysis of EGFR Phosphorylation

This protocol details the procedure for assessing the effect of MDHC on the phosphorylation of EGFR.

Materials:

  • Cancer cell line of interest (e.g., A431, which overexpresses EGFR)

  • This compound (MDHC)

  • Epidermal Growth Factor (EGF)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, and anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat the cells with various concentrations of MDHC for 1-2 hours.

  • EGFR Activation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL detection system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total EGFR and a loading control like β-actin.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated EGFR to total EGFR to determine the effect of MDHC on EGFR phosphorylation.

Mandatory Visualization

The following diagrams illustrate key concepts related to the application of this compound in cancer research.

MDHC_Mechanism_of_Action MDHC This compound (MDHC) EGFR EGFR MDHC->EGFR Inhibits Tyrosine Kinase Activity Apoptosis Apoptosis MDHC->Apoptosis Induces ProteinCrosslinking Protein Cross-linking MDHC->ProteinCrosslinking Induces (High Conc.) P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Ligand Binding Downstream Downstream Signaling (e.g., PI3K/Akt, RAS/ERK) P_EGFR->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Downstream->Apoptosis CellDeath Cell Death ProteinCrosslinking->CellDeath

Caption: Proposed mechanisms of action of this compound.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Seed Cancer Cells (96-well plate) Treat Treat with MDHC (various concentrations) Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) (Formazan formation) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (DMSO) Incubate_MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Calculate Calculate Cell Viability & IC50 Read->Calculate EGFR_Signaling_Pathway cluster_pi3k PI3K/Akt Pathway cluster_ras RAS/ERK Pathway EGF EGF EGFR EGFR EGF->EGFR P_EGFR p-EGFR EGFR->P_EGFR PI3K PI3K P_EGFR->PI3K RAS RAS P_EGFR->RAS MDHC MDHC MDHC->P_EGFR Inhibits Akt Akt PI3K->Akt p_Akt p-Akt Akt->p_Akt Cell_Response Cell Proliferation, Survival, Angiogenesis p_Akt->Cell_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK p_ERK->Cell_Response

References

Application Notes and Protocols: Methyl 2,5-dihydroxycinnamate as a Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,5-dihydroxycinnamate is a synthetic analog of erbstatin, a naturally occurring substance isolated from Streptomyces. It is recognized as a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase activity.[1][2] EGFR is a key member of the receptor tyrosine kinase (RTK) family, which plays a crucial role in regulating cellular processes such as proliferation, differentiation, and survival. Dysregulation of EGFR signaling is frequently implicated in the pathogenesis of various cancers, making it a prime target for therapeutic intervention. This compound serves as a valuable tool for studying EGFR-mediated signaling pathways and for the preliminary screening of potential anti-cancer agents.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for the binding site on the catalytic domain of the EGFR kinase. This competitive inhibition prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades. By blocking this initial event, this compound effectively abrogates the cellular responses triggered by EGFR ligands like Epidermal Growth Factor (EGF).

It is important to note that at higher concentrations (in the range of 0.05-1 mM), this compound has been observed to induce protein cross-linking, a mechanism that is independent of its tyrosine kinase inhibitory activity. This property should be taken into consideration when designing and interpreting experiments, particularly at high compound concentrations.

Applications

  • In vitro studies of EGFR signaling: As a selective inhibitor of EGFR, this compound is an excellent tool for dissecting the roles of EGFR in various cellular processes.

  • Lead compound for drug discovery: Its core structure can serve as a scaffold for the development of more potent and selective tyrosine kinase inhibitors.

  • Validation of high-throughput screening assays: It can be used as a positive control in assays designed to identify new tyrosine kinase inhibitors.

Data Presentation

The inhibitory activity of this compound has been evaluated in cell-based assays. The following table summarizes the available data on its effect on cell viability. It is important to note that these IC50 values reflect the overall cellular response to the compound, which may include effects other than direct enzymatic inhibition of EGFR.

Cell LineAssay TypeIC50 (µM)
A549Cell Viability Assay4.14
HaCaTCell Viability Assay9.69

Note: Specific enzymatic IC50 values for this compound against a broad panel of purified tyrosine kinases are not widely available in the public domain. The provided data is based on cellular assays and represents the concentration at which 50% of cell viability is inhibited.

Mandatory Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Ligand Binding P1 Autophosphorylation EGFR->P1 Dimerization Grb2_SOS Grb2/SOS P1->Grb2_SOS PI3K PI3K P1->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Response Cellular Response (Proliferation, Survival) ERK->Cell_Response Akt Akt PI3K->Akt Akt->Cell_Response Inhibitor This compound Inhibitor->P1 Inhibition

Caption: EGFR Signaling Pathway Inhibition.

Tyrosine_Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - Kinase Buffer - EGFR Enzyme - Substrate (e.g., Poly-Glu-Tyr) - ATP - Inhibitor Stock (this compound) Plate Plate Setup: - Add Kinase Buffer - Add EGFR Enzyme - Add Inhibitor (or DMSO vehicle) Reagents->Plate Incubation1 Pre-incubation (e.g., 10-15 min at RT) Plate->Incubation1 Reaction_Start Initiate Reaction: Add ATP Incubation1->Reaction_Start Incubation2 Incubation (e.g., 30-60 min at 30°C) Reaction_Start->Incubation2 Reaction_Stop Stop Reaction: Add Stop Solution (e.g., EDTA) Incubation2->Reaction_Stop Detection Detection of Phosphorylation (e.g., ELISA, Luminescence, Fluorescence) Reaction_Stop->Detection Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Detection->Data_Analysis

Caption: Tyrosine Kinase Assay Workflow.

Experimental Protocols

In Vitro EGFR Tyrosine Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against EGFR kinase in a non-radioactive, 96-well plate format.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine Triphosphate (ATP)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Stop solution (e.g., 100 mM EDTA)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega, or an anti-phosphotyrosine antibody for ELISA-based detection)

  • 96-well microplates (white or black, depending on the detection method)

  • Plate reader capable of luminescence or fluorescence detection

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the inhibitor in kinase buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Prepare the EGFR enzyme and substrate solutions in kinase buffer at the desired concentrations. The optimal concentrations should be determined empirically.

    • Prepare the ATP solution in kinase buffer. The concentration should be at or near the Km of the enzyme for ATP to ensure sensitive detection of competitive inhibitors.

  • Assay Procedure:

    • To each well of the 9-well plate, add 25 µL of the appropriate inhibitor dilution or DMSO vehicle (for control wells).

    • Add 25 µL of the EGFR enzyme solution to each well.

    • Add 25 µL of the substrate solution to each well.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding 25 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

    • Stop the reaction by adding 25 µL of the stop solution to each well.

  • Detection:

    • Follow the manufacturer's instructions for the chosen detection reagent. For example, if using the ADP-Glo™ assay, add the ADP-Glo™ reagent, incubate, then add the kinase detection reagent and measure luminescence.

    • If using an ELISA-based method, transfer the reaction mixture to a plate coated with an anti-phosphotyrosine antibody, incubate, wash, and then add a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Data Analysis:

    • Subtract the background signal (wells with no enzyme) from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control wells (0% inhibition) and the no-enzyme control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Controls:

  • Positive Control: A known EGFR inhibitor (e.g., Gefitinib) should be included to validate the assay performance.

  • Negative Control: DMSO vehicle without the inhibitor to represent 0% inhibition.

  • No Enzyme Control: To determine the background signal.

  • No ATP Control: To ensure the signal is ATP-dependent.

References

Application Notes and Protocols for Formulating Skincare Products with Methyl 2,5-dihydroxycinnamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,5-dihydroxycinnamate, a derivative of cinnamic acid, is a promising bioactive compound for skincare applications. Its known biological activities, including antioxidant and enzyme inhibitory properties, make it a compelling candidate for formulations targeting signs of aging, hyperpigmentation, and oxidative stress-induced skin damage. This document provides detailed application notes and experimental protocols for researchers and formulators interested in utilizing this compound in novel skincare products.

Chemical Properties

PropertyValue
IUPAC Name methyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate
Synonyms Methyl 2,5-dihydroxycinnamic acid ester
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.19 g/mol [1]
Appearance Yellow solid
CAS Number 63177-57-1

Biological Activities and Mechanisms of Action

This compound exhibits several biological activities relevant to skincare, primarily centered around its antioxidant and enzyme inhibitory functions.

Antioxidant Activity

As a dihydroxy-substituted cinnamic acid derivative, this compound is expected to possess potent antioxidant properties by scavenging free radicals. This activity is crucial for protecting the skin from oxidative damage induced by environmental stressors such as UV radiation and pollution.

Tyrosinase Inhibition

Hyperpigmentation disorders like melasma and age spots are often characterized by the overproduction of melanin. Tyrosinase is a key enzyme in the melanogenesis pathway. This compound has been identified as a tyrosinase inhibitor, suggesting its potential as a skin-lightening and brightening agent.[2]

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

This compound is a known inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase.[3] The EGFR signaling pathway plays a critical role in regulating keratinocyte proliferation, differentiation, and migration.[4][5][6][7] By modulating this pathway, this compound may influence various cellular processes in the skin.

Quantitative Data Summary

A comprehensive literature search did not yield specific IC₅₀ values for this compound in DPPH antioxidant and mushroom tyrosinase inhibition assays. The following tables are provided as a template for researchers to populate with their own experimental data. For reference, IC₅₀ values for related compounds are often in the micromolar range. It is recommended to determine the IC₅₀ values for this compound experimentally to accurately assess its potency.

Table 1: Antioxidant Activity of this compound

AssayIC₅₀ (µM)Positive ControlIC₅₀ (µM) of Positive Control
DPPH Radical ScavengingData not availableAscorbic AcidTypically ~20-50 µM
ABTS Radical ScavengingData not availableTroloxTypically ~5-15 µM

Table 2: Tyrosinase Inhibitory Activity of this compound

SubstrateIC₅₀ (µM)Positive ControlIC₅₀ (µM) of Positive Control
L-DOPAData not availableKojic AcidTypically ~10-50 µM[8]

Table 3: Effect of this compound on Collagen Synthesis in Human Dermal Fibroblasts

Concentration (µM)Pro-collagen Type I Synthesis (% of Control)
1Data not available
10Data not available
50Data not available
Positive Control (e.g., Ascorbic Acid)Data not available

Experimental Protocols

The following are detailed protocols for evaluating the key bioactivities of this compound for skincare applications.

DPPH Radical Scavenging Assay

This protocol is used to determine the free radical scavenging activity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH (0.1 mM) in methanol.

  • Prepare a series of dilutions of this compound and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of each dilution to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.[9]

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare DPPH Solution (0.1 mM in Methanol) R1 Mix Compound Dilutions with DPPH Solution in 96-well plate P1->R1 P2 Prepare Serial Dilutions of Test Compound P2->R1 R2 Incubate for 30 min in the dark R1->R2 A1 Measure Absorbance at 517 nm R2->A1 A2 Calculate % Inhibition A1->A2 A3 Determine IC50 Value A2->A3

DPPH Radical Scavenging Assay Workflow

Mushroom Tyrosinase Inhibition Assay

This protocol assesses the ability of this compound to inhibit the activity of mushroom tyrosinase, a commonly used model enzyme for screening potential skin-lightening agents.[10][11][12][13]

Materials:

  • This compound

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate buffer (pH 6.8)

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

  • Prepare a series of dilutions of this compound and kojic acid in a suitable solvent (e.g., DMSO, then diluted in buffer).

  • In a 96-well plate, add 20 µL of the compound dilution, 140 µL of phosphate buffer, and 20 µL of tyrosinase solution to each well.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

  • Measure the absorbance at 475 nm at time zero and then every minute for 20 minutes using a microplate reader.

  • The rate of reaction is determined from the linear portion of the absorbance versus time plot.

  • The percentage of inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 where Rate_control is the reaction rate without the inhibitor, and Rate_sample is the reaction rate with the inhibitor.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the compound.

Tyrosinase_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare Tyrosinase and L-DOPA Solutions R1 Pre-incubate Tyrosinase with Compound P1->R1 P2 Prepare Serial Dilutions of Test Compound P2->R1 R2 Add L-DOPA to start reaction R1->R2 R3 Monitor Absorbance at 475 nm R2->R3 A1 Calculate Reaction Rates R3->A1 A2 Calculate % Inhibition A1->A2 A3 Determine IC50 Value A2->A3 Collagen_Synthesis_Assay C1 Culture Human Dermal Fibroblasts C2 Seed Fibroblasts in 24-well Plates C1->C2 C3 Treat Cells with this compound C2->C3 C4 Incubate for 48-72 hours C3->C4 C5 Collect Culture Supernatant C4->C5 C6 Quantify Pro-collagen Type I using EIA Kit C5->C6 C7 Analyze and Compare Results to Control C6->C7 EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Differentiation/ Migration ERK->Proliferation Regulates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Regulates MDHC This compound MDHC->EGFR Inhibits

References

Application Notes and Protocols for Studying Protein Cross-Linking with Methyl 2,5-dihydroxycinnamate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2,5-dihydroxycinnamate (MC) is a cell-permeable analog of erbstatin, known for its inhibitory effects on Epidermal Growth Factor Receptor (EGFR) kinase activity.[1][2] Beyond its role as a kinase inhibitor, MC has been demonstrated to induce protein cross-linking, offering a valuable tool for studying protein-protein interactions and the structural consequences of protein aggregation.[3] These application notes provide detailed protocols for utilizing MC to study protein cross-linking both in vitro and within a cellular context, with a focus on its effects on the EGFR signaling pathway.

Mechanism of Action

This compound is classified as a cross-linking reagent.[2] It has been shown to induce protein cross-linking in a dose-dependent manner.[3] The underlying mechanism is believed to be a non-physiological, chemical process that can occur even at low temperatures, suggesting it is not enzymatically driven.[3] The inhibition of cross-linking by dithiothreitol (DTT) indicates that an oxidative step may be required for the activation of MC or a target protein group to facilitate the cross-linking reaction.[3]

Applications

  • Induction and Study of Protein Aggregation: MC can be utilized to induce the cross-linking of specific proteins, such as the EGF receptor, allowing for the investigation of protein oligomerization and aggregation.[3]

  • Investigation of EGFR Signaling: By cross-linking EGFR, MC can be used to study the downstream effects of receptor dimerization and aggregation on cellular signaling pathways.[3]

  • Cytotoxicity Studies: MC has been shown to be cytotoxic to both normal and neoplastic epithelial cells through a mechanism involving protein cross-linking.[3]

Quantitative Data on Protein Cross-Linking

The following table summarizes representative data on the dose-dependent effect of this compound on the cross-linking of a target protein, as analyzed by SDS-PAGE and densitometry.

This compound (mM)Percentage of Cross-Linked Protein (Dimer)Percentage of Cross-Linked Protein (Oligomer)
0 (Control)0%0%
0.0515%5%
0.135%12%
0.560%25%
1.075%40%

Note: This data is illustrative and based on the dose-dependent cross-linking effects reported in the literature.[3] Actual results may vary depending on the specific protein and experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Protein Cross-Linking using this compound

This protocol describes the cross-linking of a purified protein in a controlled in vitro environment.

Materials:

  • Purified protein of interest (e.g., purified EGFR)

  • This compound (MC)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • SDS-PAGE loading buffer

  • Microcentrifuge tubes

Procedure:

  • Prepare a stock solution of MC: Dissolve MC in DMSO to a final concentration of 100 mM. Store in aliquots at -20°C.

  • Prepare the protein solution: Dilute the purified protein to a final concentration of 1 mg/mL in PBS.

  • Initiate the cross-linking reaction: Add the MC stock solution to the protein solution to achieve the desired final concentration (e.g., 0.05, 0.1, 0.5, 1.0 mM). For a negative control, add an equivalent volume of DMSO.

  • Incubate: Incubate the reaction mixture for 30 minutes at room temperature.

  • Quench the reaction: Add the quenching solution to a final concentration of 50 mM to stop the cross-linking reaction.

  • Prepare for analysis: Add an equal volume of 2x SDS-PAGE loading buffer to the quenched reaction.

  • Analyze by SDS-PAGE: Heat the samples at 95°C for 5 minutes and then load onto an SDS-PAGE gel. Visualize the protein bands by Coomassie blue or silver staining. Cross-linked proteins will appear as higher molecular weight bands (dimers, trimers, etc.).

Protocol 2: In-Cell Protein Cross-Linking using this compound

This protocol details the cross-linking of proteins within cultured cells.

Materials:

  • Cultured cells expressing the protein of interest

  • Cell culture medium

  • This compound (MC)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Cell Culture: Plate cells and grow to 80-90% confluency.

  • Prepare MC solution: Dilute the 100 mM MC stock solution in pre-warmed cell culture medium to the desired final concentrations (e.g., 0.05, 0.1, 0.5, 1.0 mM).

  • Treat cells: Remove the existing medium from the cells and replace it with the MC-containing medium. For a negative control, use medium with an equivalent amount of DMSO.

  • Incubate: Incubate the cells for 1-4 hours at 37°C in a CO2 incubator.

  • Wash cells: Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Lyse cells: Add ice-cold lysis buffer containing protease and phosphatase inhibitors to the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Clarify lysate: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Analyze by Western Blot: Collect the supernatant and determine the protein concentration. Prepare samples with SDS-PAGE loading buffer and analyze by Western blotting using an antibody specific to the protein of interest to visualize cross-linked species.

Visualizations

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR_inactive EGFR (Monomer) EGF->EGFR_inactive Binds EGFR_dimer EGFR Dimer (Cross-linked by MC) EGFR_inactive->EGFR_dimer Dimerization & Autophosphorylation Grb2 Grb2 EGFR_dimer->Grb2 Recruits PI3K PI3K EGFR_dimer->PI3K Recruits MC Methyl 2,5- dihydroxycinnamate MC->EGFR_dimer Induces Cross-linking SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Activates

Caption: EGFR signaling pathway and the inhibitory effect of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Cross-linking cluster_incell In-Cell Cross-linking cluster_downstream Downstream Analysis A1 Purified Protein A2 Add this compound A1->A2 A3 Incubate A2->A3 A4 Quench Reaction A3->A4 A5 SDS-PAGE Analysis A4->A5 C1 Excise Bands from Gel A5->C1 B1 Cultured Cells B2 Treat with this compound B1->B2 B3 Incubate B2->B3 B4 Cell Lysis B3->B4 B5 Western Blot Analysis B4->B5 B5->C1 C2 In-gel Digestion (e.g., Trypsin) C1->C2 C3 Peptide Extraction C2->C3 C4 LC-MS/MS Analysis C3->C4 C5 Data Analysis to Identify Cross-linked Peptides C4->C5

Caption: Workflow for studying protein cross-linking using this compound.

References

Application Notes and Protocols for Methyl 2,5-dihydroxycinnamate as a Natural Preservative in Food Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2,5-dihydroxycinnamate, a naturally occurring phenolic compound, presents significant potential as a natural preservative in the food industry.[1] Its inherent antioxidant properties suggest a role in extending the shelf-life and maintaining the quality of various food products.[1] This document provides a detailed overview of its potential applications, quantitative data from related compounds, and comprehensive protocols for its evaluation as a food preservative.

Data Presentation

While specific quantitative data for the antimicrobial and antioxidant activities of this compound is not extensively available in current literature, the following tables summarize data for the closely related compound, methyl cinnamate, to provide a preliminary indication of potential efficacy.

Table 1: Antimicrobial Activity of Methyl Cinnamate against Select Food-Related Microorganisms

MicroorganismTypeMinimum Inhibitory Concentration (MIC) of Methyl Cinnamate (mg/mL)
Bacillus subtilisGram-positive bacterium2
Escherichia coliGram-negative bacterium> 4
Pseudomonas aeruginosaGram-negative bacterium> 4
Staphylococcus aureusGram-positive bacterium> 4
MRSAGram-positive bacterium> 4

Disclaimer: The data presented is for methyl cinnamate, a related cinnamic acid ester. Further testing is required to determine the specific MIC values for this compound.[2]

Table 2: Antioxidant Activity of Phenolic Compounds

AssayThis compound IC50Reference Antioxidant (e.g., Ascorbic Acid) IC50
DPPH Radical Scavenging Data not availableTypically in the range of 2-10 µg/mL
ABTS Radical Scavenging Data not availableTypically in the range of 5-15 µg/mL

Note: IC50 (Inhibitory Concentration 50%) is the concentration of the compound required to scavenge 50% of the free radicals. Lower IC50 values indicate higher antioxidant activity.

Experimental Protocols

The following protocols provide detailed methodologies for the evaluation of this compound as a natural food preservative.

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol utilizes the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Microbial cultures (e.g., Escherichia coli, Salmonella enterica, Listeria monocytogenes, Aspergillus niger)

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In the 96-well plate, perform serial two-fold dilutions of the this compound stock solution with the sterile broth medium to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours for bacteria; 25-28°C for 48-72 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol for Evaluating Antioxidant Activity (DPPH Assay)

This protocol measures the free radical scavenging capacity of this compound using the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

Materials:

  • This compound

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare a series of dilutions of this compound in methanol.

  • Reaction Mixture: In a 96-well plate, add a specific volume of each sample dilution to the wells.

  • DPPH Addition: Add the DPPH solution to each well. Include a control with methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC50 value.

Protocol for Assessing Inhibition of Lipid Oxidation in Meat (TBARS Assay)

This protocol evaluates the ability of this compound to inhibit lipid oxidation in a meat model system by measuring the formation of malondialdehyde (MDA), a secondary oxidation product.[3][4]

Materials:

  • Fresh ground meat (e.g., pork, chicken)

  • This compound solution

  • Trichloroacetic acid (TCA) solution

  • Thiobarbituric acid (TBA) reagent

  • Water bath

  • Spectrophotometer

Procedure:

  • Sample Treatment: Treat portions of the ground meat with different concentrations of this compound solution. Include an untreated control.

  • Storage: Store the treated and control meat samples under refrigerated conditions (4°C) for a specified period (e.g., 0, 3, 7, and 14 days).

  • Extraction: At each time point, homogenize a sample of the meat with the TCA solution to precipitate proteins and extract the MDA.

  • Reaction: Mix the extract with the TBA reagent and heat in a boiling water bath for a set time (e.g., 15-20 minutes) to develop the pink chromogen.

  • Absorbance Measurement: Cool the samples and measure the absorbance at 532 nm.

  • Calculation: Calculate the concentration of MDA (expressed as mg MDA per kg of meat) to determine the extent of lipid oxidation.

Protocol for Evaluating Efficacy in Fruit Juice

This protocol assesses the effectiveness of this compound in extending the shelf-life of fruit juice.

Materials:

  • Freshly prepared or pasteurized fruit juice (e.g., apple or orange juice)

  • This compound

  • Sterile storage containers

  • Plate Count Agar (PCA) for total viable count

  • Potato Dextrose Agar (PDA) for yeast and mold count

  • Incubator

  • pH meter

  • Refractometer

Procedure:

  • Treatment: Add different concentrations of this compound to the fruit juice. Include an untreated control.

  • Storage: Store the treated and control juice samples at refrigerated (4°C) and/or ambient temperatures.

  • Microbial Analysis: At regular intervals (e.g., 0, 7, 14, 21 days), perform serial dilutions of the juice samples and plate on PCA and PDA to determine the total viable count and yeast and mold count, respectively.

  • Physicochemical Analysis: At each time point, measure the pH, total soluble solids (°Brix), and color of the juice samples.

  • Sensory Evaluation: Conduct sensory analysis with a trained panel to evaluate the taste, aroma, color, and overall acceptability of the juice samples at different time points.[5][6]

Protocol for Assessing Inhibition of Enzymatic Browning

This protocol evaluates the potential of this compound to inhibit polyphenol oxidase (PPO), the enzyme responsible for browning in fresh-cut fruits and vegetables.

Materials:

  • Fresh produce (e.g., apples, potatoes)

  • This compound solutions at various concentrations

  • Colorimeter

Procedure:

  • Sample Preparation: Cut the fresh produce into uniform slices.

  • Treatment: Immerse the slices in the different concentrations of this compound solution for a specific duration (e.g., 2 minutes). Include a control group immersed in water.

  • Observation: Place the treated and control slices on a tray at room temperature and observe for browning over several hours.

  • Color Measurement: Use a colorimeter to measure the L* (lightness), a* (redness/greenness), and b* (yellowness/blueness) values of the slice surfaces at regular intervals. A higher L* value indicates less browning.

  • Browning Index Calculation: Calculate the Browning Index (BI) from the L, a, and b* values to quantify the extent of browning.

Visualizations

The following diagrams illustrate key concepts and workflows related to the evaluation of this compound as a food preservative.

G cluster_0 Evaluation Workflow cluster_1 Food Matrix Application Initial Screening Initial Screening Antimicrobial Activity Antimicrobial Activity Initial Screening->Antimicrobial Activity Antioxidant Activity Antioxidant Activity Initial Screening->Antioxidant Activity MIC Determination MIC Determination Antimicrobial Activity->MIC Determination Meat Preservation Meat Preservation MIC Determination->Meat Preservation Juice Preservation Juice Preservation MIC Determination->Juice Preservation DPPH & ABTS Assays DPPH & ABTS Assays Antioxidant Activity->DPPH & ABTS Assays DPPH & ABTS Assays->Meat Preservation Fresh Produce Fresh Produce DPPH & ABTS Assays->Fresh Produce TBARS Assay TBARS Assay Meat Preservation->TBARS Assay Shelf-life Study Shelf-life Study Juice Preservation->Shelf-life Study Enzymatic Browning Assay Enzymatic Browning Assay Fresh Produce->Enzymatic Browning Assay Sensory Evaluation Sensory Evaluation TBARS Assay->Sensory Evaluation Shelf-life Study->Sensory Evaluation Enzymatic Browning Assay->Sensory Evaluation

Caption: Workflow for evaluating a natural food preservative.

G cluster_0 Bacterial Cell Cell Wall Cell Wall Cell Membrane Cell Membrane Cytoplasm Cytoplasm Ion Leakage Ion Leakage Cell Membrane->Ion Leakage Increased permeability MDHC Methyl 2,5- dihydroxycinnamate MDHC->Cell Membrane Disruption of membrane integrity Cell Death Cell Death Ion Leakage->Cell Death

Caption: Proposed antimicrobial mechanism of action.

G MDHC Methyl 2,5- dihydroxycinnamate Free Radical Free Radical (e.g., DPPH•) MDHC Radical MDHC Radical (Stabilized) MDHC->MDHC Radical Donates H• Stable Molecule Stable Molecule (e.g., DPPH-H) Free Radical->Stable Molecule Accepts H•

Caption: Antioxidant mechanism via radical scavenging.

References

Application Notes and Protocols: Measuring Cell Viability with Methyl 2,5-dihydroxycinnamate using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the cytotoxic effects of Methyl 2,5-dihydroxycinnamate on cultured cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a widely used method to evaluate cell viability and proliferation.[1]

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by metabolically active cells.[2] This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells. The insoluble formazan crystals are then dissolved, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Application of this compound

This compound is an analog of erbstatin and a known inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase activity.[3][4][5] By inhibiting EGFR, a key receptor tyrosine kinase involved in cell proliferation and survival signaling, this compound can induce apoptosis and reduce cell viability in cancer cells that overexpress EGFR.[1][6] This protocol is designed to quantify the cytotoxic effects of this compound.

Data Presentation

The quantitative data from the MTT assay should be summarized in a structured table for clear comparison of the effects of different concentrations of this compound.

Table 1: Example Data Table for MTT Assay with this compound

Concentration of this compound (µM)Absorbance at 570 nm (Mean ± SD)% Cell Viability
0 (Vehicle Control)1.20 ± 0.05100%
11.10 ± 0.0491.7%
50.85 ± 0.0670.8%
100.60 ± 0.0350.0%
250.35 ± 0.0229.2%
500.15 ± 0.0112.5%
1000.05 ± 0.014.2%

Experimental Protocols

This section provides a detailed methodology for performing the MTT assay with this compound on adherent cells.

Materials and Reagents
  • This compound (powder)

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

  • Appropriate cancer cell line (e.g., A549, HaCaT)[3]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS, sterile-filtered and stored at -20°C, protected from light)

  • Solubilization solution (e.g., 100% DMSO or a solution of 10% SDS in 0.01 M HCl)[7]

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow

MTT_Workflow A 1. Cell Seeding Plate cells in a 96-well plate and incubate overnight. B 2. Compound Treatment Treat cells with various concentrations of this compound. A->B C 3. Incubation Incubate for the desired time period (e.g., 24, 48, or 72 hours). B->C D 4. Add MTT Reagent Add MTT solution to each well and incubate for 2-4 hours. C->D E 5. Solubilize Formazan Add solubilization solution to dissolve the formazan crystals. D->E F 6. Measure Absorbance Read the absorbance at 570 nm using a microplate reader. E->F G 7. Data Analysis Calculate % cell viability and determine the IC50 value. F->G

Caption: Experimental workflow for the MTT assay with this compound.

Detailed Protocol for Adherent Cells
  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 100 mM).

    • Further dilute the stock solution with serum-free medium to prepare working concentrations. It is crucial to maintain a final DMSO concentration of less than 0.5% in all wells to avoid solvent-induced cytotoxicity.

  • Compound Treatment:

    • After overnight incubation, carefully aspirate the medium from the wells.

    • Add 100 µL of medium containing various concentrations of this compound to the respective wells. Based on reported IC50 values for cell lines like A549 (4.14 µM) and HaCaT (9.69 µM), a suggested starting concentration range is 0, 1, 5, 10, 25, 50, and 100 µM.[3]

    • Include a "vehicle control" group treated with the same concentration of DMSO as the highest compound concentration wells.

    • Also, include a "medium only" blank control without cells for background subtraction.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the treatment period, carefully remove the medium containing the compound.

    • Add 100 µL of fresh, serum-free medium to each well.

    • Add 10 µL of the 5 mg/mL MTT solution to each well.[2]

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals, which will appear as purple precipitates.

  • Solubilization of Formazan:

    • After the incubation with MTT, carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Mean Absorbance of Treated Group / Mean Absorbance of Vehicle Control Group) x 100

    • Plot the % cell viability against the concentration of this compound to generate a dose-response curve.

    • From the dose-response curve, the IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined.

Signaling Pathway

This compound inhibits the epidermal growth factor receptor (EGFR). This inhibition blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell survival and proliferation.[8] The disruption of these pathways can lead to the activation of apoptotic processes and a decrease in cell viability.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation Apoptosis Apoptosis RAS_RAF->Apoptosis Inhibits PI3K_AKT->Proliferation PI3K_AKT->Apoptosis Inhibits MD This compound MD->EGFR Inhibits

Caption: Inhibition of EGFR signaling by this compound leads to decreased cell viability.

References

Application Notes and Protocols for In Vivo Dissolution of Methyl 2,5-dihydroxycinnamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,5-dihydroxycinnamate is a compound of interest in pharmaceutical research, valued for its antioxidant and anti-inflammatory properties. As with many promising drug candidates, its development into an effective oral dosage form is challenged by poor aqueous solubility. Understanding the in vivo dissolution and absorption characteristics of this compound is a critical step in formulation development to ensure adequate bioavailability.

These application notes provide a comprehensive overview and detailed protocols for assessing the in vivo dissolution of this compound. The methodologies are designed for preclinical animal studies and are based on established principles for evaluating poorly soluble drugs.

Data Presentation

Time Point (hours)Animal IDPlasma Concentration (ng/mL)Amount Dissolved In Vivo (%)
0 (Pre-dose)100
200
300
0.251
2
3
0.51
2
3
11
2
3
21
2
3
41
2
3
81
2
3
121
2
3
241
2
3

Experimental Protocols

Protocol 1: Animal Model and Formulation Administration

Objective: To describe the procedure for the oral administration of a this compound formulation to a suitable animal model to assess its in vivo dissolution.

Materials:

  • This compound formulation (e.g., powder in capsule, suspension)

  • Male Sprague-Dawley rats (250-300g)

  • Oral gavage needles

  • Animal balance

  • Fasting cages

Procedure:

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least 3 days prior to the study, with free access to standard chow and water.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with continued free access to water.

  • Dose Preparation: Prepare the this compound formulation to the desired dose concentration. For a suspension, a vehicle such as 0.5% w/v carboxymethylcellulose in water can be used.

  • Dosing:

    • Weigh each rat to determine the precise volume of the formulation to be administered.

    • Administer the formulation accurately via oral gavage.

    • Record the exact time of dosing for each animal.

  • Post-Dose: Return the animals to their cages. Food can be provided 4 hours post-dosing. Continue to provide free access to water.

Protocol 2: Blood Sample Collection

Objective: To outline the methodology for collecting serial blood samples to determine the plasma concentration of this compound over time.

Materials:

  • Microcentrifuge tubes containing an anticoagulant (e.g., K2-EDTA)

  • Syringes with appropriate gauge needles (e.g., 25G)

  • Cannulated animals or appropriate restraint for blood collection

  • Centrifuge

  • Pipettes and tips

  • Cryogenic vials for plasma storage

Procedure:

  • Blood Collection:

    • At predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose), collect approximately 0.25 mL of blood from each rat.

    • The jugular vein or other appropriate site can be used for collection. If a cannula is implanted, it should be used for sample withdrawal.

    • Immediately transfer the blood into the microcentrifuge tubes containing anticoagulant.

  • Plasma Separation:

    • Gently invert the tubes to mix the blood with the anticoagulant.

    • Centrifuge the blood samples at 4°C for 10 minutes at 3000 x g.

  • Plasma Storage:

    • Carefully aspirate the supernatant (plasma) and transfer it to labeled cryogenic vials.

    • Store the plasma samples at -80°C until analysis.

Protocol 3: Bioanalytical Method for Quantification of this compound in Plasma

Objective: To provide a general high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of this compound in plasma samples. This method will require validation for specificity, linearity, accuracy, precision, and stability.

Materials and Instrumentation:

  • HPLC system coupled with a triple quadrupole mass spectrometer

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

  • This compound reference standard

  • Internal standard (IS) structurally similar to the analyte

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Plasma samples from the in vivo study

  • Protein precipitation plates or microcentrifuge tubes

Procedure:

  • Standard and Quality Control (QC) Preparation:

    • Prepare stock solutions of this compound and the IS in a suitable organic solvent (e.g., methanol or acetonitrile).

    • Prepare calibration standards and QC samples by spiking blank rat plasma with known concentrations of the analyte.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples, calibration standards, and QCs on ice.

    • To 50 µL of each plasma sample, add 150 µL of ACN containing the IS.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 4°C for 15 minutes at 4000 x g.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

  • HPLC-MS/MS Analysis:

    • HPLC Conditions (Example):

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient Elution: Start with 95% A, ramp to 95% B, hold, and return to initial conditions.

      • Flow Rate: 0.4 mL/min

      • Column Temperature: 40°C

      • Injection Volume: 5 µL

    • MS/MS Conditions (Example):

      • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized).

      • Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions for this compound and the IS.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.

    • Use the regression equation from the calibration curve to determine the concentration of this compound in the unknown plasma samples.

Visualizations

Experimental_Workflow Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Fasting Overnight Fasting (12 hours) Acclimatization->Fasting Dosing Oral Administration of This compound Fasting->Dosing Blood_Sampling Serial Blood Sampling (0-24 hours) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Plasma Storage (-80°C) Plasma_Separation->Sample_Storage Bioanalysis Quantification by HPLC-MS/MS Sample_Storage->Bioanalysis Data_Analysis Pharmacokinetic Analysis (In Vivo Dissolution Profile) Bioanalysis->Data_Analysis

Caption: Workflow for in vivo dissolution assessment.

Logical_Relationship Poor_Solubility Poor Aqueous Solubility of Compound InVivo_Dissolution In Vivo Dissolution (Rate-Limiting Step) Poor_Solubility->InVivo_Dissolution Impacts Absorption Systemic Absorption InVivo_Dissolution->Absorption Governs Bioavailability Oral Bioavailability Absorption->Bioavailability Determines

Caption: Factors influencing oral bioavailability.

Application Notes and Protocols: Western Blot Analysis of Epidermal Growth Factor Receptor (EGFR) Inhibition by Methyl 2,5-dihydroxycinnamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, survival, and migration.[1] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention.[2] Methyl 2,5-dihydroxycinnamate (MDHC), an analog of erbstatin, is a potent inhibitor of EGFR-associated tyrosine kinase activity.[3][4] This document provides a detailed protocol for analyzing the inhibitory effect of MDHC on EGFR phosphorylation using Western blot analysis, a fundamental technique for characterizing protein expression and post-translational modifications.

Principle

Western blotting enables the detection and semi-quantitative analysis of a specific protein within a complex mixture. This method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and probing with antibodies specific to the target protein. To assess the inhibitory activity of this compound (MDHC), cells overexpressing EGFR are treated with varying concentrations of the compound prior to stimulation with Epidermal Growth Factor (EGF). The phosphorylation status of EGFR is then evaluated by probing with an antibody that specifically recognizes the phosphorylated form of the receptor. A decrease in the phosphorylated EGFR signal with increasing concentrations of MDHC indicates its inhibitory effect.

Data Presentation

The following table presents illustrative quantitative data from a Western blot analysis showing the dose-dependent inhibition of EGF-induced EGFR phosphorylation by this compound (MDHC). The band intensities of phosphorylated EGFR (p-EGFR) and total EGFR were quantified using densitometry, and the ratio of p-EGFR to total EGFR was calculated to normalize for protein loading.

Table 1: Illustrative Dose-Dependent Inhibition of EGFR Phosphorylation by this compound (MDHC)

TreatmentMDHC Concentration (µM)p-EGFR (Normalized Intensity)Total EGFR (Normalized Intensity)Ratio (p-EGFR / Total EGFR)% Inhibition
Untreated Control00.101.000.100%
EGF Stimulated01.001.001.000%
EGF + MDHC10.850.980.8713%
EGF + MDHC50.621.010.6139%
EGF + MDHC100.410.990.4159%
EGF + MDHC250.221.020.2278%
EGF + MDHC500.110.970.1189%

Note: The data presented in this table is for illustrative purposes only and represents the expected outcome of the experiment.

Experimental Protocols

This section provides a detailed methodology for the Western blot analysis of EGFR phosphorylation in response to MDHC treatment.

Materials and Reagents
  • Cell Line: A431 cells (human epidermoid carcinoma, high EGFR expression)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (MDHC): Stock solution in DMSO

  • Epidermal Growth Factor (EGF): Recombinant human EGF

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails

  • Protein Assay Reagent: BCA or Bradford reagent

  • SDS-PAGE Gels: 8% polyacrylamide gels

  • Transfer Buffer: Tris-glycine buffer with 20% methanol

  • Membrane: Polyvinylidene difluoride (PVDF) or nitrocellulose membrane

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies:

    • Rabbit anti-phospho-EGFR (Tyr1068) antibody

    • Rabbit anti-EGFR antibody

    • Mouse anti-β-actin antibody (loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) reagent

  • Imaging System: Chemiluminescence imaging system

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis A Seed A431 cells B Serum starve cells (16-24h) A->B C Pre-treat with MDHC (1h) B->C D Stimulate with EGF (15 min) C->D E Lyse cells on ice D->E F Quantify protein concentration E->F G Prepare lysates for SDS-PAGE F->G H SDS-PAGE G->H I Protein Transfer to PVDF H->I J Blocking I->J K Primary Antibody Incubation (p-EGFR, Total EGFR, β-actin) J->K L Secondary Antibody Incubation K->L M Chemiluminescent Detection L->M N Image Acquisition M->N O Densitometry Analysis N->O P Normalization & Quantification O->P

Caption: Experimental workflow for Western blot analysis of MDHC effect on EGFR.
Detailed Protocol

  • Cell Culture and Treatment:

    • Seed A431 cells in 6-well plates and grow to 80-90% confluency.

    • Serum starve the cells by replacing the growth medium with serum-free DMEM for 16-24 hours.

    • Prepare serial dilutions of this compound (MDHC) in serum-free DMEM.

    • Pre-treat the cells with varying concentrations of MDHC (e.g., 0, 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).

    • Stimulate the cells with 100 ng/mL of EGF for 15 minutes at 37°C. Include an unstimulated control.

  • Cell Lysis and Protein Quantification:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an 8% SDS-polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane at 100V for 90 minutes or using a semi-dry transfer system.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-p-EGFR, anti-EGFR, or anti-β-actin) overnight at 4°C with gentle agitation. Recommended dilutions: anti-p-EGFR (1:1000), anti-EGFR (1:1000), anti-β-actin (1:5000).

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) in 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).

    • Normalize the intensity of the p-EGFR and total EGFR bands to the β-actin band to correct for loading differences.

    • Calculate the ratio of normalized p-EGFR to normalized total EGFR.

Signaling Pathways and Mechanism of Action

EGFR Signaling Pathway

Upon ligand binding (e.g., EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This creates docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades that regulate cellular processes.

egfr_signaling_pathway EGF EGF EGFR EGFR EGF->EGFR Binds pEGFR p-EGFR EGFR->pEGFR Dimerization & Autophosphorylation Grb2 Grb2 pEGFR->Grb2 PI3K PI3K pEGFR->PI3K PLCg PLCγ pEGFR->PLCg Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellPro Cell Proliferation, Survival, Migration ERK->CellPro PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Akt->CellPro IP3 IP3 PLCg->IP3 PIP2 to DAG DAG PLCg->DAG PIP2 to PKC PKC DAG->PKC PKC->CellPro

Caption: Simplified overview of the EGFR signaling pathway.
Mechanism of Inhibition by this compound

This compound acts as a tyrosine kinase inhibitor. It is believed to compete with ATP for the binding site in the catalytic domain of the EGFR, thereby preventing the autophosphorylation of the receptor. This inhibition blocks the initiation of downstream signaling cascades.

inhibition_mechanism MDHC This compound (MDHC) EGFR_kinase EGFR Kinase Domain MDHC->EGFR_kinase Binds to & Inhibits Phosphorylation Autophosphorylation MDHC->Phosphorylation Prevents EGFR_kinase->Phosphorylation Catalyzes ATP ATP ATP->EGFR_kinase Binds to Signaling Downstream Signaling Phosphorylation->Signaling Initiates

Caption: Proposed mechanism of EGFR inhibition by MDHC.

Troubleshooting

IssuePossible CauseRecommendation
No or Weak Signal for p-EGFR - Inefficient cell stimulation. - Phosphatase activity during lysis. - Low primary antibody concentration.- Confirm EGF activity and optimize stimulation time. - Ensure phosphatase inhibitors are fresh and added to lysis buffer. - Increase primary antibody concentration or incubation time.
High Background - Insufficient blocking. - High antibody concentration. - Inadequate washing.- Increase blocking time or change blocking agent (e.g., from milk to BSA for phospho-antibodies). - Decrease primary or secondary antibody concentration. - Increase the number and duration of washes.
Non-specific Bands - Antibody cross-reactivity. - Protein degradation.- Use a more specific antibody. - Ensure fresh protease inhibitors are used during sample preparation.
Inconsistent Loading - Inaccurate protein quantification. - Pipetting errors.- Re-quantify protein concentrations. - Use a reliable loading control (e.g., β-actin, GAPDH) to normalize data.

Conclusion

This application note provides a comprehensive guide for the Western blot analysis of EGFR inhibition by this compound. The detailed protocols and illustrative data serve as a valuable resource for researchers investigating EGFR-targeted therapies. Adherence to the outlined procedures and troubleshooting guidelines will facilitate the generation of reliable and reproducible results, contributing to the advancement of cancer research and drug development.

References

Application Notes and Protocols for Studying Cell Cycle Regulation with Methyl 2,5-dihydroxycinnamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,5-dihydroxycinnamate (MDHC) is a stable analog of erbstatin, a compound known for its inhibitory effects on protein tyrosine kinases.[1][2] Emerging research has highlighted a distinct role for MDHC in the regulation of the cell cycle, specifically in inducing a G2/M phase arrest.[1][2] This property makes MDHC a valuable tool for researchers studying cell cycle checkpoints, mitotic entry, and for professionals in drug development exploring novel anti-proliferative agents.

These application notes provide a comprehensive overview of the use of MDHC to study cell cycle regulation, including its mechanism of action, protocols for key experiments, and expected outcomes.

Mechanism of Action

MDHC has been shown to inhibit the G2/M transition of the cell cycle in immortalized human lymphoid cells.[1][2] Notably, this effect is observed at concentrations significantly lower than those required to inhibit the epidermal growth factor (EGF) receptor or to induce protein cross-linking, suggesting a more specific mechanism of action on cell cycle regulatory components.[1][2] While the precise molecular target of MDHC in promoting G2/M arrest is still under investigation, it is known to act on cells that lack an EGF receptor, indicating that its primary target is involved in the fundamental machinery of cell cycle progression.[1][2]

At higher concentrations (0.05-1 mM), MDHC can induce protein cross-linking, leading to cell death in various normal and neoplastic epithelial cell lines. This effect appears to be independent of its tyrosine kinase inhibitory activity.[3]

Data Presentation

TreatmentConcentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (DMSO)-72.66 ± 1.6820.13 ± 1.957.21 ± 0.54
Compound 5k583.30 ± 0.809.34 ± 2.017.36 ± 1.21
Compound 5k10N/AN/AN/A

Note: Data is adapted from a study on a different compound (5k) in Colo-205 cells and is for illustrative purposes to show a typical outcome of G2/M arrest. "N/A" indicates data not provided in the source.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with MDHC

This protocol describes the general procedure for culturing cells and treating them with MDHC to study its effects on the cell cycle.

Materials:

  • Human lymphoid cell line (e.g., Jurkat) or other cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (MDHC)

  • Dimethyl sulfoxide (DMSO, sterile)

  • 6-well tissue culture plates

  • Incubator (37°C, 5% CO2)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding: Seed the cells in 6-well plates at a density that will allow for logarithmic growth during the experiment (e.g., 2 x 10^5 cells/mL).

  • Cell Adherence (for adherent cells): Allow adherent cells to attach overnight in the incubator.

  • MDHC Stock Solution: Prepare a stock solution of MDHC in sterile DMSO. A common stock concentration is 10 mM.

  • Treatment: The following day, treat the cells with various concentrations of MDHC. A suggested concentration range for initial experiments is 1 µM to 50 µM. Also, include a vehicle control (DMSO) at the same final concentration as the highest MDHC treatment.

  • Incubation: Incubate the treated cells for a specific period, for example, 24 or 48 hours, to allow for the induction of cell cycle arrest.

  • Harvesting: After incubation, harvest the cells for downstream analysis (e.g., flow cytometry or Western blotting). For suspension cells, this involves transferring the cell suspension to a centrifuge tube. For adherent cells, wash with PBS, detach with trypsin-EDTA, and then collect in a centrifuge tube.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol details the steps for analyzing the cell cycle distribution of MDHC-treated cells using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Harvested cells from Protocol 1

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Centrifuge the harvested cells at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with 5 mL of PBS.

    • Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use appropriate software to gate the cell population and analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol describes how to analyze the expression of key G2/M regulatory proteins, such as Cyclin B1 and Cdc2, in MDHC-treated cells.

Materials:

  • Harvested cells from Protocol 1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-Cdc2, anti-phospho-Cdc2 (Tyr15), anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the harvested cell pellets in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop the blot using an ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Use β-actin as a loading control to normalize protein levels.

Visualizations

Signaling Pathways and Experimental Workflows

G2M_Arrest_Pathway cluster_MDHC MDHC Treatment cluster_CellCycle Cell Cycle Regulation MDHC This compound (MDHC) Cdc25C Cdc25C MDHC->Cdc25C Inhibits (Putative) Cdc2_CyclinB1 Cdc2/Cyclin B1 Complex Cdc25C->Cdc2_CyclinB1 Activates G2_Phase G2 Phase M_Phase M Phase Cdc2_CyclinB1->M_Phase Promotes Mitotic Entry G2_Phase->M_Phase Transition

Caption: Putative signaling pathway of MDHC-induced G2/M arrest.

Experimental_Workflow cluster_workflow Experimental Workflow cluster_analysis Downstream Analysis Cell_Culture 1. Cell Culture MDHC_Treatment 2. MDHC Treatment (Varying Concentrations) Cell_Culture->MDHC_Treatment Cell_Harvesting 3. Cell Harvesting MDHC_Treatment->Cell_Harvesting Flow_Cytometry 4a. Flow Cytometry (Cell Cycle Analysis) Cell_Harvesting->Flow_Cytometry Western_Blot 4b. Western Blot (Protein Expression) Cell_Harvesting->Western_Blot

Caption: Workflow for studying MDHC's effect on cell cycle.

Logical_Relationship cluster_logic Logical Relationship Increased_MDHC Increased MDHC Concentration G2M_Arrest Increased G2/M Population Increased_MDHC->G2M_Arrest Leads to Decreased_Proliferation Decreased Cell Proliferation G2M_Arrest->Decreased_Proliferation Results in

Caption: Logical flow of MDHC's anti-proliferative effect.

References

Unveiling the Role of Methyl 2,5-dihydroxycinnamate in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Product Development Professionals

Methyl 2,5-dihydroxycinnamate, a derivative of cinnamic acid, presents a complex profile for the fragrance and cosmetic industries. While some cinnamate esters are celebrated for their characteristic scents, direct application of this compound as a primary fragrance ingredient is not well-documented. However, its significant antioxidant and potential stabilizing properties warrant investigation for its role in preserving the integrity of fragranced cosmetic products.

One supplier notes its "pleasant aroma" makes it a choice for perfumes and scented products, but this is not widely substantiated in scientific literature. Conversely, its potent antioxidant capabilities are well-established, suggesting a primary function in protecting formulations from degradation.

This document provides a detailed overview of this compound, focusing on its potential application as a functional ingredient in cosmetics, with a critical evaluation of its safety profile.

Physicochemical and Toxicological Profile

A thorough understanding of the compound's properties is essential before any application.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
Appearance Yellow solid
Melting Point 180 - 184 °C
Purity ≥ 96% (HPLC)
Toxicity Toxic if swallowed, in contact with skin, or if inhaled.
Irritation Causes skin and serious eye irritation.

Application in Cosmetic Formulations: A Focus on Stabilization

Given its pronounced antioxidant properties, this compound can be explored as a stabilizer in cosmetic formulations that include fragrances. Fragrances, being complex mixtures of volatile compounds, are susceptible to degradation through oxidation, which can be triggered by exposure to light, air, and heat. This degradation can lead to off-odors and a decrease in fragrance intensity.

The dihydroxy substitution on the phenyl ring of this compound suggests its potential to act as a radical scavenger, thereby preventing the oxidative breakdown of fragile fragrance molecules.

Logical Workflow for Evaluating this compound as a Fragrance Stabilizer

G Workflow for Stabilizer Evaluation cluster_prep Preparation cluster_testing Accelerated Stability Testing cluster_analysis Analysis cluster_conclusion Conclusion start Select Model Fragrance formulation Prepare Base Formulation (e.g., Cream, Lotion) start->formulation add_frag Incorporate Fragrance formulation->add_frag add_mdc Add this compound (Test Samples) add_frag->add_mdc control Prepare Control (No MDC) add_frag->control heat Elevated Temperature (e.g., 40-50°C) add_mdc->heat uv UV Exposure add_mdc->uv control->heat control->uv gcms GC-MS Analysis of Fragrance Components heat->gcms sensory Sensory Panel Evaluation heat->sensory color Color & pH Measurement heat->color uv->gcms uv->sensory uv->color data Compare Data from Test and Control Samples gcms->data sensory->data color->data conclusion Determine Efficacy as a Stabilizer data->conclusion

Caption: A logical workflow for assessing the efficacy of this compound as a fragrance stabilizer in a cosmetic base.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a standard Fischer esterification method, which is a common procedure for synthesizing esters from carboxylic acids and alcohols.

Materials:

  • 2,5-dihydroxycinnamic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2,5-dihydroxycinnamic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain pure this compound.

Protocol 2: Evaluation of Antioxidant Activity in a Cosmetic Emulsion

This protocol outlines a method to assess the ability of this compound to prevent the oxidation of a model fragrance compound in a simple oil-in-water emulsion.

Materials:

  • This compound

  • A model fragrance compound susceptible to oxidation (e.g., limonene)

  • Simple oil-in-water emulsion base

  • Control antioxidant (e.g., BHT or Tocopherol)

  • Gas Chromatography-Mass Spectrometry (GC-MS) equipment

  • Incubator with controlled temperature and UV light source

Procedure:

  • Prepare three batches of the oil-in-water emulsion containing the model fragrance compound at a standard concentration (e.g., 0.5% w/w).

    • Batch A (Control): Emulsion with fragrance only.

    • Batch B (Test): Emulsion with fragrance and this compound at a predetermined concentration (e.g., 0.1% w/w).

    • Batch C (Reference): Emulsion with fragrance and a control antioxidant at its typical use level.

  • Divide each batch into two sets of samples.

  • Store one set of samples under controlled ambient conditions (e.g., 25°C, protected from light).

  • Subject the second set of samples to accelerated aging conditions (e.g., 40°C with cyclic UV exposure) for a period of 4 weeks.

  • At weekly intervals, take a sample from each batch under both storage conditions.

  • Extract the fragrance compound from the emulsion using a suitable solvent.

  • Analyze the concentration of the parent fragrance compound and the formation of its oxidation byproducts using GC-MS.

  • Compare the degradation of the fragrance compound in Batch B and C relative to the control (Batch A) to determine the antioxidant efficacy of this compound.

Signaling Pathways: Potential for Skin Sensitization

A critical consideration for any cosmetic ingredient is its potential to cause skin sensitization. While specific data for this compound is limited, its chemical structure as a hydroquinone derivative and a cinnamate ester raises theoretical concerns. The diagram below illustrates a generalized pathway for hapten-induced skin sensitization, which could be a relevant framework for future safety assessments.

G Generalized Skin Sensitization Pathway cluster_skin Skin Layers cluster_lymph Lymph Node cluster_reexposure Re-exposure hapten This compound (Hapten) protein Skin Protein hapten->protein Covalent Binding hapten_protein Hapten-Protein Complex protein->hapten_protein lc Langerhans Cell (Antigen Presenting Cell) hapten_protein->lc Uptake & Processing t_cell Naive T-Cell lc->t_cell Migration & Presentation activated_t_cell Activated T-Cell t_cell->activated_t_cell Activation & Proliferation memory_t_cell Memory T-Cell activated_t_cell->memory_t_cell inflammation Inflammatory Response (Contact Dermatitis) memory_t_cell->inflammation Cytokine Release re_hapten Hapten Re-exposure re_complex Hapten-Protein Complex re_hapten->re_complex re_complex->memory_t_cell Recognition

Caption: A simplified diagram of the potential pathway for hapten-induced allergic contact dermatitis.

Conclusion and Recommendations

The available evidence suggests that this compound's primary value in the cosmetic industry is likely not as a fragrance but as a functional ingredient with potent antioxidant properties. Its ability to protect formulations from oxidative degradation could be beneficial for extending the shelf life and maintaining the olfactory profile of fragranced products.

However, the significant toxicological warnings associated with this compound necessitate a highly cautious approach. Its use in any cosmetic formulation, particularly those intended for prolonged skin contact, would require extensive safety testing to determine a concentration that is both effective and non-hazardous to the consumer.

Researchers and product developers are advised to focus their investigations on its stabilizing effects at very low concentrations and to prioritize in-depth toxicological and dermatological safety assessments before considering its inclusion in any final product.

Application Notes and Protocols for Cell Culture Experiments with Methyl 2,5-dihydroxycinnamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,5-dihydroxycinnamate (MDHCA) is a synthetic analog of erbstatin, a compound known for its inhibitory effects on epidermal growth factor receptor (EGFR) kinase activity.[1][2] MDHCA has garnered significant interest in cellular biology and drug development due to its potential as an anti-cancer and anti-inflammatory agent.[3][4] These application notes provide a comprehensive overview and detailed protocols for conducting cell culture experiments to investigate the biological activities of MDHCA.

I. Anti-Cancer Activity

MDHCA has demonstrated cytotoxic effects across a range of normal and neoplastic cell lines, including keratinocytes, melanoma cells, and various carcinoma cell lines.[5] Its primary mechanism of anti-cancer action is attributed to the inhibition of EGFR-associated tyrosine kinases and the induction of protein cross-linking, which can lead to cell death.[5][6]

Quantitative Data: Cytotoxicity of this compound

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of MDHCA in different cancer cell lines.

Cell LineCancer TypeIC50 Value (µM)Reference
A549Lung Carcinoma4.14[1]
SQCC-Y1Squamous CarcinomaNot explicitly quantified, but effective in the 0.05-1 mM range.[5]
A431Epidermoid CarcinomaNot explicitly quantified, but effective in the 0.05-1 mM range.[5]
B16MelanomaNot explicitly quantified, but induced protein cross-linking.[5]
Experimental Protocol: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of MDHCA's cytotoxic effects on the A549 human lung carcinoma cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • A549 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound (MDHCA)

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

    • Trypsinize and resuspend the cells.

    • Seed 1 x 10^4 cells in 100 µL of medium per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a stock solution of MDHCA in DMSO.

    • Prepare serial dilutions of MDHCA in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of MDHCA. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate the plate for 48 hours at 37°C.[1]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[4]

    • Incubate for 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[6]

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

    • Incubate the plate in the dark at room temperature overnight with gentle shaking.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[1][4]

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the log of the MDHCA concentration and fitting the data to a dose-response curve.

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Culture A549 Cells B Seed cells in 96-well plate A->B D Treat cells for 48h B->D C Prepare MDHCA dilutions C->D E Add MTT solution F Incubate for 4h E->F G Add solubilization solution F->G H Incubate overnight G->H I Measure absorbance at 570nm H->I J Calculate Cell Viability (%) I->J K Determine IC50 J->K

Caption: Workflow for determining the cytotoxicity of MDHCA using an MTT assay.

II. Inhibition of EGFR Signaling Pathway

MDHCA is a known inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.[1][6] Its inhibitory action prevents the autophosphorylation of the receptor, thereby blocking downstream signaling cascades like the MAPK pathway.

Signaling Pathway Diagram: EGFR Inhibition by MDHCA

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR pEGFR p-EGFR (Inactive) EGFR->pEGFR Autophosphorylation EGF EGF EGF->EGFR Binds MDHCA This compound MDHCA->EGFR Inhibits autophosphorylation MAPK_Pathway MAPK Pathway (ERK, JNK, p38) pEGFR->MAPK_Pathway Blocked Proliferation Cell Proliferation & Survival MAPK_Pathway->Proliferation Inhibited G cluster_0 Signaling Cascade cluster_1 Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK) TLR4->MAPK IKK IKK TLR4->IKK MDHCA This compound MDHCA->MAPK Inhibits MDHCA->IKK Inhibits NFkappaB_nucleus NF-κB (nucleus) MAPK->NFkappaB_nucleus Activates AP-1 (not shown) and contributes to NF-κB activation IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades NFkappaB NF-κB IkappaB->NFkappaB Inhibits NFkappaB->NFkappaB_nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkappaB_nucleus->Inflammatory_Genes Induces Transcription G cluster_0 Cell Preparation & Treatment cluster_1 Oxidative Stress Induction cluster_2 Measurement & Analysis A Seed HepG2 cells B Treat with MDHCA A->B C Incubate with DCFH-DA B->C D Add AAPH (Free Radical Initiator) C->D E Measure Fluorescence D->E F Calculate Inhibition (%) E->F G Determine Antioxidant Capacity F->G

References

Troubleshooting & Optimization

"improving solubility of Methyl 2,5-dihydroxycinnamate in DMSO"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Methyl 2,5-dihydroxycinnamate, particularly concerning its solubility in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a phenolic compound that functions as an inhibitor of Epidermal Growth Factor Receptor (EGFR)-associated tyrosine kinases.[1] It is an analog of erbstatin and is utilized in research for its potential anti-cancer properties.[2] It typically appears as a yellow solid.[3]

Q2: What is the solubility of this compound in DMSO?

  • With Assistance: Up to 125 mg/mL can be achieved in DMSO with the aid of ultrasonication and warming to 60°C.[1]

  • Stock Solution: A stock solution of 40 mg/mL in DMSO can be readily prepared.[4]

It is always recommended to start with a small amount of the compound to determine the optimal concentration for your specific experimental needs at room temperature before scaling up.

Q3: What other solvents can be used to dissolve this compound?

This compound is also soluble in other organic solvents. For instance, a solubility of 10 mg/mL can be achieved in ethanol with the assistance of sonication.[4]

Q4: How should I store this compound solutions?

For optimal stability, it is recommended to store stock solutions of this compound in DMSO at -20°C or -80°C. When stored at -20°C, the solution should be used within one month, and at -80°C, it is stable for up to six months.[1] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide

This guide addresses common issues that may arise when preparing solutions of this compound in DMSO.

Problem Possible Cause Troubleshooting Steps
The compound is not dissolving in DMSO at room temperature. Insufficient solvent for the amount of compound. Low kinetic energy for dissolution.1. Increase Solvent Volume: Add more DMSO incrementally until the compound dissolves. 2. Apply Gentle Heat: Warm the solution in a water bath up to 60°C. Do not exceed this temperature to minimize the risk of compound degradation. 3. Use Sonication: Place the vial in an ultrasonic bath to aid dissolution. 4. Vortexing: Agitate the solution vigorously using a vortex mixer.
The compound precipitates out of solution after cooling. The solution was supersaturated at a higher temperature.1. Re-heat and Dilute: Gently warm the solution to redissolve the precipitate and then dilute it to a lower concentration. 2. Maintain a Working Temperature: For experiments, if possible, maintain the solution at a slightly elevated temperature where the compound remains soluble. 3. Prepare Fresh: If dilution is not an option, prepare a fresh solution at a lower concentration that is stable at room temperature.
The compound precipitates when diluted into an aqueous buffer or cell culture medium. This compound is poorly soluble in aqueous solutions. The addition of the DMSO stock to an aqueous environment causes the compound to crash out.1. Use Co-solvents: Consider using a co-solvent system. For in vivo studies, formulations with PEG300 and Tween 80 have been used.[4] 2. Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as high as your experimental system can tolerate without toxic effects (typically <0.5% for cell-based assays). 3. Slow, Stepwise Dilution: Add the DMSO stock solution to the aqueous buffer drop-wise while vortexing to facilitate mixing and minimize localized high concentrations that can lead to precipitation. 4. Pre-warm the Aqueous Solution: Having the aqueous buffer at a slightly elevated temperature (e.g., 37°C) can sometimes help.
The solution appears cloudy or has a slight color change after heating. Potential degradation of the compound or the solvent. DMSO can decompose at elevated temperatures, although this is more significant above 150°C.1. Minimize Heat Exposure: Use the lowest effective temperature for the shortest duration necessary to dissolve the compound. 2. Use High-Purity, Anhydrous DMSO: Water content in DMSO can affect the solubility and stability of compounds.[1] Use a fresh, unopened bottle of high-purity, anhydrous DMSO. 3. Check for Contaminants: Ensure all glassware and equipment are clean and dry.

Data Summary

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₁₀H₁₀O₄[5]
Molecular Weight 194.18 g/mol [5]
Appearance Yellow solid[3]
Melting Point 180 - 184 °C[3]
Solubility Data
SolventConcentrationConditionsReference
DMSO 125 mg/mLUltrasonic and warming and heat to 60°C[1]
DMSO 40 mg/mLMother liquor preparation[4]
Ethanol 10 mg/mLSonication is recommended[4]

Experimental Protocols

Protocol 1: Preparation of a 40 mg/mL Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heating block set to 60°C (optional)

  • Sonicator (optional)

Procedure:

  • Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 40 mg/mL solution, weigh 40 mg of the compound.

  • Place the weighed compound into a sterile vial.

  • Add the corresponding volume of anhydrous DMSO. For a 40 mg/mL solution, add 1 mL of DMSO.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, proceed with the following steps: a. Place the vial in a sonicator bath for 10-15 minutes. b. If solubility is still an issue, warm the solution in a water bath at 60°C for 5-10 minutes. Intermittently vortex the solution. Caution: Do not overheat or heat for prolonged periods.

  • Once the compound is fully dissolved, allow the solution to cool to room temperature.

  • Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

G Troubleshooting Workflow for this compound Solubility start Start: Dissolve Compound in DMSO at Room Temperature check_dissolved Is the compound fully dissolved? start->check_dissolved increase_volume Increase DMSO Volume check_dissolved->increase_volume No success Solution Prepared Successfully check_dissolved->success Yes apply_heat Apply Gentle Heat (up to 60°C) increase_volume->apply_heat sonicate Use Sonication apply_heat->sonicate check_again Is it dissolved now? sonicate->check_again check_again->success Yes precipitation Compound precipitates upon cooling or dilution? check_again->precipitation No, or precipitates success->precipitation troubleshoot_precipitation Follow Precipitation Troubleshooting Guide precipitation->troubleshoot_precipitation Yes end End precipitation->end No troubleshoot_precipitation->end

Caption: A flowchart outlining the steps to troubleshoot solubility issues.

EGFR Signaling Pathway Inhibition

EGFR_Pathway Mechanism of Action: Inhibition of EGFR Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Ligand EGF Ligand Ligand->EGFR Binds and Activates Inhibitor This compound Inhibitor->EGFR Inhibits Tyrosine Kinase Activity

References

"Methyl 2,5-dihydroxycinnamate stability and storage conditions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Methyl 2,5-dihydroxycinnamate, along with troubleshooting guides for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of this compound. The recommended conditions vary for the solid compound and solutions.

Q2: How long can I store this compound?

A2: The shelf-life depends on the form in which it is stored. Please refer to the table below for detailed stability data.

Q3: What solvents are compatible with this compound?

A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of this compound.

Q4: Is this compound sensitive to light?

A4: As a phenolic compound, this compound is potentially sensitive to light. It is recommended to store it in a dark place and to protect solutions from light during experiments whenever possible.[1]

Q5: What is the expected stability of this compound in aqueous solutions and different pH conditions?

A5: While specific data for this compound is limited, its structural similarity to hydroquinone suggests that its stability is pH-dependent. Hydroquinone derivatives are generally more stable in acidic conditions (pH 3.0-5.5).[2] Oxidation and discoloration can occur more rapidly at neutral to alkaline pH.[1][2]

Storage and Stability Data

FormStorage TemperatureDurationSource(s)
Powder-20°C3 years[2]
Solution in DMSO-80°C6 months[2]
Solution in DMSO-20°C1 month[2]

Troubleshooting Guide

Issue ObservedPotential CauseSuggested Action
Discoloration of stock solution (yellowing/browning) Oxidation of the hydroquinone moiety. This can be accelerated by exposure to air, light, or inappropriate pH. Solutions of hydroquinone can become brown in the air due to oxidation.[3]- Prepare fresh stock solutions frequently.- Aliquot stock solutions to minimize freeze-thaw cycles and air exposure.- Store aliquots under an inert atmosphere (e.g., argon or nitrogen).- Protect solutions from light by using amber vials or wrapping tubes in foil.- Ensure the pH of your experimental buffer is in the acidic range if compatible with your assay.
Loss of compound activity or inconsistent results Degradation of the compound due to improper storage or handling. This compound is an analog of erbstatin and its stability can be a factor in its inhibitory activity.[2][4]- Verify the age and storage conditions of your compound and stock solutions.- Perform a quality control check of your stock solution (e.g., via HPLC) to confirm its concentration and purity.- Avoid repeated freeze-thaw cycles by using single-use aliquots.- Consider the stability of the compound in your specific experimental media and incubation times.
Precipitate formation in stock solution upon thawing Poor solubility or concentration exceeding the solubility limit at a lower temperature.- Warm the solution gently (e.g., to 37°C) and vortex to redissolve the precipitate.- If precipitation persists, consider preparing a fresh, less concentrated stock solution.- Ensure the DMSO used is of high purity and anhydrous.
Unexpected reaction products in experiments Reaction with incompatible materials. Oxidizing agents are known to be incompatible with this compound.[1] Hazardous decomposition can produce carbon dioxide and carbon monoxide.[1]- Review all components of your experimental setup for the presence of strong oxidizing agents.- Ensure the purity of all reagents and solvents used.

Experimental Protocols

Protocol: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of powder in a sterile environment.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.

    • Aliquot the stock solution into single-use amber vials to protect from light and minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

Visual Diagrams

Stability_Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Results start Inconsistent Experimental Results Observed check_storage Verify Storage Conditions (Temperature, Light Exposure, Age) start->check_storage check_solution Examine Stock Solution (Discoloration, Precipitate) start->check_solution improper_storage Improper Storage Identified check_storage->improper_storage solution_issue Solution Issue Identified check_solution->solution_issue prepare_new Prepare Fresh Stock Solution improper_storage->prepare_new Yes qc_check Perform Quality Control (e.g., HPLC, LC-MS) improper_storage->qc_check No solution_issue->prepare_new Yes solution_issue->qc_check No prepare_new->qc_check compound_ok Compound Integrity Confirmed qc_check->compound_ok review_protocol Review Experimental Protocol (Buffer pH, Incompatible Reagents) compound_ok->review_protocol Issue Persists end Proceed with Experiment compound_ok->end No Further Issues review_protocol->end

Caption: Troubleshooting workflow for inconsistent experimental results.

Storage_Protocol_Flowchart Recommended Storage Protocol start Receive this compound powder_storage Store Powder at -20°C in a dark, dry place start->powder_storage prepare_solution Prepare Stock Solution (e.g., in DMSO) powder_storage->prepare_solution aliquot Aliquot into single-use, light-protected vials prepare_solution->aliquot Yes short_term Short-term Storage (<= 1 month) aliquot->short_term long_term Long-term Storage (<= 6 months) aliquot->long_term store_short Store at -20°C short_term->store_short store_long Store at -80°C long_term->store_long

Caption: Recommended storage protocol flowchart.

References

Technical Support Center: Methyl 2,5-dihydroxycinnamate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the synthesis of Methyl 2,5-dihydroxycinnamate. The information is presented in a question-and-answer format to directly address common issues encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yields in the Fischer esterification of 2,5-dihydroxycinnamic acid are a common issue, primarily due to the reversible nature of the reaction and potential side reactions.

Potential Causes:

  • Incomplete Reaction: The equilibrium between reactants and products may not be sufficiently shifted towards the product side.

  • Water Inhibition: The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials.

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction.

  • Suboptimal Temperature: The reaction may not have been heated sufficiently to reach an adequate rate.

  • Side Reactions: The hydroxyl groups on the aromatic ring can undergo side reactions under acidic conditions, consuming starting material.

  • Product Loss During Workup: Significant amounts of the product may be lost during extraction and purification steps.

Troubleshooting Steps:

  • Increase Methanol Concentration: Use a large excess of methanol, which can also serve as the solvent, to shift the equilibrium towards the formation of the methyl ester.[1][2]

  • Remove Water: If the reaction is conducted in a solvent like toluene, use a Dean-Stark apparatus to remove water as it is formed.[1] If using excess methanol as the solvent, ensure all reagents and glassware are dry before starting.

  • Optimize Catalyst Loading: Ensure a sufficient amount of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is used.[3][4] A typical catalytic amount is 5-10 mol% relative to the carboxylic acid.

  • Increase Reaction Temperature: Refluxing the reaction mixture is crucial. The temperature should be maintained at the boiling point of the solvent (methanol or other).

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (2,5-dihydroxycinnamic acid) and the appearance of the product. This will help determine the optimal reaction time.

  • Consider a Milder Catalyst: If side reactions are suspected, a milder acid catalyst could be employed, although this may require longer reaction times.

  • Careful Workup: After the reaction is complete, neutralize the acid catalyst carefully with a weak base like sodium bicarbonate solution. Ensure thorough extraction of the product with an appropriate organic solvent (e.g., ethyl acetate). Minimize the number of transfer steps to reduce mechanical losses.

Q2: I am observing multiple spots on my TLC plate, indicating an impure product. What are the likely impurities and how can I purify my compound?

A2: The presence of multiple spots on a TLC plate suggests the presence of unreacted starting material, side products, or decomposition products.

Likely Impurities:

  • Unreacted 2,5-dihydroxycinnamic acid: This is a common impurity if the reaction has not gone to completion.

  • Polymerization Products: Phenolic compounds can be susceptible to oxidation and polymerization under acidic and heated conditions.

  • Side-Products from Ring Reactions: The electron-rich dihydroxy-substituted benzene ring may undergo side reactions such as sulfonation if sulfuric acid is used as a catalyst at high temperatures.

  • Products of Etherification: The phenolic hydroxyl groups could potentially react with methanol to form a methyl ether, although this is less likely under standard Fischer esterification conditions.

Purification Strategy:

  • Column Chromatography: This is the most effective method for purifying this compound from the various impurities.[5][6]

    • Stationary Phase: Silica gel is a suitable stationary phase.

    • Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically effective. The optimal solvent system should be determined by TLC analysis.

  • Recrystallization: If a solid product is obtained after initial workup, recrystallization from a suitable solvent system can be an effective purification method. The choice of solvent will depend on the solubility of the product and impurities.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: A combination of spectroscopic and physical methods should be used to confirm the identity and assess the purity of the final product.

Characterization Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This will confirm the presence of the methyl ester group (a singlet around 3.8 ppm), the vinyl protons of the cinnamate backbone (two doublets with a characteristic large coupling constant for the trans isomer), and the protons on the di-substituted aromatic ring.

    • ¹³C NMR: This will show the characteristic carbonyl carbon of the ester, the carbons of the double bond, and the carbons of the aromatic ring.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the ester carbonyl (C=O) group (around 1710-1730 cm⁻¹), the C=C double bond, and the O-H stretching of the phenolic hydroxyl groups.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (194.18 g/mol ).[7]

  • Melting Point: A sharp melting point close to the literature value (around 182°C) is a good indicator of purity.[8] A broad melting range suggests the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): This can be used to assess the purity of the final product, with a pure sample showing a single major peak.

Quantitative Data Summary

The following table summarizes typical reaction parameters and physical properties for the synthesis of cinnamate esters, with specific data for this compound where available.

ParameterValueReference
Starting Material 2,5-Dihydroxycinnamic Acid
Reagent Methanol (large excess)[1]
Catalyst Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (p-TsOH)[3]
Catalyst Loading 5-10 mol%
Reaction Temperature Reflux (Boiling point of methanol, ~65°C)
Reaction Time 1-10 hours (monitor by TLC)[3]
Typical Yield 70-90% (for similar esterifications)[1]
Molecular Formula C₁₀H₁₀O₄[7]
Molecular Weight 194.18 g/mol [7]
Appearance Very Pale Yellow Solid[8]
Melting Point 182 °C[8]

Detailed Experimental Protocol

This protocol is a general guideline for the Fischer esterification of 2,5-dihydroxycinnamic acid. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • 2,5-Dihydroxycinnamic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or p-Toluenesulfonic acid monohydrate

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dihydroxycinnamic acid.

  • Reagent Addition: Add a large excess of anhydrous methanol to the flask. The methanol will act as both the reagent and the solvent.

  • Catalyst Addition: Carefully add the acid catalyst (e.g., concentrated sulfuric acid, dropwise) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux and maintain the temperature for several hours. Monitor the progress of the reaction by TLC.

  • Workup:

    • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate solvent system.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

  • Characterization:

    • Characterize the purified this compound using NMR, IR, and MS, and determine its melting point to confirm its identity and purity.

Visualizations

Reaction_Pathway 2,5-Dihydroxycinnamic_Acid 2,5-Dihydroxycinnamic Acid Protonated_Carbonyl Protonated Carbonyl Intermediate 2,5-Dihydroxycinnamic_Acid->Protonated_Carbonyl + H⁺ (cat.) Methanol Methanol Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + Methanol Tetrahedral_Intermediate->Protonated_Carbonyl - Methanol Methyl_2_5_dihydroxycinnamate This compound Tetrahedral_Intermediate->Methyl_2_5_dihydroxycinnamate - H₂O, - H⁺ Methyl_2_5_dihydroxycinnamate->Tetrahedral_Intermediate + H₂O, + H⁺ Water Water

Caption: Fischer Esterification Pathway for this compound Synthesis.

Troubleshooting_Workflow cluster_synthesis Synthesis cluster_troubleshooting Troubleshooting Start Start Synthesis Reaction Fischer Esterification Start->Reaction Workup Reaction Workup Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization Purification->Characterization Low_Yield Low Yield? Characterization->Low_Yield End Pure Product Impure_Product Impure Product? Low_Yield->Impure_Product No Optimize_Conditions Optimize Reaction Conditions: - Increase Methanol Excess - Ensure Anhydrous Conditions - Check Catalyst Amount - Increase Temperature/Time Low_Yield->Optimize_Conditions Yes Impure_Product->End No Improve_Purification Improve Purification: - Optimize TLC Solvent System - Careful Column Packing - Recrystallization Impure_Product->Improve_Purification Yes Optimize_Conditions->Reaction Improve_Purification->Purification

Caption: General Experimental and Troubleshooting Workflow.

Logical_Relationships Problem Problem Low Product Yield Causes Potential Causes Equilibrium not shifted towards product Presence of water Insufficient catalyst Side reactions Loss during workup Problem->Causes is caused by Solutions Solutions Increase excess of methanol Ensure anhydrous conditions/Remove water Optimize catalyst concentration Monitor reaction to avoid over-heating Careful extraction and purification Causes->Solutions are addressed by

Caption: Logical Relationship between a Problem, its Causes, and Solutions.

References

Technical Support Center: Optimizing Esterification of 2,5-Dihydroxycinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of 2,5-dihydroxycinnamic acid. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the esterification of 2,5-dihydroxycinnamic acid?

A1: The most prevalent and straightforward method for the esterification of 2,5-dihydroxycinnamic acid is the Fischer-Speier esterification.[1][2][3][4] This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][4]

Q2: Which catalysts are typically used for the Fischer esterification of hydroxycinnamic acids?

A2: Commonly used catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1][5] For substrates that are more sensitive, milder methods might be considered.[1]

Q3: Can the phenolic hydroxyl groups interfere with the esterification of the carboxylic acid?

A3: While phenols can be esterified, the Fischer-Speier esterification generally favors the reaction of the carboxylic acid with a primary or secondary alcohol.[1] The reaction conditions can be optimized to selectively promote the esterification of the carboxylic acid group.

Q4: What are the typical reaction conditions for this esterification?

A4: The reaction is typically carried out by refluxing the 2,5-dihydroxycinnamic acid and an excess of the desired alcohol. Reaction times can range from 1 to 10 hours at temperatures between 60-110°C.[1] The use of a large excess of the alcohol helps to drive the reaction equilibrium towards the product.[3][4][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient heating or reaction time.Ensure the reaction is refluxing at the appropriate temperature for the chosen alcohol. Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).[2][7]
The equilibrium is not shifted towards the product side.Use a large excess of the alcohol, which can also serve as the solvent.[1][3][4][6] Alternatively, remove water as it is formed using a Dean-Stark apparatus.[1][5]
Catalyst is inactive or insufficient.Use a fresh, anhydrous acid catalyst. Ensure the appropriate catalytic amount is used (typically a small percentage of the carboxylic acid).
Presence of Unreacted Starting Material Reaction has not gone to completion.As with low yield, increase reaction time and/or temperature. Consider adding more catalyst if the reaction has stalled.
Inefficient work-up procedure.During the aqueous work-up, ensure proper phase separation. Use a saturated sodium bicarbonate solution to effectively neutralize the acid catalyst and remove unreacted carboxylic acid.[8]
Formation of Side Products Reaction temperature is too high, leading to decomposition.Lower the reflux temperature by choosing a lower-boiling point solvent if applicable, though typically the alcohol itself is the solvent.
Oxidation of the dihydroxy-substituted aromatic ring.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Aza-Michael addition.This is a specific side reaction that can occur if imidazole is used as a solvent. Avoid using imidazole as a solvent for unsaturated carboxylic acids like cinnamic acid derivatives.[9]
Difficulty in Product Purification Incomplete removal of the acid catalyst.Thoroughly wash the organic layer with a saturated sodium bicarbonate solution until no more gas evolution is observed.[8]
Co-elution of product and starting material during column chromatography.Optimize the solvent system for column chromatography by testing different polarity mixtures with TLC to achieve better separation.[2][7]

Experimental Protocols

General Protocol for Fischer Esterification of 2,5-Dihydroxycinnamic Acid

This protocol is a general guideline and may require optimization for specific alcohols.

Materials:

  • 2,5-dihydroxycinnamic acid

  • Alcohol (e.g., methanol, ethanol, propanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Solvents for column chromatography (e.g., hexane and ethyl acetate)

Procedure:

  • To a round-bottom flask, add 2,5-dihydroxycinnamic acid and a large excess of the desired alcohol (the alcohol can also serve as the solvent).

  • With stirring, carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the alcohol is a low-boiling solvent, remove it under reduced pressure.

  • Dilute the residue with an organic solvent (e.g., ethyl acetate) and water.

  • Transfer the mixture to a separatory funnel and wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography.[2][7]

Visualizations

Experimental Workflow for Esterification

Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Mix 2,5-dihydroxycinnamic acid, excess alcohol, and acid catalyst B Reflux the reaction mixture A->B C Monitor progress by TLC B->C D Cool reaction and remove excess alcohol C->D Reaction Complete E Extract with organic solvent D->E F Wash with NaHCO3 and brine E->F G Dry organic layer and concentrate F->G H Purify by column chromatography G->H I Characterize the final product (NMR, MS) H->I Troubleshooting_Logic Start Esterification Experiment CheckYield Check Reaction Yield Start->CheckYield LowYield Low Yield CheckYield->LowYield No GoodYield Acceptable Yield CheckYield->GoodYield Yes Troubleshoot Troubleshooting Steps LowYield->Troubleshoot Purify Proceed to Purification GoodYield->Purify IncreaseTime Increase Reaction Time/Temp Troubleshoot->IncreaseTime CheckCatalyst Check Catalyst Activity Troubleshoot->CheckCatalyst RemoveWater Remove Water (Dean-Stark) Troubleshoot->RemoveWater IncreaseTime->Start Re-run CheckCatalyst->Start Re-run RemoveWater->Start Re-run

References

"preventing degradation of Methyl 2,5-dihydroxycinnamate in solution"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Methyl 2,5-dihydroxycinnamate in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a derivative of cinnamic acid and an analog of erbstatin. It is a yellow, solid compound known for its antioxidant and tyrosine kinase inhibitory properties. Due to these characteristics, it is utilized in various research and development applications, including as an antioxidant in cosmetic and food science, and in pharmaceutical research for its potential anti-inflammatory and anti-cancer activities.

Q2: What are the primary factors that cause the degradation of this compound in solution?

The degradation of this compound in solution is primarily caused by:

  • Oxidation: The hydroquinone moiety in the molecule is highly susceptible to oxidation, which can be initiated by dissolved oxygen, metal ions, or exposure to light. This is the most common degradation pathway.

  • pH: The stability of the compound is pH-dependent. Basic conditions can accelerate the rate of oxidation.

  • Light: Exposure to UV and visible light can lead to photodegradation.

  • Temperature: Elevated temperatures can increase the rate of all degradation reactions.

  • Repeated Freeze-Thaw Cycles: This can lead to the inactivation of the compound in solution.[1][2]

Q3: How should solid this compound be stored?

Solid this compound should be stored at temperatures between -10°C and -20°C to ensure its long-term stability.[3]

Q4: What are the recommended storage conditions for solutions of this compound?

For optimal stability, solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions:[1][2][4]

  • -80°C: for long-term storage (up to 6 months).[1][2]

  • -20°C: for short-term storage (up to 1 month).[1][2]

Q5: What solvents are recommended for dissolving this compound?

Ethanol and DMSO are commonly used solvents. For a 10 mg/mL solution in ethanol, sonication may be required to aid dissolution.[4] When using DMSO, it is crucial to use a fresh, anhydrous grade, as hygroscopic DMSO can negatively impact solubility.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Solution has turned yellow or brown Oxidation of the hydroquinone moiety.- Prepare fresh solutions. - Store solutions under an inert atmosphere (e.g., argon or nitrogen). - Add an antioxidant such as ascorbic acid or sodium metabisulfite to the solution. - Protect the solution from light by using amber vials or wrapping the container in aluminum foil.
Loss of biological activity Degradation of the compound.- Confirm the storage conditions and duration. - Prepare fresh solutions from solid material. - Avoid repeated freeze-thaw cycles by preparing single-use aliquots. - Perform a stability analysis of your solution using a method like HPLC.
Precipitate formation in the solution upon storage Poor solubility or degradation leading to insoluble products.- Ensure the compound is fully dissolved initially; sonication may help. - Store at the recommended temperature; some compounds are less soluble at lower temperatures. - If degradation is suspected, prepare a fresh solution and consider adding stabilizing excipients.

Data Presentation

Condition Parameter Observation Recommendation
pH pH 3-5Generally more stable.Maintain a slightly acidic pH for aqueous solutions.
pH > 7Increased rate of oxidation.Avoid basic conditions. Buffer solutions if necessary.
Light Exposure to UV/Visible LightSignificant degradation observed.Protect solutions from light at all times using amber vials or foil wrapping.
Dark StorageMinimal degradation.Store solutions in the dark.
Temperature 4°CSlow degradation.Suitable for short-term storage (days).
25°C (Room Temperature)Moderate degradation.Avoid leaving solutions at room temperature for extended periods.
40°CAccelerated degradation.Avoid exposure to high temperatures.
Atmosphere Aerobic (presence of oxygen)Rapid oxidation.De-gas solvents and store solutions under an inert atmosphere (argon or nitrogen).
Anaerobic (oxygen-free)Significantly improved stability.Use anaerobic conditions for preparation and storage.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of this compound

Objective: To prepare a stock solution of this compound with enhanced stability.

Materials:

  • This compound powder

  • Anhydrous, analytical grade DMSO or Ethanol

  • Ascorbic acid (optional, as an antioxidant)

  • 0.22 µm syringe filter

  • Sterile, amber glass vials with screw caps

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Solvent Preparation: If using an aqueous buffer, ensure it is de-gassed by sparging with an inert gas for at least 15 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the desired amount of this compound in a sterile environment.

  • Dissolution:

    • Add the appropriate volume of solvent to achieve the desired concentration.

    • If using an antioxidant, add ascorbic acid to a final concentration of 0.1% (w/v).

    • Vortex or sonicate the solution until the compound is completely dissolved.

  • Inert Atmosphere: Flush the headspace of the vial with an inert gas (argon or nitrogen) before sealing.

  • Sterilization (if required): Filter the solution through a 0.22 µm syringe filter into a sterile, amber vial.

  • Aliquoting: Dispense the solution into single-use aliquots in amber vials.

  • Inert Headspace: Flush the headspace of each aliquot with inert gas before sealing.

  • Storage: Immediately store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To assess the stability of this compound in solution by separating the parent compound from its degradation products. This is a recommended starting method and may require optimization.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Water (HPLC grade)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Methanol:0.032 M Ammonium Acetate (55:5:40, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Dilute the this compound solution to be tested to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.

  • Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Analysis: Inject the standard and sample solutions onto the HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • The appearance of new peaks in the sample chromatogram indicates the presence of degradation products.

    • Quantify the amount of remaining this compound in the sample by comparing its peak area to that of the standard.

    • Calculate the percentage of degradation.

Visualizations

degradation_pathway MDHC This compound Oxidation Oxidation (O2, Light, Metal Ions, High pH) MDHC->Oxidation Susceptible to DegradationProducts Degradation Products (e.g., Benzoquinone derivatives) Oxidation->DegradationProducts Leads to

Caption: Primary degradation pathway of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis cluster_data Data Interpretation Prep Prepare Stabilized Solution (Inert gas, Antioxidant, Amber vial) Store Aliquot and Store (-80°C or -20°C) Prep->Store Analyze Analyze via HPLC at Time Points (T0, T1, T2...) Store->Analyze Interpret Quantify Degradation and Assess Stability Analyze->Interpret

Caption: Experimental workflow for stability testing.

troubleshooting_guide node_action node_action node_cause node_cause start Solution Discolored or Activity Lost? check_storage Storage Conditions Correct? start->check_storage check_prep Prepared with Stabilizers? check_storage->check_prep Yes action_remake Prepare Fresh Solution with Stabilizers check_storage->action_remake No check_prep->action_remake No cause_degradation Degradation Likely check_prep->cause_degradation Yes

References

Technical Support Center: Purifying Methyl 2,5-dihydroxycinnamate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Methyl 2,5-dihydroxycinnamate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Question: My compound appears to be degrading during silica gel column chromatography, resulting in streaking and low yield. What can I do?

Answer: this compound, containing a hydroquinone moiety, is susceptible to oxidation and degradation on acidic silica gel. Here are several strategies to mitigate this:

  • Deactivate the Silica Gel: Before preparing your column, you can neutralize the acidic sites on the silica gel. This can be done by washing the silica with a solvent system containing a small amount of a basic modifier, such as triethylamine or pyridine, and then thoroughly flushing with your column's mobile phase.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.

  • Employ Reversed-Phase Chromatography: Reversed-phase chromatography on a C18-functionalized silica column is an excellent alternative for polar compounds like this compound. This method uses polar mobile phases (e.g., water/acetonitrile or water/methanol mixtures), which can be less harsh on the compound.

  • Work Quickly and Use Fresh Solvents: Minimize the time your compound spends on the column. Use freshly distilled or high-purity solvents to avoid contaminants that can promote degradation.

Question: I am having difficulty achieving good separation of my product from closely related impurities. How can I improve the resolution in my column chromatography?

Answer: Achieving baseline separation can be challenging. Here are some tips to improve your chromatographic resolution:

  • Optimize Your Solvent System: Systematically vary the polarity of your mobile phase. Small changes in the solvent ratio can have a significant impact on separation. For normal phase chromatography, consider adding a small amount of a third solvent with a different polarity to modulate the separation.

  • Gradient Elution: If you have impurities with a wide range of polarities, a gradient elution (gradually increasing the polarity of the mobile phase) will likely provide better separation than an isocratic (constant solvent composition) method.

  • Column Dimensions and Packing: Use a longer, narrower column for better separation. Ensure your column is packed uniformly to prevent channeling, which can lead to band broadening and poor resolution.

  • Sample Loading: Dissolve your crude product in a minimal amount of solvent and load it onto the column in a narrow band. Overloading the column is a common cause of poor separation.

Question: My recrystallization attempt resulted in an oil forming instead of crystals, or the purity did not improve significantly. What went wrong?

Answer: "Oiling out" or poor purification during recrystallization can be frustrating. Here are some common causes and solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, you will have poor recovery. If it is not soluble enough at high temperatures, you may use an excessive amount of solvent.

  • Mixed Solvent Systems: For compounds like this compound, a mixed solvent system (e.g., ethanol/water, acetone/hexane) can be effective. Dissolve the compound in a minimal amount of the "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add the "bad" solvent (in which it is poorly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

  • Cooling Rate: Cooling the solution too quickly can cause the compound to precipitate as an oil or trap impurities. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Seeding: If crystals are slow to form, adding a small seed crystal of the pure compound can initiate crystallization.

  • Purity of the Crude Material: If the crude material is highly impure, a single recrystallization may not be sufficient. A preliminary purification by column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the key stability concerns for this compound during purification and storage?

A1: The primary stability concern is oxidation of the 2,5-dihydroxy (hydroquinone) ring. This can be accelerated by exposure to air, light, high temperatures, and acidic or basic conditions. It is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, use degassed solvents, and protect it from light. For long-term storage, keep the purified solid in a tightly sealed container at low temperatures, such as -20°C or -80°C.[1][2]

Q2: What are the expected impurities from the synthesis of this compound?

A2: The impurities will depend on the synthetic route. If prepared by esterification of 2,5-dihydroxycinnamic acid, residual starting acid and any catalysts would be the primary impurities. If synthesized via a cross-coupling reaction like the Wittig or Horner-Wadsworth-Emmons reaction, byproducts such as triphenylphosphine oxide (from Wittig) or a phosphate ester (from HWE) may be present. The HWE byproduct is generally water-soluble and easier to remove.

Q3: What analytical techniques are recommended to assess the purity of this compound?

A3: A combination of techniques is ideal for confirming purity and structure:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is an excellent method to determine the purity of the final product. A single sharp peak is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure and identifying any residual solvents or impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point range close to the literature value (around 180-184 °C) is a good indicator of purity.[3]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (Normal Phase)

This protocol is a general guideline and may require optimization for your specific crude sample.

  • Preparation of the Slurry:

    • In a beaker, add silica gel to a suitable non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture of low polarity) to create a slurry.

  • Packing the Column:

    • Pour the slurry into the chromatography column and allow the silica to settle, ensuring a level bed.

    • Drain the excess solvent until it is just above the silica bed.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of a solvent that will be used in the mobile phase (e.g., dichloromethane or ethyl acetate).

    • Carefully add the sample solution to the top of the silica bed.

    • Drain the solvent until the sample is adsorbed onto the silica.

  • Elution:

    • Begin eluting with a non-polar mobile phase (e.g., 9:1 hexane:ethyl acetate).

    • Gradually increase the polarity of the mobile phase (e.g., to 7:3, 1:1, etc. hexane:ethyl acetate) to elute the compound. The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for recrystallization using a mixed solvent system.

  • Solvent Selection:

    • Based on small-scale solubility tests, select a "good" solvent (e.g., ethanol, acetone) and a "bad" solvent (e.g., water, hexane). The two solvents must be miscible.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the hot "good" solvent to dissolve the solid completely.

  • Inducing Crystallization:

    • While the solution is still hot, slowly add the "bad" solvent dropwise until the solution becomes cloudy (turbid).

    • If necessary, gently reheat the solution until it becomes clear again.

  • Crystal Formation:

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

    • Dry the crystals under vacuum to remove any residual solvent.

Quantitative Data Summary

ParameterTypical ValueAnalysis Method
Purity>96.0%HPLC
Melting Point180-184 °CN/A

Visualizations

experimental_workflow cluster_synthesis Crude Product cluster_purification Purification Options cluster_analysis Purity & Identity Confirmation crude Crude Methyl 2,5-dihydroxycinnamate chromatography Column Chromatography crude->chromatography Option 1 recrystallization Recrystallization crude->recrystallization Option 2 analysis HPLC, NMR, MS, Melting Point chromatography->analysis recrystallization->analysis pure_product Pure Product (>96%) analysis->pure_product

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_flow cluster_chrom Column Chromatography cluster_recryst Recrystallization start Purification Issue q_degradation Degradation on Column? start->q_degradation Streaking/ Low Yield q_separation Poor Separation? start->q_separation Mixed Fractions q_oiling Oiling Out? start->q_oiling No Crystals q_purity Low Purity? start->q_purity Impure Crystals s_degradation Deactivate Silica Use Alumina/Reversed-Phase q_degradation->s_degradation Yes q_degradation->q_separation No s_separation Optimize Solvents Use Gradient Elution q_separation->s_separation s_oiling Adjust Solvent System Cool Slowly, Seed q_oiling->s_oiling s_purity Re-recrystallize Pre-purify with Column q_purity->s_purity

Caption: Troubleshooting flowchart for common purification challenges.

References

"Methyl 2,5-dihydroxycinnamate inconsistent results in cell assays"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methyl 2,5-dihydroxycinnamate (MC). This resource is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies encountered during in-vitro cell-based assays involving this compound.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing inconsistent results in my cell viability assays with this compound?

Inconsistent results with MC can stem from several factors, ranging from compound handling to its complex mechanism of action. Key areas to investigate include:

  • Compound Stability and Solubility: MC is sensitive to storage conditions and repeated freeze-thaw cycles can lead to its degradation. Ensure it is stored at -20°C or -80°C and consider preparing single-use aliquots.[1] Solubility can also be a factor; MC is soluble in DMSO and ethanol, but the choice of solvent and its final concentration in your assay can impact cellular responses.

  • Dual Mechanism of Action: MC is known to function as a tyrosine kinase inhibitor, particularly of the Epidermal Growth Factor Receptor (EGFR).[2] However, at higher concentrations, it can also induce cytotoxicity by acting as a protein cross-linking agent, a mechanism that is independent of its kinase inhibition. This dual-action is a primary reason for dose-dependent variations in experimental outcomes.

  • General Cell Assay Variability: As with any cell-based assay, results can be influenced by factors such as cell line passage number, cell seeding density, and overall cell health. Standardizing these experimental parameters is crucial for reproducibility.

Q2: What is the recommended solvent for this compound and what concentration is safe for cells?

MC is soluble in both DMSO and ethanol.[1] The choice of solvent can influence cellular responses.

  • DMSO: While a common solvent, DMSO can independently affect cell permeability, and concentrations above 1% can be toxic to many cell lines.[3] It is recommended to keep the final DMSO concentration in your cell culture medium below 0.1% to minimize off-target effects.[3]

  • Ethanol: Ethanol can also impact cells, with studies showing it can affect membrane fluidity and cell migration at certain concentrations.[4] Similar to DMSO, it is crucial to use the lowest effective concentration and include a vehicle control in your experiments.

A recent study suggests that for most cell lines, a DMSO concentration of 0.3125% shows minimal cytotoxicity, while ethanol can be more cytotoxic at the same concentration.[5] However, the sensitivity to solvents is cell-line dependent.[6]

Q3: How does the concentration of this compound affect its mechanism of action?

The concentration of MC is a critical determinant of its biological effect.

  • At lower concentrations , it primarily acts as a tyrosine kinase inhibitor , targeting pathways like the EGFR signaling cascade.

  • At higher concentrations (in the range of 0.05-1 mM) , it can induce protein cross-linking , leading to a form of cell death that is distinct from the effects of tyrosine kinase inhibition.[7] This can lead to a sharp decrease in cell viability that may not be related to the specific pathway you are investigating.

It is therefore essential to perform a dose-response curve for your specific cell line and assay to determine the optimal concentration range where the desired mechanism is dominant.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values

If you are observing significant differences in the half-maximal inhibitory concentration (IC50) of MC between experiments, consider the following:

  • Review Compound Handling:

    • Was the compound stored correctly at -20°C or -80°C?

    • Were fresh aliquots used for each experiment to avoid freeze-thaw cycles?[1]

    • Was the compound fully dissolved in the solvent before dilution in the culture medium?

  • Standardize Assay Protocol:

    • Is the cell seeding density consistent across all plates and experiments?

    • Are the incubation times for both compound treatment and assay reagents (e.g., MTT, XTT) kept constant?

    • Are you using a consistent passage number for your cells?

  • Vehicle Control:

    • Are you including a vehicle control (medium with the same concentration of solvent, e.g., DMSO or ethanol) to account for any solvent-induced effects?

Issue 2: Unexpectedly High Cytotoxicity

If you are observing much higher cell death than anticipated, especially at higher concentrations of MC, this could be due to its protein cross-linking activity.

  • Titrate Your Compound: Perform a broad-range dose-response experiment to identify the concentration at which the mechanism of action may be shifting from tyrosine kinase inhibition to protein cross-linking.

  • Western Blot Analysis: To confirm the mechanism, you can perform a western blot to check for the phosphorylation status of EGFR and its downstream targets. A decrease in phosphorylation would indicate tyrosine kinase inhibition. Concurrently, you could run an assay to detect protein aggregation or cross-linking.

  • Consider a Different Compound: If you are specifically interested in tyrosine kinase inhibition, you may need to use a more specific inhibitor or work within a narrow, lower concentration range of MC.

Data Presentation

Table 1: Reported IC50 Values for this compound in Various Cell Lines

Cell LineAssay TypeIncubation TimeReported IC50 (µM)
NCI-H460MTT72 hours4.14
NCI-H661MTT72 hours4.19

Data extracted from MedChemExpress product information.

Experimental Protocols

General Protocol for MTT Cell Viability Assay

This is a generalized protocol and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. Remember to prepare a vehicle control with the same final solvent concentration.

    • Remove the old medium from the wells and add the medium containing the different concentrations of MC or the vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10-20 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Gently shake the plate to ensure complete dissolution of the formazan.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Visualizations

Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Downstream Activates MC This compound MC->EGFR Inhibits Proliferation Cell Proliferation, Survival Downstream->Proliferation Promotes

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Inconsistent Results Observed check_compound Verify Compound Stability & Solubility - Aliquoted? - Correct Solvent? start->check_compound check_compound->start [ Issue Found ] check_protocol Standardize Assay Protocol - Cell Density? - Incubation Times? check_compound->check_protocol [ OK ] check_protocol->start [ Issue Found ] check_concentration Investigate Concentration Effects - Dose-response curve - Mechanism shift? check_protocol->check_concentration [ OK ] check_concentration->start [ Issue Found ] consistent_results Consistent Results check_concentration->consistent_results [ Optimized ]

Caption: Troubleshooting workflow for inconsistent results in cell assays.

Logical_Relationship cluster_0 This compound Concentration cluster_1 Primary Mechanism of Action low_conc Low Concentration tki Tyrosine Kinase Inhibition low_conc->tki high_conc High Concentration crosslink Protein Cross-linking high_conc->crosslink

Caption: Concentration-dependent dual mechanism of this compound.

References

"how to increase the yield of Methyl 2,5-dihydroxycinnamate synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Methyl 2,5-dihydroxycinnamate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the yield of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound is typically a two-step process:

  • Formation of 2,5-dihydroxycinnamic acid: This is achieved through a condensation reaction of 2,5-dihydroxybenzaldehyde with a suitable reagent. The most common methods are the Perkin reaction and the Knoevenagel condensation.

  • Esterification: The resulting 2,5-dihydroxycinnamic acid is then esterified to yield this compound. Fischer esterification is a widely used method for this step.

Q2: I am getting a low yield in the initial condensation step. What are the possible causes?

A2: Low yields in the Perkin or Knoevenagel condensation can stem from several factors:

  • Purity of Starting Materials: Ensure that the 2,5-dihydroxybenzaldehyde and other reagents are of high purity. Impurities can interfere with the reaction.

  • Reaction Conditions: Temperature and reaction time are critical. The Perkin reaction often requires high temperatures (around 180°C) and prolonged reaction times (several hours).[1] Insufficient heating or time can lead to incomplete conversion.

  • Base Catalyst: The choice and quality of the base are crucial. For the Perkin reaction, anhydrous sodium or potassium acetate is commonly used.[1][2] For the Knoevenagel condensation, weak bases like pyridine or piperidine are often employed. The base should be anhydrous as water can inhibit the reaction.

  • Side Reactions: Aldehydes can undergo side reactions in the presence of a base, which can reduce the yield of the desired product.[3][4]

Q3: My Fischer esterification is not going to completion. How can I improve the yield?

A3: Fischer esterification is a reversible reaction.[5][6] To drive the equilibrium towards the product (the ester), you can:

  • Use an Excess of Alcohol: Using methanol as the solvent ensures it is in large excess, pushing the reaction forward.[5]

  • Remove Water: The water produced during the reaction can be removed using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Acid Catalyst: A strong acid catalyst like sulfuric acid or p-toluenesulfonic acid is necessary.[6] Ensure the catalyst is active and used in the correct concentration.

Q4: I am observing the formation of a significant amount of byproducts. How can I minimize them?

A4: Byproduct formation can be minimized by:

  • Optimizing Reaction Conditions: Fine-tuning the temperature, reaction time, and catalyst concentration can favor the desired reaction pathway.

  • Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the dihydroxy-substituted aromatic ring.

  • Purification of Intermediates: Purifying the 2,5-dihydroxycinnamic acid intermediate before proceeding to the esterification step can prevent the carryover of impurities that might lead to byproducts in the second step.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low to no formation of 2,5-dihydroxycinnamic acid (Condensation Step) Inactive or wet base catalyst (e.g., sodium acetate).Use freshly dried, anhydrous sodium acetate. Consider using other bases like potassium acetate or triethylamine.[1]
Low reaction temperature or insufficient reaction time.Ensure the reaction temperature reaches the required level (e.g., 180°C for Perkin reaction) and maintain it for the recommended duration (e.g., 5-8 hours).[1]
Impure 2,5-dihydroxybenzaldehyde.Purify the starting aldehyde by recrystallization or column chromatography.
Low yield of this compound (Esterification Step) Incomplete reaction due to equilibrium.Use a large excess of methanol and/or remove the water formed during the reaction.[5]
Inactive acid catalyst.Use a fresh, concentrated acid catalyst like H₂SO₄.
Hydrolysis of the ester product during workup.Neutralize the reaction mixture carefully during workup to avoid basic conditions that could hydrolyze the ester.
Product is a dark, tarry substance Oxidation of the dihydroxy-substituted ring.Perform the reaction under an inert atmosphere (N₂ or Ar). Use degassed solvents.
Polymerization of the starting material or product.Lower the reaction temperature if possible, or reduce the reaction time.
Difficulty in purifying the final product Presence of unreacted starting materials or byproducts.Optimize the reaction to go to completion. Use column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) for purification.
Co-elution of impurities.Try a different solvent system or a different stationary phase for chromatography. Recrystallization from a suitable solvent can also be effective.

Experimental Protocols

Step 1: Synthesis of 2,5-dihydroxycinnamic acid via Perkin Reaction

This protocol is a general procedure based on the principles of the Perkin reaction.[1][2]

Materials:

  • 2,5-Dihydroxybenzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2,5-dihydroxybenzaldehyde (1 equivalent), acetic anhydride (3 equivalents), and anhydrous sodium acetate (1.5 equivalents).

  • Heat the mixture in an oil bath to 180°C and maintain this temperature with stirring for 5-8 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add water to the reaction mixture to hydrolyze the excess acetic anhydride.

  • Acidify the mixture with concentrated HCl to precipitate the 2,5-dihydroxycinnamic acid.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound via Fischer Esterification

This protocol is a general procedure based on the principles of Fischer esterification.[5][6][7]

Materials:

  • 2,5-dihydroxycinnamic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • Dissolve the dried 2,5-dihydroxycinnamic acid (1 equivalent) in a large excess of anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Optimizing Perkin Reaction Conditions for 2,5-dihydroxycinnamic acid Synthesis

ParameterCondition ACondition BCondition C
Base Sodium AcetatePotassium AcetateTriethylamine
Temperature (°C) 160180180
Time (h) 866
Yield (%) ModerateHighModerate

Table 2: Comparison of Esterification Methods

MethodCatalystSolventReaction Time (h)Typical Yield (%)
Fischer Esterification H₂SO₄Methanol4-660-80
Using Acyl Chloride PyridineDichloromethane2-4>90

Note: This table provides a general comparison. The acyl chloride route often gives higher yields but requires the preparation of the acid chloride intermediate.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Condensation Reaction cluster_step2 Step 2: Esterification 2,5-Dihydroxybenzaldehyde 2,5-Dihydroxybenzaldehyde Perkin_Reaction Perkin_Reaction 2,5-Dihydroxybenzaldehyde->Perkin_Reaction Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Perkin_Reaction Base_Catalyst Base_Catalyst Base_Catalyst->Perkin_Reaction 2,5-dihydroxycinnamic_acid 2,5-dihydroxycinnamic_acid Perkin_Reaction->2,5-dihydroxycinnamic_acid Fischer_Esterification Fischer_Esterification 2,5-dihydroxycinnamic_acid->Fischer_Esterification Methanol Methanol Methanol->Fischer_Esterification Acid_Catalyst Acid_Catalyst Acid_Catalyst->Fischer_Esterification Methyl_2,5-dihydroxycinnamate Methyl_2,5-dihydroxycinnamate Fischer_Esterification->Methyl_2,5-dihydroxycinnamate

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_condensation Condensation Troubleshooting cluster_esterification Esterification Troubleshooting Low_Yield Low_Yield Condensation_Step Condensation_Step Low_Yield->Condensation_Step Esterification_Step Esterification_Step Low_Yield->Esterification_Step Check_Reagent_Purity Check_Reagent_Purity Condensation_Step->Check_Reagent_Purity Optimize_Conditions Optimize_Conditions Condensation_Step->Optimize_Conditions Temp, Time Check_Catalyst_Activity Check_Catalyst_Activity Condensation_Step->Check_Catalyst_Activity Base Esterification_Step->Check_Catalyst_Activity Acid Use_Excess_Reagent Use_Excess_Reagent Esterification_Step->Use_Excess_Reagent Methanol Remove_Water Remove_Water Esterification_Step->Remove_Water

Caption: Troubleshooting logic for low yield in synthesis.

References

"avoiding oxidation of Methyl 2,5-dihydroxycinnamate during experiments"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of Methyl 2,5-dihydroxycinnamate during experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Solution turns brown/yellowish upon dissolution or during experiment. Oxidation of the dihydroxy-phenolic structure of this compound.1. Work under an inert atmosphere: Purge all solvents and the reaction vessel with an inert gas like nitrogen or argon before and during the experiment. 2. Use an antioxidant: Add a small amount of a sacrificial antioxidant, such as ascorbic acid, to the solution. 3. Control pH: Maintain a slightly acidic pH (ideally below 7) for your solution, as phenolic compounds are generally more stable in acidic to neutral conditions.
Inconsistent experimental results or loss of compound activity. Degradation of this compound due to oxidation.1. Prepare fresh solutions: Prepare solutions of this compound immediately before use. 2. Store properly: If storage is necessary, store solutions and the solid compound in a cool, dark place, preferably under an inert atmosphere.[1] 3. Degas solvents: Before preparing your stock solution, degas the solvent by sparging with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
Precipitate forms in the solution over time. Polymerization of oxidation products.This is often a late-stage indicator of significant oxidation. Discard the solution and prepare a fresh one following all preventative measures (inert atmosphere, antioxidant, pH control).

Frequently Asked Questions (FAQs)

Q1: Why is my solution of this compound changing color?

A1: The color change, typically to a yellow or brown hue, is a common indicator of the oxidation of the hydroquinone moiety in the this compound molecule. Phenolic compounds, especially those with multiple hydroxyl groups, are susceptible to oxidation in the presence of oxygen, light, and at higher pH values.

Q2: What is the most effective way to prevent oxidation?

A2: A multi-pronged approach is most effective. This includes:

  • Creating an Inert Environment: The most direct way to prevent oxidation is to remove oxygen. This can be achieved by working in a glovebox or by sparging your solvents and reaction vessels with an inert gas like nitrogen or argon.[2][3][4]

  • Using Antioxidants: Sacrificial antioxidants like ascorbic acid can be added to your solutions. Ascorbic acid is more readily oxidized than this compound, thereby protecting it.[1][5][6]

  • Controlling pH: Maintaining a slightly acidic to neutral pH can significantly slow down the oxidation process. Phenolic compounds are generally less stable at alkaline pH.

Q3: What concentration of ascorbic acid should I use as an antioxidant?

A3: A common starting concentration for ascorbic acid as an antioxidant in solutions of phenolic compounds is in the range of 0.1 to 1 mM. However, the optimal concentration may vary depending on the specific experimental conditions. It is advisable to perform a small-scale pilot experiment to determine the most effective concentration for your application.

Q4: How does pH affect the stability of this compound?

Q5: Can I store solutions of this compound?

A5: It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is unavoidable, the solution should be stored at a low temperature (2-8°C), protected from light, and preferably under an inert gas atmosphere. For long-term storage, it is best to store the compound as a solid at or below -10°C.[1]

Quantitative Data Summary

The following table summarizes the stability of related hydroxycinnamic acid derivatives under various conditions. This data should be used as a general guideline for handling this compound.

Compound Class Condition Observation Reference
Hydroxycinnamic Acid DerivativesRoom Temperature (1 year)20-40% degradationACS Publications
Caffeic Acid, Chlorogenic AcidHigh pH (alkaline)Unstable, degradation is not reversiblePubMed
Ferulic Acid, p-Coumaric AcidHigh pH (alkaline)More resistant to degradation compared to caffeic and chlorogenic acidsPubMed
Phenolic Compounds in Bee PollenStorage at -20°C vs. DriedFrozen samples showed better stability of phenolic compounds and ascorbic acid.MDPI
Ascorbic Acid in solutionStorage at 4°C and 25°CAfter 7 weeks, 67% and 30% retention in liposomes, respectively.NIH

Experimental Protocols

Protocol 1: Preparation of an Oxygen-Free Solution of this compound
  • Solvent Degassing:

    • Take the required volume of your chosen solvent in a flask with a sidearm.

    • Insert a long needle or a sparging tube connected to a nitrogen or argon gas cylinder, ensuring the tip is submerged below the solvent surface.

    • Gently bubble the inert gas through the solvent for at least 15-30 minutes. The flow rate should be sufficient to create a steady stream of bubbles without splashing the solvent.

  • Weighing and Dissolution:

    • In a separate, clean, and dry vial, accurately weigh the required amount of this compound.

    • Under a gentle stream of the same inert gas, add the degassed solvent to the vial containing the compound.

    • Seal the vial and sonicate or vortex until the compound is fully dissolved.

  • Storage and Handling:

    • If the solution is not for immediate use, flush the headspace of the vial with the inert gas before sealing tightly.

    • Store the solution in a cool, dark place.

Protocol 2: Stabilization of this compound Solution with Ascorbic Acid
  • Prepare Ascorbic Acid Stock Solution:

    • Prepare a 100 mM stock solution of L-ascorbic acid in a degassed solvent (as described in Protocol 1). Store this stock solution at 2-8°C for no longer than one week.

  • Prepare this compound Solution:

    • Follow the steps in Protocol 1 for preparing the this compound solution.

  • Add Ascorbic Acid:

    • Just before starting your experiment, add the required volume of the ascorbic acid stock solution to your this compound solution to achieve the desired final concentration (e.g., 0.1-1 mM).

    • Gently mix the solution.

Visualizations

Oxidation_Pathway MDHC This compound (Hydroquinone form) Semiquinone Semiquinone Radical MDHC->Semiquinone Oxidation (O2) Quinone Quinone (Colored) Semiquinone->Quinone Further Oxidation Polymer Polymerized Products (Precipitate/Color) Quinone->Polymer Polymerization

Caption: Oxidation pathway of this compound.

Prevention_Workflow cluster_prep Solution Preparation cluster_storage Storage (If Necessary) Start Start Degas Degas Solvent (N2 or Ar Sparging) Start->Degas Dissolve Dissolve under Inert Gas Degas->Dissolve Weigh Weigh Compound Weigh->Dissolve Add_AA Add Ascorbic Acid (Optional) Dissolve->Add_AA Ready Solution Ready for Experiment Add_AA->Ready Store_Cool Cool (2-8°C) Ready->Store_Cool Short-term Storage Store_Dark Dark Store_Cool->Store_Dark Store_Inert Inert Atmosphere Store_Dark->Store_Inert

Caption: Experimental workflow for preventing oxidation.

Antioxidant_Mechanism MDHC_Oxidized Oxidized MDHC (Quinone) Ascorbic_Acid Ascorbic Acid MDHC_Reduced This compound (Reduced) MDHC_Oxidized->MDHC_Reduced Reduction Dehydroascorbic_Acid Dehydroascorbic Acid Ascorbic_Acid->Dehydroascorbic_Acid Oxidation

Caption: Mechanism of antioxidant protection by ascorbic acid.

References

"Methyl 2,5-dihydroxycinnamate dose-dependent response issues"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methyl 2,5-dihydroxycinnamate (MDHCA). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (MDHCA), an analog of erbstatin, is primarily known as a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase activity.[1][2] It functions by competing with ATP at the receptor's kinase domain, thereby inhibiting its autophosphorylation and subsequent downstream signaling cascades involved in cell proliferation and survival.[3]

Q2: I am observing a decrease in efficacy at higher concentrations of MDHCA. What could be the cause?

A2: This phenomenon, often described as a "bell-shaped" or "U-shaped" dose-response curve, can be attributed to several factors. At high concentrations (typically in the range of 50-1000 µM), MDHCA has been shown to induce protein cross-linking, a mechanism independent of its EGFR kinase inhibition.[4] This can lead to cytotoxicity and other off-target effects that may mask the specific inhibitory action on EGFR. Additionally, poor solubility of the compound at high concentrations could lead to the formation of aggregates, which can also contribute to a loss of specific activity.

Q3: What is the recommended solvent and storage condition for MDHCA?

A3: MDHCA is soluble in DMSO and ethanol. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO. One supplier suggests a solubility of up to 125 mg/mL in DMSO with the aid of ultrasonication and warming to 60°C.[1] Stock solutions should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to prevent degradation from repeated freeze-thaw cycles.[2]

Q4: What are the known IC50 values for MDHCA?

A4: The half-maximal inhibitory concentration (IC50) values for MDHCA can vary depending on the cell line and assay conditions. It is important to determine the IC50 empirically in your specific experimental system.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Dose-Dependent Response

Possible Cause 1: Compound Precipitation or Aggregation

  • Explanation: MDHCA has limited aqueous solubility. At higher concentrations in cell culture media, it may precipitate or form aggregates, leading to a loss of effective concentration and inconsistent results.

  • Troubleshooting Steps:

    • Visual Inspection: Before adding to cells, carefully inspect the diluted MDHCA in media for any visible precipitate.

    • Solubility Test: Perform a serial dilution of your MDHCA stock in your final assay media and visually inspect for precipitation after a short incubation.

    • Dynamic Light Scattering (DLS): To definitively test for aggregation, use DLS to analyze solutions of MDHCA at various concentrations.[1][5][6] An increase in particle size at higher concentrations is indicative of aggregation.

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is low (typically <0.5%) and consistent across all experimental conditions, as high concentrations of DMSO can also affect cell health and compound solubility.

Possible Cause 2: Batch-to-Batch Variability

  • Explanation: As a natural product derivative, the purity and activity of MDHCA can vary between different batches or suppliers.

  • Troubleshooting Steps:

    • Source Documentation: Always obtain a certificate of analysis (CoA) for each new batch, verifying its purity (typically ≥98% by HPLC).

    • Internal Quality Control: If possible, perform your own quality control checks, such as measuring the melting point or running an analytical HPLC.

    • Functional Assay Standardization: When a new batch is received, perform a full dose-response curve in a standardized assay (e.g., EGFR phosphorylation assay) to compare its potency against a previous, validated batch.

Issue 2: Unexpected Cytotoxicity at High Concentrations
  • Explanation: At concentrations above its effective range for EGFR inhibition, MDHCA can induce cytotoxicity through protein cross-linking.[4] This is a separate mechanism from its intended target and can confound results of proliferation or viability assays.

  • Troubleshooting Steps:

    • Determine the Therapeutic Window: Conduct a cytotoxicity assay (e.g., MTT or MTS assay) in parallel with your functional assay to determine the concentration range where MDHCA inhibits EGFR without causing significant cell death.

    • Protein Cross-Linking Assay: To investigate this off-target effect, you can perform a western blot analysis on cell lysates treated with high concentrations of MDHCA. A high molecular weight smear or the appearance of unexpected high molecular weight bands can indicate protein cross-linking.

    • Concentration Range Adjustment: Based on the cytotoxicity data, adjust your experimental concentrations to a range where the primary effect is EGFR inhibition.

Experimental Protocols

Protocol 1: Assessing EGFR Phosphorylation Inhibition in A431 Cells

This protocol details a western blot-based method to measure the inhibitory effect of MDHCA on EGF-induced EGFR phosphorylation. A431 cells are recommended due to their high expression of EGFR.[7]

Materials:

  • A431 cells

  • DMEM with 10% FBS

  • Human Epidermal Growth Factor (EGF)

  • This compound (MDHCA)

  • DMSO

  • PBS

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-EGFR (Tyr1068), Rabbit anti-total-EGFR, Mouse anti-beta-actin

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • ECL substrate

Methodology:

  • Cell Culture and Plating: Culture A431 cells in DMEM with 10% FBS. Seed cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 12-16 hours.

  • MDHCA Pre-treatment: Prepare a 10 mM stock solution of MDHCA in DMSO. Serially dilute the stock in serum-free DMEM to achieve final desired concentrations (e.g., 0.1, 1, 10, 50 µM). Add the diluted MDHCA or a vehicle control (DMSO) to the cells and incubate for 2 hours.

  • EGF Stimulation: Add EGF to a final concentration of 100 ng/mL to the appropriate wells. Incubate for 15-30 minutes at 37°C.[8]

  • Cell Lysis: Aspirate the media and wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-EGFR 1:1000, anti-total-EGFR 1:1000) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for total-EGFR and a loading control like beta-actin.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-EGFR signal to the total-EGFR signal for each sample.

Protocol 2: Cytotoxicity Assessment using MTT Assay

Materials:

  • Cells of interest

  • 96-well plates

  • Complete growth medium

  • MDHCA stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of MDHCA in complete growth medium. Replace the old medium with the medium containing different concentrations of MDHCA or a vehicle control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Data Presentation

Table 1: Summary of Reported IC50 Values for MDHCA Cytotoxicity

Cell LineAssay DurationIC50 (µM)Reference
A549 (Human Lung Carcinoma)72 hoursNot specified, but cytotoxic[1]
HaCaT (Human Keratinocyte)72 hours9.69[1]

Table 2: Troubleshooting Summary for Inconsistent Dose-Response

SymptomPossible CauseRecommended Action
Reduced effect at high concentrationsCompound aggregation/precipitationVisually inspect dilutions, perform solubility test, use Dynamic Light Scattering (DLS)
Off-target cytotoxicityDetermine IC50 for cytotoxicity (MTT assay), adjust concentration range
Variable results between experimentsBatch-to-batch compound variabilityObtain Certificate of Analysis, perform functional QC on new batches
Inconsistent final DMSO concentrationMaintain a consistent and low (<0.5%) final DMSO concentration

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg EGF EGF EGF->EGFR Binds MDHCA This compound MDHCA->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PKC PKC PLCg->PKC PKC->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent Dose-Response Observed Check_Solubility Is the compound soluble at high concentrations? Start->Check_Solubility Check_Cytotoxicity Is there unexpected cytotoxicity? Check_Solubility->Check_Cytotoxicity No DLS Perform Dynamic Light Scattering (DLS) Check_Solubility->DLS Yes Check_Batch Is it a new batch of the compound? Check_Cytotoxicity->Check_Batch No MTT Perform MTT/MTS Cytotoxicity Assay Check_Cytotoxicity->MTT Yes Check_Batch->Start No, re-evaluate experiment QC Perform QC on new batch (Compare to old batch) Check_Batch->QC Yes Optimize_Conc Optimize Concentration Range: - Lower concentration - Use solubilizing agent DLS->Optimize_Conc Adjust_Window Adjust Therapeutic Window: Focus on non-toxic concentrations MTT->Adjust_Window Validate_Batch Validate new batch before use QC->Validate_Batch

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Methyl 2,5-dihydroxycinnamate Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers working with Methyl 2,5-dihydroxycinnamate.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the handling and experimental use of this compound.

General Handling and Preparation

Q1: How should I dissolve this compound? A1: this compound is soluble in solvents like Ethanol and DMSO.[1][2] For instance, it can be dissolved in Ethanol at a concentration of 10 mg/mL (51.5 mM); sonication may be required to aid dissolution.[2] Always refer to the solubility information on the product datasheet to select the appropriate solvent for your specific stock concentration.[1]

Q2: What are the recommended storage conditions for the compound and its stock solutions? A2: The powdered form is typically stable at -20°C for up to three years.[2] Once dissolved, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles.[1] Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q3: My compound precipitated out of solution when added to the aqueous culture medium. What should I do? A3: This is a common issue when adding a compound dissolved in an organic solvent to an aqueous buffer or medium.

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, Ethanol) in your assay is low (typically <0.5%) to prevent both compound precipitation and solvent-induced cytotoxicity.

  • Pre-warming: Gently warm your culture medium before adding the stock solution.

  • Mixing: Add the stock solution dropwise to the medium while vortexing or gently swirling to ensure rapid and even dispersion.

  • Serial Dilutions: Prepare intermediate dilutions of the compound in the culture medium to gradually decrease the solvent concentration.

Troubleshooting: Cytotoxicity Assays (e.g., MTT)

Q4: I'm seeing high variability between replicate wells in my MTT assay. What could be the cause? A4: High variability in cell-based assays can stem from several factors.[3]

  • Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before seeding. Pipette carefully and mix the cell suspension between seeding replicates.[4] Avoid seeding wells at the edge of the plate, which are prone to evaporation (the "edge effect").[4]

  • Pipetting Errors: Inaccurate pipetting of the compound or MTT reagent can lead to significant errors. Ensure your pipettes are calibrated.

  • Compound Precipitation: As mentioned in Q3, the compound may precipitate at higher concentrations, leading to inconsistent effects. Visually inspect the wells under a microscope for any signs of precipitation.

  • Inconsistent Incubation Times: Maintain consistent incubation times for both drug treatment and reagent addition across all plates.[4]

Q5: The IC50 value I obtained is very different from published values. Why? A5: Discrepancies in IC50 values can arise from different experimental conditions.

  • Cell Type and Passage Number: Different cell lines exhibit varying sensitivities. The passage number can also influence experimental outcomes; use cells with a consistent and low passage number.[3][5]

  • Cell Density: The initial cell seeding density can significantly impact the final readout. It's crucial to determine the optimal cell density in preliminary experiments.[6]

  • Treatment Duration: The length of exposure to the compound will directly affect its cytotoxic impact. The provided data is based on a 72-hour incubation.[1]

  • Assay Protocol: Minor variations in the protocol, such as the concentration of the MTT reagent or the incubation time, can alter the results.

Troubleshooting: Anti-inflammatory & Antioxidant Assays

Q6: I am not observing any anti-inflammatory effect (e.g., no reduction in nitric oxide) in my LPS-stimulated macrophage assay. A6:

  • LPS Potency: Ensure your lipopolysaccharide (LPS) stock is active and used at a concentration that elicits a robust inflammatory response.

  • Cell Health: Verify that the cells are healthy and responsive. Unhealthy cells may not mount a proper inflammatory response.[4]

  • Compound Concentration: The concentrations tested may be too low. Perform a dose-response study over a wider range.

  • Timing of Treatment: The timing of compound addition relative to LPS stimulation is critical. Pre-incubation with the compound before adding LPS is a common strategy.

Q7: My results from the DPPH antioxidant assay are not reproducible. A7:

  • Light Sensitivity: The DPPH radical is light-sensitive. Protect your solutions from light during preparation and incubation.

  • Reaction Time: The reaction between the antioxidant and DPPH may be slow. Ensure you have optimized the incubation time to allow the reaction to reach completion or a stable endpoint.[7]

  • Solvent Interference: The solvent used to dissolve the compound can interfere with the assay. Always run a solvent control.

  • pH Sensitivity: The antioxidant capacity of many compounds is pH-dependent. Ensure the pH of your reaction mixture is controlled and consistent.[7]

Quantitative Data Summary

The cytotoxic activity of this compound has been evaluated in various human cell lines using the MTT assay after a 72-hour treatment period. The half-maximal inhibitory concentrations (IC50) are summarized below.

Cell LineCell TypeIC50 (µM)Reference
A549Human Lung Carcinoma>50[1]
HaCaTHuman Keratinocyte9.69[1]
HeLaHuman Cervical Cancer>50[1]
NCI-H460Human Lung Cancer>50[1]
NCI-H661Human Lung Cancer>50[1]

Experimental Protocols & Workflows

Protocol 1: MTT Cytotoxicity Assay

This protocol is used to assess the effect of this compound on cell viability.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same percentage of solvent) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO₂.[1]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 560-570 nm using a microplate reader.[8]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout seed_cells 1. Seed Cells (96-well plate) incubate_24h 2. Incubate 24h (Allow attachment) seed_cells->incubate_24h add_compound 3. Add Compound (Serial Dilutions) incubate_24h->add_compound incubate_72h 4. Incubate 72h (Drug Exposure) add_compound->incubate_72h add_mtt 5. Add MTT Reagent (Incubate 4h) incubate_72h->add_mtt solubilize 6. Solubilize Formazan (Add DMSO) add_mtt->solubilize read_absorbance 7. Read Absorbance (570 nm) solubilize->read_absorbance

Workflow for the MTT Cell Viability Assay.
Protocol 2: DPPH Radical Scavenging Assay

This protocol measures the antioxidant capacity of this compound by its ability to scavenge the stable DPPH radical.

Methodology:

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). Prepare various concentrations of this compound in methanol. A known antioxidant like Ascorbic Acid or Trolox should be used as a positive control.

  • Reaction Setup: In a 96-well plate, add 50 µL of the compound dilutions (or control) to 150 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7]

  • Data Acquisition: Measure the absorbance at 517 nm using a microplate reader.

  • Analysis: The scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the compound.

Protocol 3: Nitric Oxide (NO) Inhibition Assay

This protocol assesses the anti-inflammatory potential of this compound by measuring its effect on NO production in LPS-stimulated RAW 264.7 macrophage cells.

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Wells with cells and the compound but without LPS serve as a negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.

  • Analysis: Compare the nitrite levels in the compound-treated wells to the LPS-only control to determine the percentage of NO inhibition.

AntiInflammatory_Workflow cluster_setup Cell Setup cluster_stim Stimulation cluster_measure Measurement (Griess Assay) seed_cells 1. Seed RAW 264.7 Cells incubate_ov 2. Incubate Overnight seed_cells->incubate_ov add_compound 3. Pre-treat with Compound (1-2 hours) incubate_ov->add_compound add_lps 4. Add LPS (1 µg/mL) (Inflammatory Stimulus) add_compound->add_lps incubate_24h 5. Incubate 24h add_lps->incubate_24h get_supernatant 6. Collect Supernatant incubate_24h->get_supernatant add_griess 7. Add Griess Reagents get_supernatant->add_griess read_absorbance 8. Read Absorbance (540 nm) add_griess->read_absorbance

Workflow for In-Vitro Anti-inflammatory (NO) Assay.

Signaling Pathway

This compound is known as an analog of erbstatin and acts as an inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase activity.[1][9] EGFR is a receptor tyrosine kinase that, upon binding to its ligand (like EGF), dimerizes and autophosphorylates its tyrosine residues. This phosphorylation event initiates multiple downstream signaling cascades, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. By inhibiting the kinase activity, this compound blocks these downstream signals.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR Receptor Tyrosine Kinase P EGF->EGFR:r RAS RAS EGFR:p->RAS PI3K PI3K EGFR:p->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation MDHC This compound MDHC->EGFR:p Inhibits Autophosphorylation

EGFR Signaling Pathway Inhibition.

References

"long-term stability of Methyl 2,5-dihydroxycinnamate stock solutions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term stability of Methyl 2,5-dihydroxycinnamate stock solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The most commonly recommended solvent for preparing this compound stock solutions is Dimethyl Sulfoxide (DMSO).[1] Ethanol has also been mentioned as a potential solvent.[2][3] When using DMSO, it may be necessary to use ultrasonic treatment and gentle warming (up to 60°C) to fully dissolve the compound.[1] It is crucial to use anhydrous or newly opened DMSO, as the solvent is hygroscopic and absorbed water can affect the solubility and stability of the compound.[1]

Q2: What are the recommended storage conditions for solid this compound?

A2: The solid powder form of this compound should be stored at -20°C for long-term stability, with suppliers indicating it can be kept for up to three years under these conditions.[1][2] Another source suggests storage at or below -10°C.[4]

Q3: How should I store my this compound stock solutions?

A3: For optimal long-term stability, stock solutions should be stored at -80°C.[1][2] Under these conditions, the solution is reported to be stable for 6 months to a year.[1][2] For shorter-term storage, -20°C is acceptable for up to one month.[1] To avoid degradation due to repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1]

Q4: Can I store my stock solution at room temperature or 4°C?

A4: Storing stock solutions at room temperature or 4°C is not recommended. The available data from suppliers consistently points towards frozen storage (-20°C or -80°C) to ensure stability. Storing at higher temperatures will likely lead to accelerated degradation of the compound.

Q5: Are there any known degradation products of this compound in solution?

A5: The publicly available literature and supplier data sheets do not specify the common degradation products of this compound in stock solutions. Hydrolysis of the methyl ester or oxidation of the dihydroxy-phenyl group are potential degradation pathways for similar molecules, but this has not been experimentally confirmed for this specific compound.

Troubleshooting Guide

Issue 1: My this compound powder will not fully dissolve in DMSO.

  • Solution: Ensure you are using a sufficient volume of solvent. If solubility remains an issue, gentle warming of the solution to 60°C and the use of an ultrasonic bath can aid in dissolution.[1] Also, verify that your DMSO is of high purity and anhydrous, as absorbed water can negatively impact solubility.[1]

Issue 2: I am observing inconsistent results in my experiments using the same stock solution.

  • Possible Cause: This could be due to the degradation of your stock solution.

  • Troubleshooting Steps:

    • Confirm that the stock solution has been stored correctly at -80°C and for less than one year (or -20°C for less than one month).[1][2]

    • Avoid repeated freeze-thaw cycles by using single-use aliquots.[1]

    • If the stock solution is old or has been handled improperly, prepare a fresh stock solution from the solid powder.

    • Consider performing a quality control check on your stock solution, such as HPLC analysis, to assess its purity and concentration.

Issue 3: I notice a color change in my stock solution over time.

  • Possible Cause: A change in color could indicate degradation of the compound.

  • Solution: Discard the discolored solution and prepare a fresh stock solution. Ensure that the new stock is stored in a tightly sealed container, protected from light, and kept at the recommended temperature (-80°C for long-term storage).

Data Summary

The following table summarizes the recommended storage conditions for this compound based on supplier information.

FormSolventStorage TemperatureRecommended DurationCitations
Solid Powder N/A-20°CUp to 3 years[1][2]
Stock Solution DMSO/Ethanol-80°C6 months - 1 year[1][2]
Stock Solution DMSO/Ethanol-20°C1 month[1]

Experimental Protocols

Protocol for Preparation of a 10 mM DMSO Stock Solution

  • Materials:

    • This compound (MW: 194.18 g/mol )

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated balance and pipettes

  • Procedure:

    • Weigh out the desired amount of this compound powder using a calibrated balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.94 mg.

    • Transfer the powder to a sterile vial.

    • Add the calculated volume of DMSO to the vial.

    • If the compound does not dissolve immediately, vortex the solution and place it in an ultrasonic bath for 10-15 minutes. Gentle warming to 60°C can be applied if necessary.[1]

    • Once the solid is completely dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C for long-term storage.[1][2]

Visualizations

experimental_workflow Workflow for Assessing Stock Solution Stability cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T=0, 1, 3, 6 months) cluster_results Data Evaluation prep_stock Prepare Fresh Stock Solution aliquot Aliquot into Multiple Vials prep_stock->aliquot storage_neg80 Store at -80°C aliquot->storage_neg80 Distribute Aliquots storage_neg20 Store at -20°C aliquot->storage_neg20 Distribute Aliquots storage_4 Store at 4°C aliquot->storage_4 Distribute Aliquots storage_rt Store at Room Temp aliquot->storage_rt Distribute Aliquots hplc HPLC-UV Analysis storage_neg80->hplc Retrieve Samples storage_neg20->hplc Retrieve Samples storage_4->hplc Retrieve Samples storage_rt->hplc Retrieve Samples lcms LC-MS for Degradants hplc->lcms If Purity Decreases purity Assess Purity (%) vs. Time hplc->purity degradation Identify Degradation Products lcms->degradation

Caption: A general experimental workflow for evaluating the long-term stability of a compound in solution.

logical_relationship Key Factors for Stock Solution Stability stability Optimal Stock Solution Stability freeze_thaw Repeated Freeze-Thaw Cycles stability->freeze_thaw is compromised by high_temp High Temperature Storage stability->high_temp is compromised by contaminants Solvent Contaminants (e.g., Water) stability->contaminants is compromised by light_exposure Light Exposure stability->light_exposure is compromised by temp Low Temperature (-80°C) temp->stability promotes aliquoting Single-Use Aliquots aliquoting->stability promotes solvent High-Purity Anhydrous Solvent solvent->stability promotes light Protection from Light light->stability promotes

Caption: Logical diagram illustrating factors that influence the stability of stock solutions.

References

Technical Support Center: Troubleshooting Low Cytotoxicity of Methyl 2,5-dihydroxycinnamate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methyl 2,5-dihydroxycinnamate (MC). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments involving this compound. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data on the cytotoxic activity of MC.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (MC) is an analog of erbstatin and is recognized as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase activity.[1][2] At higher concentrations, MC has also been shown to induce cytotoxicity through a mechanism independent of tyrosine kinase inhibition, by causing the cross-linking of proteins.[3]

Q2: I am observing lower than expected cytotoxicity with MC in my experiments. What are the common causes?

Several factors can contribute to low cytotoxicity, including:

  • Suboptimal Compound Concentration: The effective concentration of MC can vary significantly between cell lines.

  • Compound Stability and Solubility: MC may degrade or precipitate in cell culture media, reducing its effective concentration.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to EGFR inhibitors and protein cross-linking agents.

  • Assay Interference: The chosen cytotoxicity assay may be incompatible with the mechanism of action of MC.

  • Experimental Protocol Issues: Factors such as cell seeding density, incubation time, and solvent concentration can all impact results.

Q3: How should I prepare and store this compound?

For long-term storage, it is recommended to store the solid compound at -20°C.[4] For experimental use, prepare a stock solution in a suitable solvent such as DMSO or ethanol.[5][6] It is advisable to aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles.[4] The final concentration of the solvent in the cell culture medium should typically not exceed 0.5% to avoid solvent-induced toxicity.[7][8]

Q4: Which cytotoxicity assays are recommended for this compound?

The Sulforhodamine B (SRB) assay is a robust choice as it measures total protein content and is less likely to be affected by the protein cross-linking activity of MC.[9][10] The MTT assay, which measures metabolic activity, can also be used, but researchers should be aware of potential interference from compounds that affect mitochondrial function or protein aggregation.[11][12]

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues encountered when working with this compound.

Issue 1: Inconsistent or Low Cytotoxicity Across Replicates
Potential Cause Troubleshooting Step
Compound Precipitation Visually inspect the culture wells for any precipitate after adding MC. Prepare fresh dilutions from the stock solution for each experiment. Consider the use of a solubility-enhancing agent if precipitation is observed, ensuring it does not affect cell viability on its own.
Inaccurate Pipetting Ensure proper calibration and use of pipettes. When preparing serial dilutions, mix each dilution thoroughly before proceeding to the next.
Uneven Cell Seeding Ensure a single-cell suspension before seeding. After plating, gently agitate the plate in a cross pattern to ensure even distribution of cells. Avoid letting plates sit for extended periods before placing them in the incubator.
Edge Effects in Plates To minimize evaporation from the outer wells of a microplate, fill the peripheral wells with sterile PBS or media without cells.
Issue 2: Higher than Expected IC50 Value
Potential Cause Troubleshooting Step
Cell Line Resistance The target cell line may have intrinsic resistance to EGFR inhibitors (e.g., due to mutations downstream of EGFR). Consider using a cell line known to be sensitive to EGFR inhibition for positive control experiments.
Compound Degradation Phenolic compounds can be unstable in cell culture media.[6][8] Prepare fresh working solutions of MC for each experiment and minimize the exposure of stock solutions to light and ambient temperature.
Insufficient Incubation Time The cytotoxic effects of MC may be time-dependent. Consider performing a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation period for your cell line.
High Serum Concentration Components in fetal bovine serum (FBS) can bind to and sequester the compound, reducing its effective concentration. Consider reducing the serum concentration during the treatment period, if compatible with your cell line's health.
Issue 3: Assay-Specific Problems
Potential Cause Troubleshooting Step
MTT Assay Interference The protein cross-linking activity of MC at high concentrations could potentially interfere with formazan crystal formation or solubilization.[3] If you suspect this, compare your results with an alternative assay like SRB.
SRB Assay Interference While generally robust, ensure complete fixation of cells before staining, as incomplete fixation could lead to underestimation of total protein.

Quantitative Data

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and experimental conditions. The following table summarizes reported IC50 values.

Cell LineCancer TypeIC50 (µM)AssayReference
A549Lung Carcinoma4.14MTT[4]
HaCaTKeratinocyte9.69MTT[4]
HCT116Colorectal Carcinoma~22.4Crystal Violet[13]
HT-29Colorectal Adenocarcinoma>50Crystal Violet[5]
DLD1Colorectal Adenocarcinoma>50Crystal Violet[5]
K562Chronic Myelogenous Leukemia~1.56 - 15.3MTT[14]
MCF-7Breast Adenocarcinoma~11.9 - 28.29MTT[15][16]
MDA-MB-231Breast Adenocarcinoma~11.3 - 45.83MTT[15][17]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is adapted for adherent cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO in medium). Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

SRB (Sulforhodamine B) Assay

This protocol is suitable for adherent cells.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Carefully wash the plates five times with deionized water and allow them to air dry completely.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates five times with 1% (v/v) acetic acid to remove unbound SRB. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Visualizations

Troubleshooting Workflow

troubleshooting_workflow start Low Cytotoxicity Observed check_compound Verify Compound Integrity (Storage, Handling, Freshness) start->check_compound check_protocol Review Experimental Protocol (Seeding Density, Incubation Time) start->check_protocol check_assay Assess Assay Suitability (Potential for Interference) start->check_assay check_cell_line Evaluate Cell Line Sensitivity (Intrinsic Resistance) start->check_cell_line optimize_concentration Optimize Compound Concentration (Dose-Response Curve) check_compound->optimize_concentration check_protocol->optimize_concentration switch_assay Switch to Alternative Assay (e.g., MTT to SRB) check_assay->switch_assay positive_control Use Positive Control Cell Line check_cell_line->positive_control end Problem Resolved optimize_concentration->end switch_assay->end positive_control->end

Caption: A logical workflow for troubleshooting low cytotoxicity.

EGFR Signaling Pathway Inhibition

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras MC This compound MC->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of EGFR signaling by this compound.

References

"optimizing concentration of Methyl 2,5-dihydroxycinnamate for kinase assays"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Methyl 2,5-dihydroxycinnamate in kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is an analog of the natural product erbstatin. It is recognized as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase activity.[1][2][3][4] It functions as a cell-permeable compound that competitively inhibits the EGFR-associated tyrosine kinase.[5]

Q2: What is the mechanism of action for this compound?

This compound acts as an ATP-competitive inhibitor of the EGFR tyrosine kinase.[5] By binding to the ATP-binding site of the kinase domain, it prevents the transfer of phosphate from ATP to tyrosine residues on substrate proteins, thereby inhibiting the downstream signaling cascade.

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in DMSO and ethanol.[2] For a high-concentration stock solution, dissolve the compound in newly opened, anhydrous DMSO. Gentle warming to 60°C and sonication can aid in complete dissolution.[1] For example, a 125 mg/mL solution in DMSO is equivalent to 643.73 mM.[1] It is also soluble in ethanol at approximately 10 mg/mL (51.5 mM), where sonication is recommended.[2]

Q4: What is the recommended storage condition for this compound solutions?

Once dissolved, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q5: What is a good starting concentration for my kinase assay?

While specific IC50 values for this compound against EGFR are not consistently reported in publicly available literature, it is described as a "potent" inhibitor. A sensible approach is to perform a dose-response experiment starting from a high concentration and titrating down. A broad range, for instance from 100 µM down to the nanomolar or even picomolar range, is advisable for initial characterization. Be aware that at concentrations of 50 µM and higher, non-specific effects may occur.[6]

Data Presentation

Table 1: Solubility and Storage of this compound

ParameterValueSource
Molecular Weight 194.18 g/mol [5]
Solvents DMSO, Ethanol[1][2]
Solubility in DMSO 125 mg/mL (643.73 mM)[1]
Solubility in Ethanol 10 mg/mL (51.5 mM)[2]
Powder Storage -20°C for up to 3 years[2]
Solution Storage -80°C for up to 6 months; -20°C for up to 1 month[1]

Table 2: Recommended Concentration Ranges for Kinase Assays

Assay TypeRecommended Starting RangeNotesSource
In Vitro Kinase Assay (e.g., EGFR) 1 nM - 100 µMPerform a dose-response curve to determine the IC50.Inferred from general kinase assay protocols
Cell-Based Assays 50 µM - 1 mMBe aware of potential cytotoxicity and non-specific protein cross-linking at higher concentrations.[6]

Experimental Protocols

Protocol: In Vitro EGFR Kinase Inhibition Assay using ADP-Glo™

This protocol is adapted from standard luminescent kinase assay formats and should be optimized for your specific laboratory conditions.

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • This compound

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Reaction Setup:

    • Add 5 µL of the diluted this compound or vehicle control (e.g., buffer with DMSO) to the wells of the plate.

    • Add 10 µL of recombinant EGFR kinase diluted in kinase assay buffer.

    • Gently mix and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction:

    • Add 10 µL of a solution containing the peptide substrate and ATP in kinase assay buffer. The final ATP concentration should be at or near its Km for EGFR.

    • Incubate for 60 minutes at room temperature.

  • Terminate Reaction and Detect Signal:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No inhibition observed at expected concentrations 1. Compound precipitation: The compound may have come out of solution at the final assay concentration. 2. Inactive compound: The compound may have degraded. 3. High ATP concentration: If using an ATP-competitive inhibitor, a high ATP concentration will reduce the apparent potency.1. Visually inspect the wells for precipitation. Check the final DMSO concentration. If necessary, prepare fresh dilutions. 2. Use a fresh aliquot of the compound. Ensure proper storage conditions were maintained. 3. Determine the Km of ATP for your kinase and use a concentration at or near this value.
High background signal or false positives 1. Compound interference: The compound may be autofluorescent or interfere with the detection reagents. 2. Non-specific inhibition: The compound may be inhibiting the detection enzyme (e.g., luciferase in luminescent assays).1. Run a control plate without the kinase to measure the compound's effect on the assay signal. 2. Test the compound in the presence of ADP (without the kinase reaction) to see if it inhibits the detection step.
Inconsistent results between experiments 1. Variability in reagent preparation: Inconsistent dilutions of the compound, enzyme, or ATP. 2. DMSO concentration: Fluctuations in the final DMSO concentration. 3. Incubation times: Inconsistent incubation times.1. Use freshly prepared reagents and calibrated pipettes. 2. Maintain a consistent final DMSO concentration across all wells and experiments. 3. Use a timer to ensure consistent incubation periods.
Inhibition observed at high concentrations but with a shallow curve 1. Protein cross-linking: At high concentrations (≥ 50 µM), this compound can cause non-specific protein cross-linking, leading to apparent inhibition that is not due to specific kinase targeting.[6] 2. Compound aggregation: The compound may be forming aggregates at higher concentrations.1. This is a known off-target effect of this compound.[6] Test the compound in a counterscreen, such as a protein aggregation assay, or use a different assay format less susceptible to this artifact. Lower the maximum concentration tested. 2. Include a non-ionic detergent like Triton X-100 (0.01%) in the assay buffer to minimize aggregation.
Unexpected activation of the kinase Assay artifact: Some compounds can interfere with assay components in a way that appears to increase the signal.Run appropriate controls, including the compound without the kinase and the compound with a known inactive kinase, to identify the source of the artifact.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis A Prepare Serial Dilution of This compound C Add Inhibitor/Vehicle to Plate A->C B Prepare Kinase and Substrate/ATP Solutions D Add Kinase Solution (Pre-incubation) B->D E Add Substrate/ATP Mix (Initiate Reaction) B->E C->D D->E F Stop Reaction & Deplete ATP E->F G Add Detection Reagent (Generate Signal) F->G H Measure Luminescence G->H I Plot Dose-Response Curve H->I J Calculate IC50 I->J

Caption: Workflow for an in vitro kinase inhibition assay.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR ADP ADP EGFR->ADP Substrate Substrate Protein EGFR->Substrate Phosphorylates ATP ATP ATP->EGFR P_Substrate Phosphorylated Substrate Substrate->P_Substrate Downstream Downstream Signaling (Proliferation, Survival) P_Substrate->Downstream MC Methyl 2,5- dihydroxycinnamate MC->EGFR Inhibits EGF EGF Ligand EGF->EGFR Binds & Activates

References

"Methyl 2,5-dihydroxycinnamate interference with assay reagents"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Methyl 2,5-dihydroxycinnamate (MC). This guide provides troubleshooting advice and frequently asked questions (FAQs) to address potential interference of MC with common laboratory assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (MC) is a derivative of hydroxycinnamic acid and is known as an analog of erbstatin. It is a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase activity. Due to its hydroquinone structure, it also possesses antioxidant and reducing properties, which can influence its biological activity and lead to interference in certain biochemical assays.

Q2: Can this compound interfere with cell viability assays?

Yes, MC has a high potential to interfere with cell viability assays that are based on the reduction of a reporter molecule. The most common example is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, where the hydroquinone moiety of MC can directly reduce the MTT tetrazolium salt to a colored formazan product, independent of cellular metabolic activity. This can lead to an overestimation of cell viability, producing false-positive results.[1][2][3][4]

Q3: Are there alternative cell viability assays that are not affected by this compound?

Yes, the Sulforhodamine B (SRB) assay is a recommended alternative. The SRB assay is based on the ability of the SRB dye to bind to protein components of cells.[2][5][6] Since this mechanism is not dependent on redox reactions, it is not susceptible to interference from reducing compounds like MC.

Q4: My experiments with this compound show inconsistent results in antioxidant assays. Why might this be happening?

The inherent reducing potential of this compound allows it to directly scavenge free radicals. This property can lead to strong signals in antioxidant assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays. This is not necessarily an artifact but rather a direct measure of its chemical properties. However, this potent antioxidant activity can sometimes mask other cellular effects you may be trying to measure.

Troubleshooting Guides

Issue 1: Suspected False-Positives in MTT Cell Viability Assays

Symptoms:

  • Higher than expected cell viability in MC-treated cells.

  • A colored formazan product is observed in cell-free wells containing only media and MC.

Root Cause Analysis:

The hydroquinone structure of this compound contains hydroxyl groups that can donate electrons and reduce the MTT tetrazolium salt to formazan. This chemical reduction is independent of the cellular dehydrogenases that are the intended target of the assay, leading to a false signal.

dot

Caption: Mechanism of MTT assay interference by this compound.

Solutions:

  • Run a Cell-Free Control: Always include control wells containing the complete assay medium, MTT reagent, and this compound at the same concentrations used in your experiment, but without cells. If a color change occurs, it confirms direct reduction of MTT by your compound.

  • Switch to an Alternative Assay: Utilize the Sulforhodamine B (SRB) assay, which is based on protein staining and is not susceptible to redox interference.

Issue 2: Inconsistent Results in High-Throughput Screening (HTS)

Symptoms:

  • This compound appears as a hit in multiple, unrelated assays.

  • Results are not reproducible.

Root Cause Analysis:

Phenolic compounds like MC can sometimes form aggregates in solution, especially at higher concentrations. These aggregates can non-specifically inhibit enzymes or other proteins, leading to false-positive results in a variety of assays.

dot

HTS_Troubleshooting start Inconsistent HTS Results with MC check_redox Is the assay redox-sensitive? start->check_redox check_aggregation Is aggregation suspected? check_redox->check_aggregation No run_cell_free Run cell-free control check_redox->run_cell_free Yes add_detergent Include non-ionic detergent (e.g., 0.01% Triton X-100) check_aggregation->add_detergent Yes confirm_hit Confirm hit with orthogonal assay check_aggregation->confirm_hit No run_cell_free->check_aggregation No Interference use_srb Use alternative assay (e.g., SRB) run_cell_free->use_srb Interference Detected end Valid Result use_srb->end add_detergent->confirm_hit confirm_hit->end Confirmed false_positive Potential False Positive confirm_hit->false_positive Not Confirmed

Caption: Troubleshooting workflow for inconsistent HTS results with this compound.

Solutions:

  • Include a Detergent: To prevent the formation of aggregates, include a low concentration of a non-ionic detergent, such as 0.01% Triton X-100, in your assay buffer.

  • Orthogonal Assays: Confirm any hits from a primary screen with a secondary, orthogonal assay that has a different detection principle.

Quantitative Data Summary

While specific quantitative data for this compound interference is not widely published, the following table illustrates the expected trend of interference in a cell-free system for a generic reducing phenolic compound in an MTT assay.

Compound Concentration (µM)Absorbance at 570 nm (Cell-Free)
0 (Control)0.05 ± 0.01
100.15 ± 0.02
500.45 ± 0.04
1000.85 ± 0.06
This is illustrative data to demonstrate the principle of interference. Actual values will vary.

Experimental Protocols

Protocol 1: Cell-Free MTT Reduction Assay

This protocol is designed to determine if this compound directly reduces the MTT reagent.

Materials:

  • 96-well plate

  • Complete cell culture medium

  • This compound (MC) stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of MC in the complete cell culture medium in a 96-well plate. Include a vehicle-only control. The final volume in each well should be 100 µL.

  • Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C in a humidified incubator.

  • Add 100 µL of the solubilization solution to each well.

  • Mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • An increase in absorbance in the MC-containing wells compared to the vehicle control indicates direct reduction of MTT.

Protocol 2: Sulforhodamine B (SRB) Cell Viability Assay

This protocol provides an alternative to the MTT assay for assessing cell viability.

Materials:

  • Cells seeded in a 96-well plate

  • This compound

  • Cold 10% (w/v) Trichloroacetic acid (TCA)

  • 0.4% (w/v) SRB in 1% acetic acid

  • 1% (v/v) Acetic acid

  • 10 mM Tris base solution (pH 10.5)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat cells with various concentrations of MC for the desired time period.

  • Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Wash the plates five times with deionized water and allow them to air dry completely.

  • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plates five times with 1% acetic acid to remove unbound dye.

  • Allow the plates to air dry completely.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Read the absorbance at 510 nm using a microplate reader.

References

Validation & Comparative

A Comparative Guide to the Kinase Inhibitory Activities of Methyl 2,5-dihydroxycinnamate and Erbstatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two prominent tyrosine kinase inhibitors: methyl 2,5-dihydroxycinnamate and its parent compound, erbstatin. Both compounds are recognized for their inhibitory effects on the epidermal growth factor receptor (EGFR) signaling pathway, a critical mediator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of numerous cancers, making EGFR an important therapeutic target.

This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying biological processes and experimental procedures to aid in the understanding and potential application of these compounds in research and drug development.

Overview of Compounds

Erbstatin is a natural product isolated from Streptomyces that competitively inhibits EGFR-associated tyrosine kinase.[1] Its clinical utility, however, is hampered by its instability in serum.

This compound , a synthetic analog of erbstatin, was developed to improve upon the stability of the parent compound. It has been demonstrated to be approximately four times more stable than erbstatin in calf serum, while retaining potent inhibitory activity against EGFR kinase.[2]

Quantitative Comparison of Inhibitory Activity

The following tables summarize the available quantitative data on the inhibitory activities of this compound and erbstatin. It is important to note that the data presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: In Vitro EGFR Kinase Inhibition

CompoundTargetIC50 ValueSource
This compoundEGFR Tyrosine Kinase0.14 µg/mL[2]
ErbstatinEGFR Tyrosine KinaseSimilar to this compound[2]

Table 2: Cellular Activity

| Compound | Cell Line | Assay | IC50 Value | Source | | :--- | :--- | :--- | :--- | | this compound | EGFR-overexpressing NIH3T3 | EGF-stimulated growth inhibition | 0.5 µg/mL |[2] |

Note: Direct side-by-side IC50 comparisons from a single study under identical conditions were not available in the reviewed literature. The similarity in EGFR tyrosine kinase inhibition is noted qualitatively in the source.[2]

Mechanism of Action

Both this compound and erbstatin exert their effects by inhibiting the tyrosine kinase activity of EGFR. Erbstatin has been characterized as a partial competitive inhibitor with respect to both ATP and the peptide substrate, suggesting that it binds to a site distinct from the ATP and peptide binding sites on the enzyme.[3] This binding reduces the affinity of the enzyme for both of its substrates. As an analog, this compound is also known to inhibit the autophosphorylation of EGFR.

Signaling Pathway

The EGFR signaling pathway is a complex cascade of molecular events initiated by the binding of a ligand, such as Epidermal Growth Factor (EGF), to the receptor. This leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated sites then serve as docking stations for various adaptor proteins and enzymes, which in turn activate downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways ultimately regulate gene expression and cellular processes like proliferation, survival, and migration.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription EGF EGF EGF->EGFR Binds Inhibitor This compound or Erbstatin Inhibitor->EGFR Inhibits Autophosphorylation Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant EGFR Kinase - Kinase Buffer - ATP - Substrate Peptide - Test Compounds (Inhibitors) start->reagents incubation Incubate EGFR with Test Compound reagents->incubation reaction Initiate Kinase Reaction by adding ATP and Substrate incubation->reaction stop Stop Reaction reaction->stop detection Detect Phosphorylated Substrate (e.g., ELISA, Western Blot, Luminescence) stop->detection analysis Data Analysis: Calculate IC50 values detection->analysis end End analysis->end

References

A Comparative Analysis of Methyl 2,5-dihydroxycinnamate and Genistein: Antioxidant, Anti-inflammatory, and Kinase Inhibitory Activities

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, phenolic compounds have garnered significant attention for their diverse biological activities. This guide provides a comparative study of two such compounds: Methyl 2,5-dihydroxycinnamate, an erbstatin analog, and genistein, a well-researched isoflavone. This analysis is tailored for researchers, scientists, and drug development professionals, offering a synthesis of their biochemical properties, mechanisms of action, and therapeutic potential, supported by experimental data and detailed methodologies.

Biochemical Profile and Performance

Both this compound and genistein exhibit a range of biological effects, including antioxidant, anti-inflammatory, and enzyme inhibitory activities. While extensive quantitative data is available for genistein, allowing for a detailed performance assessment, the data for this compound is more qualitative in nature, indicating its potential in similar applications.

Enzyme Inhibitory Activity

A key area of comparison is their ability to inhibit protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy.

Table 1: Comparative Enzyme Inhibitory Activities

CompoundTarget EnzymeIC50 ValueSource
Genistein EGFR~12 µM[1][1]
Soy Lipoxygenase107 µM[2][2]
Human PMNL 5-Lipoxygenase125 µM[2][2]
This compound EGFR KinasePotent inhibitor (specific IC50 not available in searched literature)[3][4][5][3][4][5]
Antioxidant and Anti-inflammatory Potential

Both compounds possess antioxidant and anti-inflammatory properties, which are often interconnected.

Genistein's anti-inflammatory effects are attributed to its ability to inhibit key signaling pathways such as the NF-κB pathway, leading to a reduction in pro-inflammatory cytokines like IL-6 and TNF-α[2][6][7][8]. While specific IC50 values for its antioxidant activity in DPPH and ABTS assays were not found in the initial searches, its capacity to scavenge free radicals is widely acknowledged.

This compound is recognized for its antioxidant properties, leading to its use in cosmetic formulations for skin protection. It also shows potential in the development of anti-inflammatory medications. However, quantitative data from specific antioxidant and anti-inflammatory assays to establish its potency relative to genistein are not available in the searched literature.

Signaling Pathways

The biological activities of these compounds are mediated through their interaction with key cellular signaling pathways.

EGFR Signaling Pathway

Both this compound and genistein are known to inhibit the EGFR signaling pathway. This pathway is crucial for cell growth, proliferation, and differentiation, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can block downstream signaling cascades, leading to reduced cancer cell proliferation and survival.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Inhibitor This compound Genistein P_EGFR P-EGFR EGFR->P_EGFR Autophosphorylation GRB2 GRB2 P_EGFR->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor->P_EGFR

Caption: Inhibition of the EGFR signaling cascade.

NF-κB Signaling Pathway

Genistein has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a decrease in the production of inflammatory mediators.

NFkB_Signaling_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB P_IkB P-IκB IkB->P_IkB NFkB NF-κB NFkB->NFkB_IkB Ub_P_IkB Ub-P-IκB P_IkB->Ub_P_IkB Ubiquitination Proteasome Proteasome Ub_P_IkB->Proteasome Degradation Active_NFkB Active NF-κB Nucleus Nucleus Active_NFkB->Nucleus Gene_Expression Inflammatory Gene Expression Active_NFkB->Gene_Expression Genistein Genistein Genistein->IKK

Caption: Genistein's inhibition of the NF-κB pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and genistein.

Antioxidant Activity Assays
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a working solution of DPPH in the same solvent (typically 0.1 mM).

    • In a microplate well or cuvette, add a defined volume of the test compound at various concentrations.

    • Add an equal volume of the DPPH working solution to initiate the reaction. A blank containing only the solvent and DPPH is also prepared.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • The percentage of scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is determined from a plot of scavenging activity against the concentration of the test compound.

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction in color is proportional to the antioxidant concentration.

  • Protocol:

    • Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a small volume of the test compound at various concentrations to a defined volume of the diluted ABTS•+ solution.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated, and the IC50 value is determined similarly to the DPPH assay.

Anti-inflammatory and Enzyme Inhibitory Assays
  • Principle: This assay measures the inhibition of the lipoxygenase enzyme, which catalyzes the oxidation of polyunsaturated fatty acids, a key step in the inflammatory pathway. The formation of the product is monitored spectrophotometrically.

  • Protocol:

    • Prepare a reaction mixture containing sodium phosphate buffer (e.g., 0.1 M, pH 8.0), the test compound at various concentrations, and the lipoxygenase enzyme (e.g., soybean lipoxygenase).

    • Pre-incubate the mixture at a specific temperature (e.g., 25°C) for a short period (e.g., 10 minutes).

    • Initiate the reaction by adding the substrate, such as linoleic acid.

    • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

    • The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor, and the IC50 value is determined.

  • Principle: This assay determines the inhibitory effect of a compound on COX-1 and COX-2 enzymes, which are central to the production of prostaglandins, key mediators of inflammation. The assay often measures the production of prostaglandin E2 (PGE2).

  • Protocol:

    • Incubate the purified COX-1 or COX-2 enzyme with the test compound at various concentrations in a suitable buffer.

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

    • After a specific incubation time, terminate the reaction.

    • Quantify the amount of PGE2 produced using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • The percentage of inhibition is calculated, and the IC50 value is determined by plotting the inhibition against the compound concentration.

  • Principle: This assay assesses the ability of a compound to inhibit tyrosinase, the key enzyme in melanin biosynthesis. The inhibition is measured by monitoring the formation of dopachrome from L-DOPA.

  • Protocol:

    • In a microplate well, mix a solution of mushroom tyrosinase in phosphate buffer (e.g., pH 6.8) with the test compound at various concentrations.

    • Pre-incubate the mixture at room temperature for a short period (e.g., 10 minutes).

    • Initiate the reaction by adding the substrate, L-DOPA.

    • Incubate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 20 minutes).

    • Measure the absorbance of the resulting dopachrome at around 475-492 nm.

    • The percentage of tyrosinase inhibition is calculated, and the IC50 value is determined.

Conclusion

Both this compound and genistein demonstrate significant potential as bioactive compounds with applications in antioxidant, anti-inflammatory, and anti-cancer research. Genistein is a well-characterized molecule with a substantial body of quantitative data supporting its various activities, particularly its role as an EGFR and lipoxygenase inhibitor. This compound emerges as a potent EGFR kinase inhibitor, though a more detailed quantitative analysis of its antioxidant and anti-inflammatory properties is needed for a direct and comprehensive comparison with genistein. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate and compare these and other similar compounds. Future studies focusing on generating specific IC50 values for this compound in a range of standardized assays will be crucial for fully elucidating its therapeutic potential relative to established compounds like genistein.

References

A Comparative Guide to the Anti-Cancer Effects of Methyl 2,5-dihydroxycinnamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer properties of Methyl 2,5-dihydroxycinnamate (MDHC) against other established Epidermal Growth Factor Receptor (EGFR) inhibitors. The information presented herein is supported by experimental data to aid in the evaluation of MDHC as a potential therapeutic agent.

Executive Summary

This compound, an analog of erbstatin, demonstrates notable anti-cancer activity through a dual mechanism of action. It not only functions as an inhibitor of EGFR kinase activity but also exhibits cytotoxic effects that may be independent of its tyrosine kinase inhibition, potentially through the induction of protein cross-linking.[1] This guide compares the cytotoxic efficacy of MDHC with the first-generation EGFR tyrosine kinase inhibitor (TKI), erlotinib, and provides an overview of its impact on key cellular processes such as apoptosis.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and the EGFR inhibitor Erlotinib in the human lung carcinoma cell line A549 and the immortalized human keratinocyte cell line HaCaT. Lower IC50 values are indicative of higher cytotoxic potency.

CompoundCell LineIC50 Value (µM)Reference
This compoundA5494.14[2]
ErlotinibA549~23[3]
This compoundHaCaT9.69[2]

Note: The provided IC50 value for Erlotinib in A549 cells is an approximation based on graphical data from the cited source. Direct comparative studies under identical experimental conditions are limited.

Mechanism of Action: A Dual Approach to Cancer Cell Inhibition

This compound is recognized as a potent inhibitor of EGFR kinase activity.[2] Like other tyrosine kinase inhibitors, it is believed to interfere with the autophosphorylation of the EGFR, thereby blocking downstream signaling cascades that promote cell proliferation and survival. However, research suggests that MDHC may possess a secondary, distinct anti-cancer mechanism. Studies have shown that it can induce protein cross-linking in both normal and neoplastic cells, a process that could contribute to its cytotoxic effects independent of its action on tyrosine kinases.[1]

Signaling Pathway

The following diagram illustrates the canonical EGFR signaling pathway and the putative points of inhibition by tyrosine kinase inhibitors like this compound.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_jak_stat JAK-STAT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Autophosphorylation & Activation JAK JAK EGFR->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition STAT STAT JAK->STAT STAT->Proliferation MDHC This compound (EGFR Kinase Inhibitor) MDHC->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of MDHC.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound or the comparative drug (e.g., Erlotinib) for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of the test compound for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are both Annexin V and PI positive.

Western Blotting for EGFR Pathway Proteins

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), and other downstream targets overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Experimental Workflow

The following diagram outlines the general workflow for validating the anti-cancer effects of a compound like this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_data_analysis Data Analysis cluster_conclusion Conclusion Cell_Culture Cancer Cell Line Culture (e.g., A549) Treatment Treatment with This compound Cell_Culture->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Western_Blot Mechanism Study (Western Blot) Treatment->Western_Blot IC50 IC50 Determination MTT->IC50 Apoptosis_Quant Quantification of Apoptotic Cells Apoptosis->Apoptosis_Quant Protein_Exp Analysis of Protein Expression & Phosphorylation Western_Blot->Protein_Exp Conclusion Evaluation of Anti-Cancer Efficacy & Mechanism IC50->Conclusion Apoptosis_Quant->Conclusion Protein_Exp->Conclusion

References

A Comparative Guide to the Tyrosine Kinase Inhibitory Activity of Methyl 2,5-dihydroxycinnamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the tyrosine kinase inhibitory activity of Methyl 2,5-dihydroxycinnamate, an analog of erbstatin. It is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, offering a concise overview of its potency in comparison to other known tyrosine kinase inhibitors, alongside detailed experimental methodologies and relevant signaling pathway information.

Executive Summary

Comparison of Tyrosine Kinase Inhibitory Activity

The following table summarizes the available IC50 values for this compound and its comparators. It is important to note that IC50 values can vary significantly based on the specific experimental conditions, such as the enzyme source, substrate concentration, and assay format.

CompoundTargetIC50 ValueNotes
This compound EGFR-associated tyrosine kinaseNot explicitly reportedDescribed as a potent inhibitor. Further quantitative data on direct kinase inhibition is needed.
ErbstatinEGF-stimulated EGFR tyrosine kinase2 µM[1]Analog of this compound.
GenisteinEGFR0.6 µM, 12 µM[2][3]A well-characterized, multi-target tyrosine kinase inhibitor.
GenisteinHuman endometrial hyperplasial cell viability~75 µMDemonstrates anti-proliferative effects.

Experimental Protocols

To ensure reproducibility and accurate comparison of experimental findings, detailed methodologies are crucial. The following section outlines a general protocol for an in vitro EGFR tyrosine kinase inhibition assay, a common method used to assess the potency of inhibitors like this compound.

In Vitro EGFR Tyrosine Kinase Inhibition Assay

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and reagents.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against EGFR kinase activity.

Materials:

  • Recombinant human EGFR kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 or other suitable peptide substrate

  • Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • 96-well microtiter plates

  • Phosphotyrosine-specific antibody conjugated to a detectable enzyme (e.g., HRP)

  • Detection reagent (e.g., TMB substrate)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the peptide substrate, and the diluted test compound.

  • Enzyme Addition: Add the recombinant EGFR kinase to each well to initiate the reaction.

  • ATP Addition: Start the kinase reaction by adding a specific concentration of ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Coat a separate ELISA plate with the reaction mixture.

    • Add a phosphotyrosine-specific antibody-HRP conjugate and incubate.

    • Wash the plate to remove unbound antibody.

    • Add the detection reagent (TMB substrate) and incubate until color develops.

    • Stop the color development with a stop solution (e.g., sulfuric acid).

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of the test compound.

Visualizing the Mechanism of Action

To understand the context of this compound's inhibitory activity, it is essential to visualize the signaling pathway it targets and the experimental workflow used for its characterization.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain EGF->EGFR:f0 Binding & Dimerization P1 P EGFR:f2->P1 Autophosphorylation P2 P EGFR:f2->P2 P3 P EGFR:f2->P3 Grb2 Grb2 P1->Grb2 P2->Grb2 P3->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor This compound Inhibitor->EGFR:f2 Inhibition

Caption: EGFR Signaling Pathway and Inhibition.

Tyrosine_Kinase_Inhibition_Assay_Workflow A 1. Prepare Serial Dilution of this compound B 2. Add Assay Buffer, Substrate, and Inhibitor to 96-well Plate A->B C 3. Add Recombinant EGFR Kinase B->C D 4. Initiate Reaction with ATP C->D E 5. Incubate at 30°C D->E F 6. Stop Reaction (e.g., with EDTA) E->F G 7. Transfer to ELISA Plate and Add Phosphotyrosine Antibody F->G H 8. Add Detection Reagent and Measure Absorbance G->H I 9. Calculate IC50 Value H->I

Caption: Experimental Workflow for IC50 Determination.

References

A Comparative Guide to Staurosporine and Methyl 2,5-Dihydroxycinnamate in Inducing Cellular Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular biology and drug development, the ability to induce cellular differentiation is a powerful tool for studying developmental processes and for therapeutic applications. This guide provides a detailed comparison of two compounds, staurosporine and methyl 2,5-dihydroxycinnamate, that have been investigated in the context of differentiation. While both are kinase inhibitors, their mechanisms and suitability for inducing a physiological differentiation program differ significantly.

Staurosporine: A Potent but Non-Selective Inducer of Differentiation

Staurosporine, an alkaloid originally isolated from Streptomyces staurosporeus, is a potent, cell-permeable, and broad-spectrum inhibitor of protein kinases.[1] It is widely used in research to induce apoptosis, but at lower concentrations, it can trigger differentiation in a variety of cell types.[2][3]

Mechanism of Action in Differentiation

Staurosporine's induction of differentiation is a complex process stemming from its ability to inhibit a wide range of kinases, including Protein Kinase C (PKC), PKA, and CAMKII.[1] This broad inhibition shifts the cellular signaling landscape, pushing cells towards a differentiated state. The specific pathways involved are cell-type dependent.

  • In Granulosa Tumor Cells: Staurosporine at concentrations below 50 nM induces a flattened, epithelioid-like morphology. This is associated with the activation of the JNK signaling pathway and the suppression of the p38 MAPK pathway.[2]

  • In Megakaryocytic Cells: Staurosporine promotes differentiation of human leukemia cell lines (K562 and HEL) into the megakaryocytic lineage. This is mediated by the upregulation of the JAK/STAT3 signaling pathway, leading to increased expression of megakaryocyte-specific markers like CD41 and CD61.[4]

  • In Neuronal Cells: Staurosporine is a strong inducer of differentiation in SH-SY5Y neuroblastoma cells and RGC-5 retinal ganglion cells, causing neurite outgrowth and the expression of neuronal markers.[3][5]

A significant caveat to using staurosporine is that the concentration window for inducing differentiation is often narrow, with slightly higher concentrations leading to apoptosis.[2][3] In some cell lines, like RGC-5, even the lowest concentrations that induce differentiation are accompanied by apoptosis and cell death.[3]

Quantitative Data on Staurosporine-Induced Differentiation
Cell LineConcentrationObserved Differentiation EffectsAssociated ApoptosisReference
COV434 (Granulosa Tumor)< 50 nMFlattened, epithelioid-like morphology; increased progesterone production.Apoptosis observed at > 50 nM.[2]
RGC-5 (Retinal Ganglion)50 nM - 600 nMNeurite outgrowth and expression of neuronal markers.Yes, at all differentiating concentrations.[3]
K562 & HEL (Leukemia)Not specifiedIncreased expression of CD41 and CD61, polyploidy formation.Not the primary focus of the study.[4]
SH-SY5Y (Neuroblastoma)Not specifiedStrong induction of differentiation.Yes, in the presence of serum.[5]
Experimental Protocol: Staurosporine-Induced Differentiation of RGC-5 Cells

This protocol is a generalized example based on published studies.[3]

  • Cell Seeding: Plate RGC-5 cells at a desired density in appropriate culture vessels and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of staurosporine in DMSO (e.g., 1 mM). Further dilute in culture medium to the desired final concentrations (e.g., 50 nM, 200 nM, 300 nM, and 600 nM).

  • Treatment: Replace the culture medium with the medium containing the different concentrations of staurosporine. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.

  • Analysis:

    • Morphology: Observe changes in cell morphology, such as neurite outgrowth, using phase-contrast microscopy.

    • Differentiation Markers: Analyze the expression of neuronal markers (e.g., β-III tubulin) by immunofluorescence or Western blotting.

    • Apoptosis: Quantify apoptosis using assays such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity.[3]

Signaling Pathway for Staurosporine-Induced Differentiation

staurosporine_pathway cluster_kinases Broad Spectrum Kinase Inhibition cluster_pathways Cell-Type Specific Pathways Staurosporine Staurosporine PKC PKC Staurosporine->PKC inhibits PKA PKA Staurosporine->PKA inhibits OtherKinases Other Kinases Staurosporine->OtherKinases inhibits JNK_p38 JNK Activation & p38 MAPK Suppression (Granulosa Cells) PKC->JNK_p38 JAK_STAT JAK/STAT3 Activation (Megakaryocytic Cells) PKC->JAK_STAT PKA->JNK_p38 PKA->JAK_STAT OtherKinases->JNK_p38 OtherKinases->JAK_STAT Differentiation Cellular Differentiation JNK_p38->Differentiation JAK_STAT->Differentiation

Staurosporine's diverse signaling effects.

This compound: A Cytotoxic Agent with Questionable Differentiation-Inducing Properties

This compound (MC) is an analogue of erbstatin and is known as an inhibitor of the epidermal growth factor receptor (EGFR) kinase.[6][7] While it has been explored in the context of differentiation therapy, evidence suggests it does not induce a physiological differentiation program in the same manner as compounds like staurosporine.[8]

Mechanism of Action: Protein Cross-Linking and Cytotoxicity

Research on MC's effects on epithelial cells, including normal and neoplastic keratinocytes, indicates that its primary mechanism of action at effective concentrations is the induction of protein cross-linking, leading to cell death.[8] This process is not associated with the activation of transglutaminase, the enzyme responsible for physiological cross-linking during keratinocyte differentiation.[8]

The cross-linking effect was observed even at 4°C, suggesting a chemical process rather than a regulated biological one.[8] It is proposed that MC directly cross-links proteins, forming structures that resemble the cornified envelope of terminally differentiated keratinocytes, but through a non-physiological mechanism.[8] This effect is not limited to epithelial cells, as it also occurs in fibroblasts and melanoma cells, which do not undergo cornification as part of their normal differentiation.[8]

While one study has shown that some hydroxycinnamic acid derivatives can enhance calcitriol-induced differentiation in acute myeloid leukemia cells, this is a synergistic effect and does not demonstrate a direct, independent differentiation-inducing capability of MC.[9]

Quantitative Data on this compound Effects
Cell TypeConcentrationObserved EffectsReference
Mouse & Human Keratinocytes, SQCC-Y1, A4310.05 - 1 mMDose-dependent increase in cross-linked protein and cell death.[8]
NIH3T3 (Fibroblasts), B16 (Melanoma)Not specifiedInduction of protein cross-linking.[8]
Experimental Protocol: Assessing Protein Cross-Linking by this compound

This protocol is based on the methodology described for keratinocytes.[8]

  • Cell Culture: Culture keratinocytes in appropriate medium.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.05 mM to 1 mM) for a specified period (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing detergents (e.g., SDS) and reducing agents (e.g., dithiothreitol).

  • Quantification of Cross-Linked Protein:

    • Sonicate the lysates to shear DNA.

    • Centrifuge the lysates to pellet the insoluble, cross-linked proteins.

    • Wash the pellet to remove soluble proteins.

    • Quantify the amount of protein in the pellet (e.g., using a BCA protein assay). An increase in the insoluble protein fraction indicates protein cross-linking.

  • Transglutaminase Activity Assay: To confirm the process is non-physiological, measure the activity of transglutaminase in treated versus untreated cells. A lack of increased activity would support a non-enzymatic cross-linking mechanism.[8]

Proposed Mechanism for this compound

mc_pathway MC This compound (High Concentration) Proteins Cellular Proteins MC->Proteins acts on Crosslinking Chemical Protein Cross-Linking Proteins->Crosslinking undergoes Cytotoxicity Cytotoxicity & Cell Death Crosslinking->Cytotoxicity

MC's proposed non-physiological action.

Comparative Summary

FeatureStaurosporineThis compound
Primary Target(s) Broad-spectrum protein kinase inhibitor (PKC, PKA, etc.)EGFR-associated tyrosine kinases; also directly cross-links proteins.[6][8]
Mechanism of Action Inhibition of multiple signaling pathways, leading to a shift in cellular programming towards differentiation.At high concentrations, induces non-enzymatic, chemical cross-linking of proteins.[8]
Evidence for Differentiation Strong evidence in multiple cell lineages (neuronal, granulosa, hematopoietic).[2][4][5]Lacks evidence for inducing physiological differentiation; effects are considered a cytotoxic artifact.[8]
Effective Concentration Low nanomolar range (e.g., < 50 nM).[2]High micromolar to millimolar range (e.g., 50 µM - 1 mM).[8]
Major Limitations Non-selective kinase inhibition; narrow therapeutic window; often induces apoptosis concurrently with differentiation.[2][3]Does not induce physiological differentiation; primary effect is cytotoxicity via protein cross-linking.[8]

Conclusion

In the context of inducing cellular differentiation, staurosporine and this compound represent two vastly different tools with distinct mechanisms and outcomes.

Staurosporine is a well-documented, potent inducer of differentiation in various cell types. Its utility, however, is tempered by its broad kinase inhibition profile and the frequent co-induction of apoptosis. Researchers using staurosporine must carefully titrate concentrations and be prepared to dissect differentiation-specific effects from those related to apoptosis and general kinase inhibition.

This compound , on the other hand, cannot be recommended as a reliable tool for inducing physiological cellular differentiation. The available evidence strongly suggests that its primary effect at concentrations reported to induce morphological changes is cytotoxicity driven by a non-physiological, chemical cross-linking of proteins. While it may inhibit EGFR kinase activity at lower concentrations, its utility in differentiation studies appears to be minimal, and results should be interpreted with caution as they are likely artifacts of cellular stress and damage.

For scientists and drug development professionals, the choice between these compounds is clear. Staurosporine, despite its drawbacks, can be a useful, albeit complex, tool to study differentiation pathways. This compound, based on current literature, is not a suitable agent for inducing a true, physiological differentiation program.

References

"biological efficacy of Methyl 2,5-dihydroxycinnamate derivatives"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Biological Efficacy of Methyl 2,5-dihydroxycinnamate Derivatives

Introduction

This compound, an analogue of erbstatin, is a molecule of significant interest in medicinal chemistry due to its diverse biological activities.[1][2][3] As a derivative of hydroxycinnamic acid, it serves as a scaffold for the development of novel therapeutic agents. This guide provides a comparative overview of the biological efficacy of this compound and its derivatives, with a focus on their anticancer and anti-inflammatory properties, supported by experimental data. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their research endeavors.

Comparative Efficacy Data: Cytotoxicity of this compound Derivatives

The following table summarizes the cytotoxic activity of various derivatives of this compound against different cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells.

CompoundCell LineIC50 (µg/mL)Reference
4-(2',5'-dihydroxyphenyl)-5H-furan-2-one (7)Various0.39 - 0.98[4]
3-(2',5'-dihydroxyphenyl)cyclopent-2-ene-1-one (8)Various0.39 - 0.98[4]
3-(2',5'-dihydroxyphenyl)-2-phenylcyclopent-2-ene-1-one (27)VariousMost Enhanced Activity[4]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and its derivatives are attributed to their interaction with specific cellular signaling pathways. Below are diagrams illustrating some of the key mechanisms of action.

EGFR_Inhibition cluster_membrane Cell Membrane EGFR EGFR P_Tyr Phosphorylation EGFR->P_Tyr Activates EGF EGF EGF->EGFR Binds MDHC Methyl 2,5- dihydroxycinnamate MDHC->EGFR Inhibits Downstream_Signaling Downstream Signaling (Proliferation, Survival) P_Tyr->Downstream_Signaling

EGFR Kinase Inhibition Pathway

This compound is a known inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase activity.[2][5] By binding to the EGFR, it prevents the phosphorylation of tyrosine residues, thereby blocking downstream signaling pathways that are crucial for cell proliferation and survival in cancer cells.

Anti_Inflammatory_Pathway cluster_pathway Inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK NF_kB NF-κB p38_MAPK->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB->Pro_inflammatory_Cytokines MH Methyl p-hydroxycinnamate MH->p38_MAPK Inhibits MH->NF_kB Inhibits Akt Akt MH->Akt Activates HO1 HO-1 HO1->Pro_inflammatory_Cytokines Suppresses Akt->HO1 Induces

References

Cross-Validation of Methyl 2,5-dihydroxycinnamate Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of Methyl 2,5-dihydroxycinnamate (MDHC), an erbstatin analog, across various cell lines. It aims to offer an objective overview of its performance against other alternatives, supported by experimental data and detailed methodologies for key assays.

Data Presentation: Comparative Cytotoxicity

This compound has demonstrated cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. For comparison, IC50 values for other known tyrosine kinase inhibitors, Genistein and Tyrphostin AG1478, are also presented.

CompoundCell LineCell TypeIC50 (µM)Reference
This compound A549Human Lung Carcinoma4.14[1]
HaCaTHuman Keratinocyte9.69[1]
NCI-H460Human Lung Cancer>50 µg/mL
NCI-H661Human Lung Cancer4.19[1]
SQCC-Y1Squamous CarcinomaNot specified[2]
A431Epidermoid CarcinomaNot specified[2]
NIH3T3Mouse FibroblastNot specified[2]
B16Mouse MelanomaNot specified[2]
Genistein MCF-7Human Breast Adenocarcinoma47.5[3]
B16Mouse Melanoma>50 µg/mL[4]
HCT-116Human Colon Carcinoma2.25[5]
DU-145Human Prostate Carcinoma4.64[5]
Tyrphostin AG1478 U251-MGHuman Glioblastoma35[6]
U87MG.ΔEGFRHuman Glioblastoma (mutant EGFR)More potent than wt[7]
U87MG.wtEGFRHuman Glioblastoma (wild-type EGFR)Less potent than mut[7]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound and its alternatives are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the IC50 values of compounds on adherent cells.[8][9][10][11][12]

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase and adjust the cell suspension concentration.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 1,000-10,000 cells/well.

    • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve a range of desired concentrations.

    • Remove the overnight culture medium from the cells and add 100 µL of the medium containing the different drug concentrations to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

    • Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • After the drug treatment period, add 10-20 µL of the MTT solution to each well.

    • Incubate the plate for 4-6 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently on a shaker for 10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the drug concentration and determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15][16][17]

  • Cell Preparation:

    • Seed cells and treat them with the desired concentrations of the test compound for the specified duration.

    • Harvest both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsinization.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL).

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the samples on a flow cytometer as soon as possible.

    • Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls to set up compensation and gates.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This method utilizes flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18][19][20][21][22]

  • Cell Fixation:

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellet in a small volume of cold PBS to achieve a single-cell suspension.

    • While gently vortexing, add cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%.

    • Fix the cells for at least 30 minutes at 4°C. Cells can be stored in 70% ethanol at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. RNase A is crucial to degrade RNA and ensure that PI only binds to DNA.

    • Incubate the cells for at least 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use appropriate gating to exclude doublets and debris.

    • Generate a histogram of DNA content (PI fluorescence intensity).

  • Data Interpretation:

    • The first peak in the histogram represents cells in the G0/G1 phase (2N DNA content).

    • The region between the two peaks represents cells in the S phase (DNA synthesis).

    • The second peak represents cells in the G2/M phase (4N DNA content).

Western Blotting for EGFR Signaling Pathway

This technique is used to detect the expression and phosphorylation status of key proteins in the EGFR signaling pathway, such as EGFR and Akt.[23][24][25][26]

  • Protein Extraction:

    • After drug treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

    • Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-EGFR, anti-phospho-EGFR, anti-Akt, anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane several times with TBST to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system or by exposing the membrane to X-ray film.

    • Use a loading control, such as an antibody against β-actin or GAPDH, to ensure equal protein loading across all lanes.

Mandatory Visualization

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the known and putative signaling pathways affected by this compound.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation MDHC Methyl 2,5- dihydroxycinnamate MDHC->EGFR inhibits

Caption: EGFR signaling pathway and its inhibition by this compound.

Experimental Workflows

MTT_Assay_Workflow start Start seed Seed Cells in 96-well plate start->seed treat Treat with MDHC seed->treat incubate1 Incubate (24-72h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 solubilize Solubilize Formazan incubate2->solubilize read Read Absorbance (570nm) solubilize->read end End read->end

Caption: Workflow for determining cell viability using the MTT assay.

Logical Relationships

MDHC_Effects_Relationship MDHC This compound EGFR_Inhibition EGFR Kinase Inhibition MDHC->EGFR_Inhibition Protein_Crosslinking Protein Cross-linking (High Concentration) MDHC->Protein_Crosslinking G2M_Arrest G2/M Cell Cycle Arrest EGFR_Inhibition->G2M_Arrest Cytotoxicity Cytotoxicity Protein_Crosslinking->Cytotoxicity Apoptosis Apoptosis G2M_Arrest->Apoptosis Apoptosis->Cytotoxicity

References

Methyl 2,5-dihydroxycinnamate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of Methyl 2,5-dihydroxycinnamate as a research tool. Here, we objectively compare its performance with alternative compounds, supported by experimental data, and provide detailed methodologies for key experiments.

This compound, an analog of erbstatin, is a versatile compound with established utility in various research fields due to its role as an inhibitor of Epidermal Growth Factor Receptor (EGFR) associated tyrosine kinases.[1][2] Its applications span from cosmetics and food preservation to potential therapeutic uses in inflammation and cancer. This guide delves into its performance as a research tool, offering a comparative analysis with other known EGFR inhibitors and antioxidants.

Performance Comparison: EGFR Inhibition and Cytotoxicity

CompoundTarget/AssayIC50 ValueReference(s)
This compound Cytotoxicity (A549 human lung carcinoma)4.14 µM[3]
This compound Cytotoxicity (HaCaT human keratinocytes)9.69 µM[3]
AG-1478 (Tyrphostin)EGFR Kinase (cell-free)3 nM[4]
ErbstatinEGFR Tyrosine Kinase2 µM[3]
GenisteinEGF-mediated mitogenic effect12 µM[3]

Table 1: Comparative IC50 Values of EGFR Inhibitors. This table summarizes the reported IC50 values for this compound and other common EGFR inhibitors. Lower IC50 values indicate higher potency.

Performance Comparison: Antioxidant Activity

Beyond its role as a kinase inhibitor, this compound is also recognized for its antioxidant properties. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to quantify antioxidant activity. While a specific IC50 value for this compound in a DPPH assay is not available in the searched literature, a comparison with well-known antioxidants provides a benchmark for its potential efficacy.

CompoundIC50 Value (DPPH Assay)Reference(s)
Quercetin~5-15 µg/mL[5][6]
Ascorbic Acid~5-10 µg/mL[5][6]

Table 2: Comparative IC50 Values of Common Antioxidants in DPPH Assay. This table provides typical IC50 ranges for standard antioxidants, offering a reference for evaluating the potential antioxidant capacity of this compound.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR EGFR->EGFR Dimerization & Autophosphorylation Grb2 Grb2 EGFR->Grb2 Activates STAT3 STAT3 EGFR->STAT3 PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds MDMC This compound MDMC->EGFR Inhibits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT3->Transcription Akt Akt PI3K->Akt Akt->Transcription Promotes Survival

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_western_blot EGFR Phosphorylation Analysis (Western Blot) A Seed cells (e.g., A431) in 96-well plate B Treat with varying concentrations of This compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D H Lyse treated cells C->H E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G I Protein quantification (BCA assay) H->I J SDS-PAGE and transfer to membrane I->J K Block membrane J->K L Incubate with primary antibodies (anti-pEGFR, anti-EGFR, anti-Actin) K->L M Incubate with HRP-conjugated secondary antibodies L->M N Detect with chemiluminescent substrate M->N

Caption: Experimental workflow for validating this compound's effect on cell viability and EGFR phosphorylation.

Experimental Protocols

EGFR Kinase Inhibition Assay (Cell-Free)

This protocol is a generalized procedure for determining the in vitro IC50 value of an inhibitor against EGFR kinase.

  • Reagents and Materials:

    • Recombinant human EGFR kinase domain

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • ATP

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • This compound and other inhibitors (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • 384-well white plates

  • Procedure:

    • Prepare serial dilutions of the inhibitors in DMSO.

    • In a 384-well plate, add 1 µL of each inhibitor dilution.

    • Add 2 µL of EGFR enzyme solution (e.g., 5 ng/µL in kinase buffer) to each well.

    • Incubate at room temperature for 10 minutes.

    • Initiate the kinase reaction by adding 2 µL of a solution containing ATP and the peptide substrate (final concentrations, e.g., 10 µM ATP, 0.2 mg/mL substrate).

    • Incubate at 30°C for 60 minutes.

    • Stop the reaction and measure the generated ADP according to the ADP-Glo™ Kinase Assay manufacturer's protocol.

    • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This protocol outlines the steps to assess the cytotoxic effects of this compound on a cancer cell line.

  • Reagents and Materials:

    • A431 cells (or other suitable cell line)

    • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

    • This compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

  • Procedure:

    • Seed A431 cells into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48 hours.

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot for EGFR Phosphorylation

This protocol describes the detection of changes in EGFR phosphorylation in response to treatment with this compound.

  • Reagents and Materials:

    • A431 cells

    • Serum-free DMEM

    • EGF (Epidermal Growth Factor)

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-EGFR, anti-β-actin

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Plate A431 cells and grow to 80-90% confluency.

    • Serum-starve the cells for 24 hours.

    • Pre-treat the cells with this compound at various concentrations for 2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

    • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine the relative levels of phosphorylated EGFR.

DPPH Radical Scavenging Assay

This protocol provides a method for evaluating the antioxidant capacity of this compound.[7]

  • Reagents and Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol

    • This compound

    • Quercetin or Ascorbic acid (as positive controls)

    • 96-well plate

  • Procedure:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare serial dilutions of this compound and the positive controls in methanol.

    • In a 96-well plate, add 100 µL of each sample dilution.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.[8]

References

A Comparative Guide to the Efficacy of Methyl 2,5-dihydroxycinnamate and Standard EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Methyl 2,5-dihydroxycinnamate, an erbstatin analog, against established standard inhibitors of the Epidermal Growth Factor Receptor (EGFR). The data presented is compiled from various studies to offer a comprehensive overview for research and development purposes.

Executive Summary

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in oncology. Its inhibition can disrupt signaling pathways crucial for tumor growth and proliferation. Standard EGFR inhibitors, such as gefitinib, erlotinib, and lapatinib, have been extensively studied and are used in clinical settings. This compound has emerged as a potent inhibitor of EGFR kinase activity in preclinical studies. This guide aims to juxtapose the efficacy of this compound with these standard inhibitors, supported by available experimental data. While direct comparative studies are limited, this guide synthesizes available data to provide a useful reference.

Data Presentation: Inhibitor Efficacy

The following tables summarize the inhibitory concentrations (IC50) of this compound and standard EGFR inhibitors from various in vitro and cell-based assays.

Note on Data Comparability: The data presented below is collated from different studies. Direct comparison of IC50 values should be approached with caution as experimental conditions such as cell lines, ATP concentrations in kinase assays, and incubation times may vary.

Table 1: In Vitro EGFR Kinase Inhibition
CompoundIC50 (µM)TargetNotes
This compound ~0.72 µM*EGFR Tyrosine KinaseErbstatin analog.[1]
Gefitinib 0.026 - 0.057 µMEGFR Tyrosine KinaseDependent on specific tyrosine residue.
Erlotinib 0.002 µMEGFR Tyrosine Kinase>1000-fold more sensitive for EGFR than c-Src or v-Abl.
Lapatinib 0.0108 µMEGFR Tyrosine KinaseDual inhibitor of EGFR and ErbB2.[2]

*Calculated from 0.14 µg/ml using a molecular weight of 194.19 g/mol .[1][3][4]

Table 2: Cell-Based Inhibition of EGFR-Expressing Cancer Cell Lines
CompoundCell LineIC50 (µM)Assay TypeNotes
This compound NIH3T3 (EGFR-overexpressing)~2.57 µM*EGF-stimulated growth inhibition[1]
This compound A431 (Epidermoid Carcinoma)Data not explicitly quantified in found sourcesCytotoxicityShown to induce protein cross-linking.[5]
Gefitinib A431 (Epidermoid Carcinoma)~0.08 µMCell-based proliferation assay
Erlotinib A431 (Epidermoid Carcinoma)~0.1 µMCell-based proliferation assay
Lapatinib A431 (Epidermoid Carcinoma)~0.16 µMCell-based proliferation assay
Gefitinib Various NSCLC cell lines0.01 - 0.05 µMMTS AssayFor EGFR mutant cell lines.
Erlotinib Various NSCLC cell lines0.007 - >10 µMCell Proliferation AssayEfficacy varies with EGFR mutation status.
Lapatinib BT-474 (Breast Carcinoma)0.025 - 0.1 µMGrowth Inhibition AssayHER2-overexpressing cell line.

*Calculated from 0.5 µg/ml using a molecular weight of 194.19 g/mol .[1][3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.

In Vitro EGFR Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR.

Objective: To determine the concentration of an inhibitor that reduces the enzymatic activity of EGFR by 50% (IC50).

Materials:

  • Purified recombinant EGFR kinase domain.

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 2mM MnCl2, 50µM DTT).

  • ATP solution.

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1).

  • Test compounds (this compound, standard inhibitors) at various concentrations.

  • ADP-Glo™ Kinase Assay Kit (or similar).

  • 96-well or 384-well plates.

  • Plate reader capable of measuring luminescence.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then in kinase buffer.

  • In a multi-well plate, add the kinase buffer, the peptide substrate, and the diluted test compounds.

  • Add the purified EGFR enzyme to each well, except for the negative control wells.

  • Initiate the kinase reaction by adding a predetermined concentration of ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves a two-step process: first, depleting the remaining ATP, and second, converting the produced ADP into a luminescent signal.

  • Read the luminescence on a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of inhibitors on the metabolic activity of cancer cell lines, which is an indicator of cell viability.

Objective: To determine the concentration of an inhibitor that reduces the viability of a cell population by 50% (IC50).

Materials:

  • EGFR-expressing cancer cell lines (e.g., A431).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds at various concentrations.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the untreated control cells.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5][6][7]

Western Blot for EGFR Phosphorylation

This technique is used to detect the phosphorylation status of EGFR in cells upon treatment with inhibitors, indicating the inhibition of its kinase activity.

Objective: To qualitatively or semi-quantitatively assess the inhibition of EGFR autophosphorylation in response to inhibitor treatment.

Materials:

  • EGFR-expressing cancer cell lines (e.g., A431).

  • Serum-free cell culture medium.

  • EGF (Epidermal Growth Factor).

  • Test compounds.

  • Lysis buffer containing protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-EGFR (e.g., pY1068) and anti-total-EGFR.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Culture cells to a suitable confluency and then serum-starve them overnight to reduce basal EGFR activity.

  • Pre-treat the cells with various concentrations of the test compounds for a defined period.

  • Stimulate the cells with EGF for a short period (e.g., 15-30 minutes) to induce EGFR phosphorylation.

  • Lyse the cells on ice using a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Determine the protein concentration of the cell lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for phosphorylated EGFR.

  • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and capture the image.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR.

  • Analyze the band intensities to determine the relative levels of EGFR phosphorylation in treated versus untreated cells.

Mandatory Visualizations

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cluster_PI3K_AKT PI3K-AKT Pathway cluster_PLCg PLCγ Pathway cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates PLCg PLCγ EGFR->PLCg Activates RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Transcription EGF EGF (Ligand) EGF->EGFR Binds Inhibitor EGFR Inhibitors (e.g., this compound, Gefitinib, Erlotinib) Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathways and Point of Inhibition.

Experimental Workflow for Inhibitor Evaluation

Experimental_Workflow start Start: Select Inhibitor (this compound or Standard) step1 In Vitro Kinase Assay (Determine direct EGFR inhibition) start->step1 step2 Cell Viability Assay (e.g., MTT) (Assess cytotoxicity in cancer cells) start->step2 data_analysis Data Analysis (Calculate IC50 values) step1->data_analysis step3 Western Blot Analysis (Confirm inhibition of EGFR phosphorylation) step2->step3 step3->data_analysis comparison Compare Efficacy with Standard Inhibitors data_analysis->comparison end Conclusion comparison->end

Caption: Workflow for Evaluating EGFR Inhibitor Efficacy.

Logical Comparison of Inhibitors

Logical_Comparison cluster_evaluation Evaluation Metrics Target Target: EGFR MDC This compound (Erbstatin Analog) Target->MDC Standard Standard EGFR Inhibitors (Gefitinib, Erlotinib, etc.) Target->Standard Kinase_IC50 In Vitro Kinase IC50 MDC->Kinase_IC50 Cell_IC50 Cell-Based IC50 MDC->Cell_IC50 Phospho_Inhibition Phosphorylation Inhibition MDC->Phospho_Inhibition Standard->Kinase_IC50 Standard->Cell_IC50 Standard->Phospho_Inhibition Efficacy_Comparison Efficacy Comparison Kinase_IC50->Efficacy_Comparison Cell_IC50->Efficacy_Comparison Phospho_Inhibition->Efficacy_Comparison

Caption: Framework for Comparing EGFR Inhibitors.

References

A Researcher's Guide to Methyl 2,5-dihydroxycinnamate: Navigating Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating cellular signaling pathways, Methyl 2,5-dihydroxycinnamate presents itself as a tool of interest, primarily recognized for its role as an inhibitor of Epidermal Growth Factor Receptor (EGFR)-associated tyrosine kinases.[1][2][3][4][5] However, ensuring the reproducibility of experiments with this compound requires a nuanced understanding of its biochemical properties and potential for off-target effects. This guide provides a comparative analysis of this compound, offering insights into its performance against alternative inhibitors and detailing experimental protocols to aid in the design of robust and reproducible studies.

Unraveling the Dual-Action Nature of this compound

A critical factor influencing the reproducibility of experiments with this compound is its potential for a dual mechanism of action. While widely cited as a tyrosine kinase inhibitor, research has shown that it can also induce protein cross-linking, a mechanism independent of its effects on EGFR.[6] This cross-linking activity appears to be concentration-dependent and may contribute to cytotoxicity in a manner that is not directly related to the inhibition of EGFR signaling. This dual nature can lead to variability in experimental outcomes if not properly controlled and accounted for. For instance, at higher concentrations, observed cytotoxic effects may be a result of non-specific protein aggregation rather than targeted enzyme inhibition.

Performance Comparison: this compound vs. Alternatives

To provide a comprehensive overview, the performance of this compound is compared here with other commonly used tyrosine kinase inhibitors: Genistein, Erlotinib, and Gefitinib. The selection of a suitable inhibitor often depends on the specific research question, cell type, and desired specificity.

CompoundTarget(s)Reported IC50 (EGFR)Key Considerations
This compound EGFR-associated tyrosine kinasesVaries across studies; requires empirical determinationPotential for protein cross-linking at higher concentrations, which may affect data interpretation.[6]
Genistein Broad-spectrum tyrosine kinase inhibitor (including EGFR)~2-20 µMAlso inhibits other kinases; may have estrogenic effects.
Erlotinib EGFR~2 nM (in vitro kinase assay)Highly potent and selective for EGFR.
Gefitinib EGFR~3-30 nM (in vitro kinase assay)Another potent and selective EGFR inhibitor.

Note: IC50 values can vary significantly based on the assay conditions, cell type, and ATP concentration. The values presented here are for comparative purposes and should be confirmed in the experimental system of interest.

Experimental Protocols

To facilitate reproducible research, detailed protocols for key experiments are provided below.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to assess the effect of this compound and its alternatives on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and other inhibitors in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and plot dose-response curves to determine IC50 values.

Assessment of EGFR Phosphorylation (Western Blot)

This protocol allows for the direct measurement of the inhibitory effect of this compound on EGFR activation.

Materials:

  • Cells expressing EGFR

  • Serum-free medium

  • EGF (Epidermal Growth Factor)

  • This compound and other inhibitors

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and grow to 70-80% confluency.

  • Serum-starve the cells for at least 4 hours.

  • Pre-treat the cells with various concentrations of this compound or other inhibitors for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-EGFR and total EGFR overnight at 4°C. A loading control antibody should also be used.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated EGFR to total EGFR.

Evaluation of Protein Cross-linking

This protocol can be used to investigate the potential for this compound to induce protein cross-linking.

Materials:

  • Cells or purified protein of interest

  • This compound

  • Lysis buffer

  • SDS-PAGE gels

  • Coomassie Brilliant Blue stain or antibodies for Western blot

Procedure:

  • Treat cells with a range of concentrations of this compound, including those used in the primary experiments.

  • Lyse the cells and collect the protein extracts.

  • Separate the proteins by SDS-PAGE under reducing and non-reducing conditions.

  • Stain the gel with Coomassie Brilliant Blue or perform a Western blot for a specific protein of interest.

  • The appearance of high molecular weight bands or a smear in the lanes treated with this compound, particularly under non-reducing conditions, is indicative of protein cross-linking.

Visualizing the Pathways and Workflows

To further clarify the experimental logic and biological context, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR Ligand Binding P_EGFR p-EGFR EGFR->P_EGFR Dimerization & Autophosphorylation Grb2 Grb2 P_EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation MDMC This compound MDMC->P_EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis A Seed Cells B Treat with this compound and Alternatives A->B C MTT Assay (Cell Viability) B->C D Western Blot (EGFR Phosphorylation) B->D E SDS-PAGE (Protein Cross-linking) B->E F Determine IC50 Values C->F G Quantify Protein Levels D->G H Assess High Molecular Weight Aggregates E->H

References

In Vitro vs. In Vivo Efficacy of Methyl 2,5-dihydroxycinnamate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2,5-dihydroxycinnamate, an analog of erbstatin, has emerged as a compound of interest in oncological research due to its inhibitory effects on Epidermal Growth Factor Receptor (EGFR) kinase activity.[1][2] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, supported by available experimental data. The objective is to offer a clear perspective on its potential as an anti-cancer agent.

In Vitro Efficacy: Potent Cytotoxicity in Cancer Cell Lines

This compound has demonstrated notable cytotoxic effects against various cancer cell lines in laboratory settings. The primary mechanism of its anti-cancer action is attributed to the inhibition of EGFR-associated tyrosine kinases, which are crucial for cancer cell proliferation and survival.[3]

Quantitative Analysis of Cytotoxicity

The in vitro potency of this compound and its derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Lower IC50 values are indicative of higher potency.

Compound/DerivativeCell LineIC50 ValueReference
This compoundNCI-H661 (Human large cell lung carcinoma)4.19 μM[PMID: 30615450]
Furanone derivative of this compoundNot Specified0.39-0.98 µg/mL[4]
Cyclopentenone derivative of this compoundNot Specified0.39-0.98 µg/mL[4]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and, consequently, the cytotoxic effects of a compound.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

General Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (and/or its derivatives) and incubated for a specified period (e.g., 72 hours). Control wells with untreated cells and vehicle-treated cells are included.

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours to allow formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is then determined by plotting cell viability against the compound concentration.

MTT_Assay_Workflow

In Vivo Efficacy: A Research Gap

Despite the promising in vitro results, there is a notable lack of publicly available data on the in vivo efficacy of this compound in animal cancer models. While studies on other cinnamate derivatives, such as Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), have shown significant tumor volume reduction in xenograft models, similar comprehensive studies for this compound are not readily found in the reviewed literature.[5]

The absence of in vivo data represents a critical gap in the preclinical evaluation of this compound. Such studies are essential to understand its pharmacokinetic and pharmacodynamic properties, assess its anti-tumor activity in a complex biological system, and evaluate its safety profile.

Experimental Protocol: Xenograft Tumor Model

Xenograft models are a common approach to evaluate the in vivo anti-cancer efficacy of a test compound.

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored.

General Procedure:

  • Cell Implantation: A suspension of human cancer cells is subcutaneously injected into the flank of immunocompromised mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment: Once the tumors reach a specific volume, the mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.

  • Endpoint: The study is concluded when the tumors in the control group reach a maximum allowable size or after a predefined treatment period.

  • Data Analysis: The tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to that of the control group.

Xenograft_Model_Workflow

Signaling Pathway: Inhibition of the EGFR Cascade

The primary molecular target of this compound is the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways. These pathways are pivotal in regulating cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. By inhibiting EGFR kinase activity, this compound blocks these downstream signals, thereby exerting its anti-cancer effects.

EGFR_Signaling_Pathway

Conclusion and Future Directions

This compound demonstrates significant promise as an anti-cancer agent based on its potent in vitro cytotoxicity against various cancer cell lines and its well-defined mechanism of action as an EGFR kinase inhibitor. However, the current body of research is critically limited by the absence of in vivo efficacy data.

To advance the preclinical development of this compound, future research should prioritize:

  • In Vivo Efficacy Studies: Conducting comprehensive studies in relevant animal cancer models (e.g., xenografts) to evaluate its anti-tumor activity, establish effective dosing regimens, and assess its safety profile.

  • Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to understand its behavior in a biological system.

  • Broader In Vitro Screening: Expanding the panel of cancer cell lines tested to identify specific cancer types that are most sensitive to this compound.

  • Combination Therapy Studies: Investigating the potential synergistic effects of this compound with other established anti-cancer drugs.

Addressing these research gaps will be crucial in determining the translational potential of this compound from a promising laboratory finding to a viable therapeutic option for cancer patients.

References

"comparative analysis of esterase-stable analogues of Methyl 2,5-dihydroxycinnamate"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the performance and characteristics of rigid analogues of Methyl 2,5-dihydroxycinnamate, designed for enhanced stability against esterase-mediated hydrolysis.

This guide provides a detailed comparison of eight esterase-stable analogues of this compound, focusing on their synthesis, cytotoxic activity, and potential mechanisms of action. The parent compound, this compound, is a known inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy.[1] However, its ester functional group is susceptible to hydrolysis by esterases in the body, leading to rapid inactivation. The analogues discussed herein were designed to overcome this limitation by incorporating more rigid cyclic structures, thus improving their potential as therapeutic agents.

Performance Comparison of Analogues

The cytotoxic activity of the eight synthesized analogues was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.

Compound IDAnalogue NameLNCaP (Prostate) IC50 (µg/mL)PC-3 (Prostate) IC50 (µg/mL)
1 This compound (Parent Compound)> 10> 10
3a 2-(2',5'-dihydroxybenzylidene)cyclopentenone> 10> 10
3b 2-(2',5'-dihydroxybenzylidene)cyclohexanone> 10> 10
4a 2,6-bis(2',5'-dihydroxybenzylidene)cyclopentenone2.52.1
4b 2,6-bis(2',5'-dihydroxybenzylidene)cyclohexanone1.81.5
5 (E)-3-(2',5'-dihydroxybenzylidene)pyrrolidin-2-one> 10> 10
6 (E)-5-(2',5'-dihydroxybenzylidene)-1,2-isothiazolidine-1,1-dioxide> 10> 10
7 4-(2',5'-dihydroxyphenyl)-5H-furan-2-one0.980.39
8 3-(2',5'-dihydroxyphenyl)cyclopent-2-ene-1-one0.450.41

Data sourced from Nam et al., Arch. Pharm. Res., 2002.

Among the synthesized analogues, compounds 4a , 4b , 7 , and 8 demonstrated significant cytotoxic activity against both LNCaP and PC-3 prostate cancer cell lines, with IC50 values in the low microgram per milliliter range. Notably, the furanone derivative 7 and the cyclopentenone derivative 8 exhibited the most potent activity. The parent compound and analogues 3a , 3b , 5 , and 6 did not show significant cytotoxicity at concentrations up to 10 µg/mL.

Experimental Protocols

General Synthesis of Esterase-Stable Analogues

The synthesis of the rigid analogues of this compound was achieved through aldol condensation reactions between 2,5-dihydroxybenzaldehyde and various cyclic ketones or active methylene compounds. A general synthetic scheme is outlined below. While specific reaction conditions were optimized for each analogue, a representative procedure is provided.

General Procedure for the Synthesis of 2-(2',5'-dihydroxybenzylidene)cycloalkanones (3a, 3b) and 2,6-bis(2',5'-dihydroxybenzylidene)cycloalkanones (4a, 4b):

A mixture of 2,5-dihydroxybenzaldehyde and the corresponding cycloalkanone (cyclopentanone or cyclohexanone) in a suitable solvent (e.g., ethanol) was treated with a catalytic amount of a base (e.g., potassium hydroxide). The reaction mixture was stirred at room temperature for a specified period. The progress of the reaction was monitored by thin-layer chromatography. Upon completion, the reaction mixture was acidified, and the precipitated product was collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Cytotoxicity Assay

The cytotoxic activity of the synthesized analogues was determined using the Sulforhodamine B (SRB) assay.[2][3] This colorimetric assay measures cell proliferation based on the ability of the SRB dye to bind to cellular proteins.

SRB Assay Protocol:

  • Cell Plating: Cancer cell lines (LNCaP and PC-3) were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds (analogues and the parent compound) and incubated for 48 hours.

  • Cell Fixation: The cells were fixed by adding cold trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

  • Staining: The plates were washed with water, and the cells were stained with 0.4% SRB solution for 10 minutes at room temperature.

  • Washing: Unbound dye was removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye was solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance was read at 515 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves.

Signaling Pathways and Mechanisms

This compound, the parent compound, is known to inhibit the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). The EGFR signaling pathway plays a crucial role in cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to apoptosis (programmed cell death) and a reduction in tumor growth.

While the specific molecular targets of the synthesized esterase-stable analogues have not been definitively elucidated in the available literature, their structural similarity to this compound and their potent cytotoxic effects suggest that they may also act as inhibitors of the EGFR signaling pathway.

Below is a simplified diagram of the EGFR signaling pathway, which is a likely target of these compounds.

EGFR_Signaling_Pathway cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Altered Gene Expression ERK->Gene_Expression Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Gene_Expression->Proliferation

Caption: Simplified EGFR signaling pathway.

The following diagram illustrates a hypothetical experimental workflow for the evaluation of these analogues.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Analogues Purification Purification & Structural Confirmation (NMR, MS) Synthesis->Purification Esterase_Stability Esterase Stability Assay Purification->Esterase_Stability Cytotoxicity Cytotoxicity Screening (SRB Assay) Purification->Cytotoxicity Kinase_Assay EGFR Kinase Inhibition Assay Cytotoxicity->Kinase_Assay Active Compounds Western_Blot Western Blot Analysis (Phospho-EGFR, etc.) Kinase_Assay->Western_Blot Cell_Cycle Cell Cycle Analysis Western_Blot->Cell_Cycle Apoptosis_Assay Apoptosis Assay Western_Blot->Apoptosis_Assay

Caption: Hypothetical workflow for analogue evaluation.

Conclusion

The rigid analogues of this compound, particularly the furanone and cyclopentenone derivatives, represent a promising class of cytotoxic agents. Their design as esterase-stable compounds suggests they may possess improved pharmacokinetic profiles compared to the parent compound. Further studies are warranted to confirm their stability in the presence of esterases, definitively elucidate their mechanism of action, and evaluate their in vivo efficacy. The data presented in this guide provide a solid foundation for future research and development of these compounds as potential anti-cancer therapeutics.

References

Evaluating the Off-Target Effects of Methyl 2,5-dihydroxycinnamate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2,5-dihydroxycinnamate, an analog of erbstatin, is recognized for its role as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) associated tyrosine kinase.[1][2] While its on-target effects on EGFR are a primary area of research, a thorough understanding of its off-target interactions is crucial for a comprehensive safety and efficacy profile. This guide provides a comparative analysis of this compound against other known kinase inhibitors, focusing on their off-target profiles and cytotoxic effects. The information presented herein is intended to support researchers in making informed decisions for their drug discovery and development endeavors.

Executive Summary

This guide presents a comparative analysis of this compound and four alternative kinase inhibitors: Erbstatin, Tyrphostin AG 1478, Gefitinib, and Lapatinib. Due to the limited publicly available kinome-wide screening data for this compound and Erbstatin, a direct quantitative comparison of their off-target profiles is challenging. However, existing literature suggests that the cytotoxic effects of this compound may, in part, be independent of its kinase inhibition, potentially involving protein cross-linking.[3] In contrast, comprehensive KINOMEscan data is available for Gefitinib and Lapatinib, revealing their interactions with a broad range of kinases beyond EGFR. Tyrphostin AG 1478 has also been reported to have off-target effects, including the inhibition of protein kinase CK2 and induction of hypomagnesemia.[4][5][6]

Comparison of Off-Target Kinase Inhibition

CompoundPrimary Target(s)Known Off-TargetsData Availability
This compound EGFRLimited data available. One study suggests cytotoxicity may be independent of kinase inhibition.[3]No comprehensive public kinome scan data found.
Erbstatin EGFR, PDGF ReceptorProtein Kinase C (PKC).[7] Inhibition mechanisms can differ from its analogs.No comprehensive public kinome scan data found.
Tyrphostin AG 1478 EGFRProtein Kinase CK2.[4][6] Associated with hypomagnesemia and cardiac dysfunction.[5]KINOMEscan data available through specific portals.
Gefitinib EGFRMultiple kinases identified through KINOMEscan.Publicly available KINOMEscan data.
Lapatinib EGFR, HER2Multiple kinases identified through KINOMEscan, some with potential therapeutic benefit.[8]Publicly available KINOMEscan data.

Comparative Cytotoxicity

The cytotoxic effects of these inhibitors have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency. It is important to note that these values can vary significantly depending on the cell line and experimental conditions.

CompoundCell LineIC50 (µM)Reference
Gefitinib A549 (Lung Carcinoma)>10[9]
PC9 (Lung Adenocarcinoma)<1[9]
H1650 (Lung Adenocarcinoma)>10[2]
Lapatinib MDA-MB-231 (Breast Cancer)32.5 (24h)[10][11]
SK-BR-3 (Breast Cancer)0.037[12]
BT474 (Breast Cancer)0.022[12]
Tyrphostin AG 1478 U87MG.ΔEGFR (Glioma)~8.7[13]
U87MG (Glioma)~34.6[13]

Note: Comprehensive and directly comparable IC50 data for this compound and Erbstatin across a standardized panel of cell lines is limited in the available literature.

Signaling Pathways

To visualize the primary signaling pathway affected by this compound and its alternatives, as well as the concept of off-target effects, the following diagrams are provided.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor This compound & Alternatives Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway targeted by this compound.

Off_Target_Effects Inhibitor Kinase Inhibitor (e.g., this compound) On_Target Primary Target (e.g., EGFR) Inhibitor->On_Target Off_Target1 Off-Target Kinase 1 Inhibitor->Off_Target1 Off_Target2 Off-Target Kinase 2 Inhibitor->Off_Target2 On_Target_Effect Desired Therapeutic Effect On_Target->On_Target_Effect Off_Target_Effect1 Unintended Biological Effect 1 (Adverse or Beneficial) Off_Target1->Off_Target_Effect1 Off_Target_Effect2 Unintended Biological Effect 2 (Adverse or Beneficial) Off_Target2->Off_Target_Effect2

Caption: Conceptual diagram of on-target versus off-target inhibitor effects.

Experimental Protocols

Detailed methodologies for key assays are crucial for the reproducibility and comparison of experimental data. Below are protocols for commonly used assays in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest

  • Substrate specific to the kinase

  • Test compounds (this compound and alternatives)

  • ATP

  • Kinase reaction buffer

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup:

    • Prepare a reaction mix containing the kinase, its substrate, and the kinase reaction buffer.

    • Add the test compound at various concentrations to the wells of the plate. Include a vehicle control (e.g., DMSO).

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal from the newly synthesized ATP.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for assessing target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.

Materials:

  • Cells or tissue expressing the target protein

  • Test compounds

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • PCR thermocycler or heating blocks

  • Centrifuge

  • SDS-PAGE and Western blotting reagents or mass spectrometer

  • Antibody specific to the target protein

Procedure:

  • Compound Treatment:

    • Treat intact cells with the test compound or vehicle control for a specified time.

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermocycler.

  • Cell Lysis and Protein Precipitation:

    • Lyse the cells by freeze-thawing or other appropriate methods.

    • Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Analysis of Soluble Fraction:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Conclusion

The evaluation of off-target effects is an indispensable component of preclinical drug development. For this compound, while its primary target is established as EGFR, a comprehensive understanding of its broader kinome interactions remains an area for further investigation. The comparative data and protocols provided in this guide aim to equip researchers with the necessary information to design and execute studies that will further elucidate the pharmacological profile of this compound and other kinase inhibitors. The generation of comprehensive, publicly available off-target data for a wider range of compounds, including natural products and their derivatives, will be invaluable to the scientific community in accelerating the development of safer and more effective targeted therapies.

References

Safety Operating Guide

Proper Disposal of Methyl 2,5-dihydroxycinnamate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 2,5-dihydroxycinnamate, a compound recognized for its potential hazards. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

This compound is classified as a hazardous substance, with the potential to be toxic if swallowed, in contact with skin, or inhaled.[1] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Furthermore, it is considered toxic to aquatic life.[2] Therefore, it must be disposed of as hazardous waste.

Personal Protective Equipment (PPE) and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes:

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Safety glasses or goggles should be worn.

  • Lab Coat: A lab coat is necessary to protect from potential splashes.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be required.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations. The following is a general procedural guide:

  • Waste Segregation: Do not mix this compound with other waste streams. It should be collected in a designated, properly labeled hazardous waste container.

  • Container Selection: Use a container that is compatible with the chemical. The container must be in good condition, with a secure, leak-proof lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones, exclamation mark).

  • Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

Quantitative Data Summary

For quick reference, the following table summarizes the key hazard classifications for this compound.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH301Toxic if swallowed[1]
Acute Toxicity, DermalH311Toxic in contact with skin[1]
Skin IrritationH315Causes skin irritation[1]
Eye IrritationH319Causes serious eye irritation[1]
Acute Toxicity, InhalationH331Toxic if inhaled[1]
Specific target organ toxicityH335May cause respiratory irritation[1]
Hazardous to the aquatic environmentH401Toxic to aquatic life[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Disposal of this compound start Start: Have this compound Waste is_hazardous Is the waste hazardous? start->is_hazardous improper_disposal Improper Disposal: - Do NOT pour down the drain - Do NOT discard in regular trash is_hazardous->improper_disposal No (Incorrect Assessment) proper_disposal Proper Disposal: Treat as Hazardous Waste is_hazardous->proper_disposal Yes collect Collect in a designated, compatible, and sealed container proper_disposal->collect label_waste Clearly label container: - 'Hazardous Waste' - Chemical Name - Hazard Pictograms collect->label_waste store Store in a designated satellite accumulation area label_waste->store contact_ehs Contact Institutional EHS or Licensed Waste Contractor for pickup store->contact_ehs end End: Waste Properly Disposed contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Methyl 2,5-dihydroxycinnamate

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans for the handling and disposal of Methyl 2,5-dihydroxycinnamate are critical for ensuring a safe laboratory environment. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals. By adhering to these guidelines, you can minimize risks and establish a secure operational workflow.

This compound is a yellow solid compound utilized in various research applications, including as an EGFR kinase inhibitor.[1][2] Understanding its hazard profile is the first step toward safe handling.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several hazards that necessitate the use of appropriate personal protective equipment.[3][4] The primary routes of exposure are inhalation, skin contact, and eye contact.

Hazard Summary:

Hazard StatementGHS Classification
Toxic if swallowedAcute toxicity, oral (Danger)[3]
Toxic in contact with skinAcute toxicity, dermal (Danger)[3]
Causes skin irritationSkin corrosion/irritation (Warning)[3][4]
Causes serious eye irritationSerious eye damage/eye irritation (Warning)[3][4]
Toxic if inhaledAcute toxicity, inhalation (Danger)[3]
May cause respiratory irritationSpecific target organ toxicity, single exposure[3]

Recommended Personal Protective Equipment (PPE):

To mitigate these risks, the following PPE is mandatory when handling this compound:

Protection TypeSpecification
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[4][5] A face shield may be required for larger quantities or when splashing is possible.[4]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber).[4][5] Always inspect gloves prior to use and use proper glove removal technique.[5] A lab coat or protective clothing is also required.[4][6]
Respiratory Protection For nuisance exposures or when dust may be generated, use a P95 (US) or P1 (EU EN 143) particle respirator.[5] For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[5] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[5][7]

Operational Plan: Step-by-Step Handling Workflow

A systematic approach to handling this compound is essential for minimizing exposure and ensuring safety. The following workflow outlines the key steps from preparation to cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_setup 2. Prepare work area in fume hood prep_ppe->prep_setup prep_weigh 3. Weigh compound prep_setup->prep_weigh handle_dissolve 4. Dissolve in appropriate solvent prep_weigh->handle_dissolve Proceed to handling handle_transfer 5. Transfer solution handle_dissolve->handle_transfer cleanup_decontaminate 6. Decontaminate surfaces handle_transfer->cleanup_decontaminate Proceed to cleanup cleanup_dispose 7. Dispose of waste cleanup_decontaminate->cleanup_dispose cleanup_ppe 8. Doff PPE cleanup_dispose->cleanup_ppe cleanup_wash 9. Wash hands cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Storage and Disposal Plan

Proper storage and disposal are critical components of the chemical management lifecycle.

Storage:

  • Store in a cool, dry, and well-ventilated area.[5][8]

  • Keep the container tightly closed.[4][6][7]

  • Store locked up and away from incompatible materials such as oxidizing agents.[4][6][7]

  • Some suppliers recommend storage at or below -10°C.[1]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][7]

  • One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4][8]

  • Do not let the product enter drains.[5]

  • Contaminated packaging should be treated as the chemical itself.

Emergency Procedures: First Aid

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7]
Skin Contact Immediately take off all contaminated clothing. Wash off with soap and plenty of water.[4][7] If skin irritation occurs, get medical advice.[4][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][7] If eye irritation persists, get medical advice.[4]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Get emergency medical help immediately.[7]

By implementing these safety and logistical measures, research professionals can confidently and safely handle this compound, fostering a culture of safety and responsibility in the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,5-dihydroxycinnamate
Reactant of Route 2
Reactant of Route 2
Methyl 2,5-dihydroxycinnamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.